N-(benzylcarbamoyl)-2-chloroacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(benzylcarbamoyl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-6-9(14)13-10(15)12-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDRCKQAPGXXHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358985 | |
| Record name | N-(Benzylcarbamoyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59272-24-1 | |
| Record name | N-(Benzylcarbamoyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of N-(benzylcarbamoyl)-2-chloroacetamide
Prepared by: Gemini Scientific Applications For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of N-(benzylcarbamoyl)-2-chloroacetamide. This compound belongs to the class of N-acylureas containing a reactive chloroacetamide moiety, a functional group of significant interest in medicinal chemistry and drug development for its role as a covalent modifier of biological targets. This document outlines a robust and reproducible synthetic protocol, explains the mechanistic rationale behind the procedural steps, and details a multi-technique approach for structural verification and purity assessment. The guide is designed to be a self-validating resource, providing field-proven insights into the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers in the field.
Introduction
The Significance of Chloroacetamides and N-Acylureas
The chloroacetamide functional group is a cornerstone in the design of targeted therapeutic agents and other biologically active molecules. Its utility stems from the electrophilic nature of the α-carbon, which can act as a "warhead" for forming covalent bonds with nucleophilic residues, such as cysteine, on target proteins. This mechanism of action can lead to potent and prolonged inhibition, a desirable characteristic in drug design.[1] Furthermore, the broader class of N-acylureas has been explored for a range of biological activities, including as antimitotic and antitumor agents.[2] The synthesis of novel derivatives within this class remains a pertinent goal for discovering new chemical entities with therapeutic potential.
Rationale for the Synthesis of this compound
This compound, also known as 1-benzyl-3-(2-chloroacetyl)urea, combines the structural features of an N-acylurea with the reactive potential of a chloroacetamide. This bifunctional nature makes it a valuable intermediate for further synthetic elaboration and a candidate for biological screening. The benzyl group provides a hydrophobic scaffold that can be modified to tune pharmacodynamic and pharmacokinetic properties, while the reactive chloroacetyl group offers a handle for covalent targeting. This guide details a clear and efficient pathway to access this molecule in high purity, enabling its use in downstream applications.
Chemical Identity
A clear understanding of the target molecule's properties is fundamental. The key identifiers for this compound are summarized below.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 1-Benzyl-3-(2-chloroacetyl)urea |
| CAS Number | 59272-24-1 |
| Molecular Formula | C₁₀H₁₁ClN₂O₂ |
| Molecular Weight | 226.66 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)NC(=O)CCl |
Synthesis Methodology
Principle of the Reaction: Nucleophilic Acyl Substitution
The synthesis of this compound is achieved through a classic nucleophilic acyl substitution reaction. The starting material, benzylurea, possesses a terminal primary amine-like nitrogen (-NH₂) that is sufficiently nucleophilic to attack the highly electrophilic carbonyl carbon of chloroacetyl chloride.[3] Chloroacetyl chloride is an exceptionally reactive acylating agent due to the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom attached to the acyl carbon.[4]
The reaction produces hydrochloric acid (HCl) as a byproduct. To prevent the protonation of the benzylurea starting material, which would render it non-nucleophilic, a non-nucleophilic organic base such as triethylamine (Et₃N) is added. The base acts as an acid scavenger, neutralizing the HCl to form triethylammonium chloride, a salt that can be easily removed during the workup procedure.
Reaction Scheme
The overall transformation is depicted below:
Caption: Synthesis of this compound.
Materials and Reagents
-
Benzylurea (≥98%)
-
Chloroacetyl chloride (≥98%)[5]
-
Triethylamine (Et₃N) (≥99%, distilled)
-
Acetonitrile (CH₃CN) (Anhydrous, ≥99.8%)
-
Ethyl acetate (ACS grade)
-
Hexanes (ACS grade)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzylurea (10.0 g, 66.6 mmol).
-
Dissolution: Add 100 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature until the benzylurea is fully dissolved.
-
Base Addition: Add triethylamine (11.1 mL, 79.9 mmol, 1.2 equivalents) to the solution via syringe.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.
-
Reagent Addition: While stirring vigorously, add chloroacetyl chloride (6.3 mL, 79.9 mmol, 1.2 equivalents) dropwise via a syringe over 15-20 minutes. Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the benzylurea spot indicates reaction completion.
-
Work-up - Quenching: Upon completion, carefully pour the reaction mixture into 150 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine. Trustworthiness Note: The bicarbonate wash removes any remaining acidic impurities, while the brine wash helps to break any emulsions and remove bulk water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system to afford this compound as a white crystalline solid.
Physicochemical and Spectroscopic Characterization
Analytical Workflow
A systematic approach is essential to confirm the identity and purity of the synthesized compound.
Caption: Post-synthesis characterization workflow.
Physical Properties
-
Appearance: White to off-white crystalline solid.
-
Melting Point: A sharp melting point range is indicative of high purity.
Spectroscopic Analysis
NMR is the most powerful tool for unambiguous structure elucidation. The expected signals in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are detailed below. Acylurea compounds are known to show distinct signals for their amide and urea protons.[6][7][8]
| ¹H NMR: Predicted Data | |
| Chemical Shift (δ, ppm) | Assignment & Multiplicity |
| ~ 9.0 - 10.0 | 1H, broad singlet (NH -C=O) |
| ~ 7.20 - 7.40 | 5H, multiplet (Aromatic protons, C₆H ₅) |
| ~ 6.5 - 7.5 | 1H, broad triplet (CH ₂-NH -C=O) |
| ~ 4.45 | 2H, doublet (C₆H₅-CH ₂-NH) |
| ~ 4.20 | 2H, singlet (Cl-CH ₂-C=O) |
| ¹³C NMR: Predicted Data | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 166.0 | Carbonyl (Cl-CH₂-C =O) |
| ~ 155.0 | Carbonyl (NH-C =O-NH) |
| ~ 138.0 | Quaternary aromatic (C -CH₂) |
| ~ 127.0 - 129.0 | Aromatic CH carbons |
| ~ 44.0 | Benzyl methylene (C₆H₅-C H₂) |
| ~ 42.5 | Chloroacetyl methylene (Cl-C H₂) |
FTIR analysis confirms the presence of key functional groups. The spectrum is expected to be dominated by strong carbonyl and N-H absorptions.[1][9][10]
| FTIR: Predicted Data | |
| Wavenumber (cm⁻¹) | Assignment |
| 3200 - 3400 | N-H stretching (secondary amides/urea) |
| 3000 - 3100 | Aromatic C-H stretching |
| 1670 - 1710 | C=O stretching (amide I band, two distinct peaks expected) |
| 1530 - 1570 | N-H bending (amide II band) |
| 700 - 800 | C-Cl stretching |
Mass spectrometry provides the molecular weight and fragmentation patterns, further confirming the structure. A key diagnostic feature will be the M+ and M+2 isotopic pattern for the chlorine atom, with an approximate 3:1 ratio. Fragmentation of N-benzyl compounds often involves cleavage at the benzylic C-N bond.[11][12][13][14]
-
Expected Molecular Ion (M⁺): m/z = 226 (for ³⁵Cl) and 228 (for ³⁷Cl).
-
Major Fragments:
-
m/z = 177: Loss of the chloroacetyl group (•COCH₂Cl).
-
m/z = 91: Tropylium ion (C₇H₇⁺), a very common fragment for benzyl-containing compounds.
-
m/z = 49: Chloromethyl cation (CH₂Cl⁺).
-
Detailed Characterization Protocols
-
NMR Sample Preparation: Dissolve ~10-15 mg of the purified product in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Filter the solution into a standard 5 mm NMR tube.
-
FTIR Sample Preparation: Prepare a KBr pellet by grinding a small amount (~1-2 mg) of the solid product with dry potassium bromide. Alternatively, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
MS Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile for analysis by Electrospray Ionization (ESI) or another appropriate ionization method.
Safety, Handling, and Waste Disposal
Hazard Identification
-
Chloroacetyl chloride: Highly corrosive, toxic if swallowed, inhaled, or in contact with skin, and a potent lachrymator (causes tearing).[15][16][17][18] It reacts violently with water, releasing toxic hydrogen chloride gas.[5][16][17] All manipulations must be performed in a certified chemical fume hood.
-
Triethylamine: Flammable liquid and vapor, corrosive, and harmful if swallowed or inhaled.
-
Chloroacetamides: This class of compounds can be toxic and may cause skin sensitization.[1] Handle with appropriate protective equipment.
Personal Protective Equipment (PPE)
-
Eyes: Chemical safety goggles and a face shield are mandatory when handling chloroacetyl chloride.[15][16]
-
Skin: Compatible chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat must be worn.
-
Respiratory: All work with chloroacetyl chloride must be done in a fume hood.[15] A respirator with an acid gas cartridge may be required for emergencies.[16][17]
Handling and Storage
-
Store chloroacetyl chloride under an inert atmosphere (e.g., nitrogen) in a cool, dry place away from water and incompatible materials like alcohols and bases.[15][17]
-
Handle the final product in a well-ventilated area, avoiding dust formation.
Waste Disposal
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Quench excess chloroacetyl chloride carefully with a base (e.g., sodium bicarbonate solution) in a fume hood before disposal.
-
Collect all organic solvents and aqueous waste in appropriately labeled containers.
Conclusion and Future Outlook
This guide has detailed a reliable and well-characterized method for the synthesis of this compound. The protocol is grounded in the principles of nucleophilic acyl substitution and incorporates standard, robust purification and characterization techniques to ensure a product of high purity. The comprehensive spectroscopic data provided serves as a benchmark for researchers replicating this synthesis.
Given the known biological activities of related chloroacetamides and N-acylureas, this compound represents a promising scaffold for further investigation.[2][19] Future work could involve screening this compound for various biological activities, such as antimicrobial or anticancer effects, or utilizing it as a key intermediate in the synthesis of more complex heterocyclic systems.
References
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FTIR spectra of Chloroacetamide ALCl3:CA new IL. (n.d.). ResearchGate. Retrieved from [Link]
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Proposed mechanism for fragmentations of protonated N-benzyl compounds. (n.d.). ResearchGate. Retrieved from [Link]
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Safety Guideline. (n.d.). ChemTrack.org. Retrieved from [Link]
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15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. (1987). ResearchGate. Retrieved from [Link]
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Chloroacetyl chloride CAS No. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands. (2018). Molecules, 23(11), 2991. Retrieved from [Link]
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Chloroacetamide. (n.d.). PubChem. Retrieved from [Link]
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CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. (2019). Loba Chemie. Retrieved from [Link]
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Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents. (2007). Journal of Medicinal Chemistry, 50(12), 2843-2851. Retrieved from [Link]
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Synthesis of N-acylurea derivatives from carboxylic acids and N,N'-dialkyl carbodiimides in water. (2010). Journal of Chemical Sciences, 122(5), 729-734. Retrieved from [Link]
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Synthesis and characterization of novel N-acyl cyclic urea derivatives. (2013). ResearchGate. Retrieved from [Link]
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Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. (2002). Journal of Mass Spectrometry, 37(6), 607-618. Retrieved from [Link]
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FTIR spectra of the CHCl2COCl photolysis products in the Ar, Kr, Xe, and O2 matrices. (2021). ResearchGate. Retrieved from [Link]
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Chloroacetamide. (n.d.). Organic Syntheses. Retrieved from [Link]
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Synthesis of Benzouracils and Carbamates from Chloroacetamides through Carbon-Carbon Bond Cleavage. (2021). RSC Advances, 11, 35055-35059. Retrieved from [Link]
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2-Chloroacetamide [FTIR]. (n.d.). SpectraBase. Retrieved from [Link]
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Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
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Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. (2005). Indian Journal of Chemistry, 44B, 1655-1659. Retrieved from [Link]
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Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2019). Molecules, 24(19), 3465. Retrieved from [Link]
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SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2014). Trade Science Inc. Retrieved from [Link]
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Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. (2011). Scholars Research Library. Retrieved from [Link]
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Fragmentation Mechanisms of Protonated Benzylamines. (2002). ResearchGate. Retrieved from [Link]
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Scheme 4. Synthesis of N-substituted chloroacetamides. (n.d.). ResearchGate. Retrieved from [Link]
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Chloroacetyl chloride. (n.d.). Wikipedia. Retrieved from [Link]
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Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. (2011). ResearchGate. Retrieved from [Link]
- Synthesis process of chloroacetyl chloride. (2019). Eureka | Patsnap.
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N-acylurea Definition. (n.d.). Fiveable. Retrieved from [Link]
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Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (2006). Molecules, 11(3), 219-226. Retrieved from [Link]
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Physical and chemical properties of "N-(benzylcarbamoyl)-2-chloroacetamide"
An In-Depth Technical Guide to the Physical and Chemical Properties of N-Benzyl-2-chloroacetamide
Introduction and Overview
This technical guide provides a comprehensive analysis of N-Benzyl-2-chloroacetamide (CAS No. 2564-06-9), a key bifunctional organic compound. It is important to distinguish this molecule from the similarly named but structurally different "N-(benzylcarbamoyl)-2-chloroacetamide." This guide focuses exclusively on N-Benzyl-2-chloroacetamide, which features a chloroacetamide moiety linked to a benzyl group via an amide bond.
The significance of N-Benzyl-2-chloroacetamide lies in its role as a versatile synthetic intermediate. The presence of a reactive C-Cl bond makes it a potent electrophile and an excellent alkylating agent, while the benzyl and amide groups provide structural motifs common in many biologically active molecules.[1][2] This combination makes it a valuable building block for researchers in medicinal chemistry and materials science, particularly for synthesizing novel heterocyclic compounds, potential drug candidates, and covalent protein inhibitors.[3][4]
This document will detail the compound's physicochemical properties, provide a robust protocol for its synthesis, explore its chemical reactivity from a mechanistic standpoint, present an expected spectroscopic profile for characterization, and discuss its applications and safety considerations.
Caption: Chemical Structure of N-Benzyl-2-chloroacetamide.
Physicochemical and Computed Properties
The fundamental physical and computed properties of N-Benzyl-2-chloroacetamide are summarized below. These values are critical for designing experiments, including selecting appropriate solvent systems for reactions and purification, and for predicting the compound's behavior in biological systems.
| Property | Value | Source(s) |
| IUPAC Name | N-benzyl-2-chloroacetamide | [5] |
| CAS Number | 2564-06-9 | [6][7] |
| Molecular Formula | C₉H₁₀ClNO | [5] |
| Molecular Weight | 183.63 g/mol | [3][5] |
| Appearance | White to pale beige/light yellow crystalline solid or powder | [6][7][8] |
| Melting Point | 93-96 °C (lit.) | [1][3][6] |
| Boiling Point | 367.5 ± 35.0 °C (Predicted) | [6] |
| Density | 1.166 g/cm³ (Predicted) | [6] |
| Solubility | Poorly soluble in water; Slightly soluble in DMSO and Methanol; Soluble in ethanol and ether. | [1][6] |
| pKa | 14.25 ± 0.46 (Predicted) | [6] |
| XLogP3 | 1.8 | [5] |
Synthesis and Purification
Synthetic Pathway
The most common and efficient method for synthesizing N-Benzyl-2-chloroacetamide is through the chloroacetylation of benzylamine . This reaction is a classic example of nucleophilic acyl substitution, where the nucleophilic amine group of benzylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as triethylamine or an excess of benzylamine itself, is typically required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2][9]
Caption: Synthetic scheme for N-Benzyl-2-chloroacetamide.
Detailed Experimental Protocol
-
Expertise & Causality: This protocol employs benzene as the solvent and triethylamine (TEA) as the base. Benzene is an effective solvent for the reactants and does not interfere with the reaction. TEA is a non-nucleophilic organic base chosen specifically to scavenge the HCl produced, preventing the protonation of the benzylamine reactant, which would render it non-nucleophilic and halt the reaction. The dropwise addition of the amine to the acyl chloride solution is a critical safety and purity measure; it controls the exothermic reaction and minimizes the formation of side products.
-
Methodology:
-
Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add chloroacetyl chloride (0.03 mol) dissolved in 50 mL of dry benzene. Add 2-3 drops of triethylamine (TEA) to the flask.
-
Reaction: Begin stirring the solution in a water bath. Prepare a solution of benzylamine (0.02 mol) in 20 mL of dry benzene and add it to the dropping funnel.
-
Addition: Add the benzylamine solution dropwise to the stirred chloroacetyl chloride solution over a period of 30 minutes. An exothermic reaction will be observed, and a precipitate (triethylamine hydrochloride) will form.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture to room temperature. The resulting white precipitate (TEA·HCl) is removed by vacuum filtration.
-
Isolation: The filtrate, containing the desired product, is concentrated under reduced pressure using a rotary evaporator to yield the crude N-Benzyl-2-chloroacetamide.
-
Purification
The crude product is typically purified by recrystallization from ethanol.[9] The crude solid is dissolved in a minimal amount of hot ethanol, and the solution is allowed to cool slowly to room temperature, then further cooled in an ice bath to induce crystallization. The purified crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried in a vacuum oven.
Chemical Reactivity and Mechanistic Insights
Core Reactivity: Electrophilic Alkylation
The chemical reactivity of N-Benzyl-2-chloroacetamide is dominated by the electrophilic character of the α-carbon (the carbon atom adjacent to the carbonyl group). The high electronegativity of the chlorine atom and the electron-withdrawing effect of the adjacent carbonyl group create a significant partial positive charge on this carbon, making it highly susceptible to attack by nucleophiles. The chloride ion is an excellent leaving group, facilitating Sₙ2-type reactions.[2][10] This reactivity makes the molecule an effective alkylating agent .
Nucleophilic Substitution Reactions
The easy replacement of the chlorine atom is the cornerstone of its synthetic utility.[2] It readily reacts with a variety of nucleophiles:
-
N-Nucleophiles: Reacts with primary and secondary amines (e.g., piperazines, imidazole) to form more complex diamine structures.[3]
-
O-Nucleophiles: Reacts with alcohols and phenols (e.g., 8-hydroxyquinoline) in the presence of a base to form ether linkages.[3]
-
S-Nucleophiles: Reacts with thiols and thiophenols to form thioethers.
These reactions are fundamental in building molecular complexity and are widely used in the synthesis of heterocyclic compounds and other target molecules in drug discovery.[2]
Caption: General mechanism of nucleophilic substitution.
Stability
The compound is chemically stable under standard ambient conditions (room temperature) and in the absence of strong nucleophiles or bases.[11] It should be stored in a dry environment to prevent slow hydrolysis of the chloroacetyl group.
Spectroscopic Characterization
Verifying the structure and purity of synthesized N-Benzyl-2-chloroacetamide is essential. The following is a predicted spectroscopic profile based on the known effects of its constituent functional groups.
Proton Nuclear Magnetic Resonance (¹H NMR)
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0 - 8.5 | broad singlet | 1H | N-H | Amide protons are often broad and appear downfield. |
| ~ 7.2 - 7.4 | multiplet | 5H | Ar-H | Protons on the monosubstituted benzene ring. |
| ~ 4.4 | doublet | 2H | -NH-CH₂ -Ph | Methylene protons adjacent to the amide nitrogen and the aromatic ring. Split by the N-H proton. |
| ~ 4.1 | singlet | 2H | -CO-CH₂ -Cl | Methylene protons adjacent to the chlorine and the carbonyl group. Deshielded by both; no adjacent protons to cause splitting. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~ 166 | C =O | Carbonyl carbon of a secondary amide. |
| ~ 138 | Ar-C (quaternary) | The ipso-carbon of the benzene ring attached to the CH₂ group. |
| ~ 127 - 129 | Ar-C H | Aromatic carbons bearing protons. |
| ~ 44 | -NH-C H₂-Ph | Aliphatic carbon adjacent to nitrogen and the aromatic ring. |
| ~ 43 | -CO-C H₂-Cl | Aliphatic carbon adjacent to the carbonyl and chlorine, significantly deshielded. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3300 | N-H Stretch | Secondary Amide |
| ~ 3030 | C-H Stretch | Aromatic |
| ~ 2950 | C-H Stretch | Aliphatic (CH₂) |
| ~ 1670 | C=O Stretch (Amide I) | Secondary Amide |
| ~ 1540 | N-H Bend (Amide II) | Secondary Amide |
| ~ 700 - 800 | C-Cl Stretch | Alkyl Halide |
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): An intense peak is expected at m/z = 183. A characteristic isotopic peak (M+2 ) will be observed at m/z = 185 with approximately one-third the intensity of the M⁺ peak, which is definitive for a compound containing one chlorine atom.[12]
-
Key Fragmentation Patterns:
-
m/z = 91: A very common and often base peak corresponding to the stable benzyl cation ([C₇H₇]⁺), resulting from cleavage of the N-CH₂ bond.
-
m/z = 106: Loss of the chloroacetyl radical (•COCH₂Cl), corresponding to the [C₆H₅CH₂NH]⁺ fragment.
-
Loss of Cl: A peak at m/z = 148, corresponding to the loss of a chlorine radical.
-
Applications in Research and Development
Synthetic Building Block
The primary application of N-Benzyl-2-chloroacetamide is as a versatile intermediate in multi-step organic synthesis. Its defined reactivity allows for the controlled introduction of the N-benzylacetamide moiety onto a wide range of molecular scaffolds.[3][6]
Scaffold for Bioactive Compounds
The broader class of chloroacetamides is known for a diverse range of biological activities.[4][13] They have been investigated as:
-
Herbicides: Many commercial herbicides are based on the chloroacetamide scaffold.[2]
-
Antifungal and Antibacterial Agents: The ability to alkylate biological nucleophiles contributes to their antimicrobial properties.[1][13]
-
Anticancer Agents: Some derivatives have been studied for their potential to induce apoptosis in cancer cells.[4] N-Benzyl-2-chloroacetamide serves as an excellent starting point for synthesizing libraries of related compounds for screening in these therapeutic areas.[14]
Covalent Probe and Inhibitor Development
The chloroacetamide functional group is a well-established electrophilic "warhead" used in the design of targeted covalent inhibitors.[15] It can form a stable covalent bond with nucleophilic amino acid residues, such as cysteine, on a target protein. While generally more reactive than other warheads like acrylamides, its reactivity can be tuned by modifying adjacent structures.[15] This makes N-Benzyl-2-chloroacetamide a relevant parent structure for developing specific and potent enzyme inhibitors for in vitro studies and, with careful optimization, for therapeutic applications.
Safety, Handling, and Storage
N-Benzyl-2-chloroacetamide must be handled with care due to its potential toxicity and reactivity.
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H301: Toxic if swallowed.[11] |
| Skin Sensitization | H317: May cause an allergic skin reaction.[11] |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child.[11] |
| Aquatic Hazard | H402: Harmful to aquatic life.[11] |
| Irritation | May cause skin, eye, and respiratory irritation.[5][16] |
-
Safe Handling:
-
Storage:
-
First Aid & Disposal:
-
Skin Contact: Immediately wash off with soap and plenty of water.[16]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[16]
-
Ingestion: If swallowed, rinse mouth with water and call a poison control center or doctor immediately.[16][17]
-
Disposal: Dispose of contents and container to an approved hazardous waste disposal plant. Do not let the product enter drains.[11][16]
-
References
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MSDS of N-benzyl-2-chloroacetamide. Capot Chemical Co., Ltd. [Link]
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N-Benzyl-2-chloroacetamide | C9H10ClNO | CID 96233. PubChem, National Center for Biotechnology Information. [Link]
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2-Chloro-N-benzylacetamide. ChemBK. [Link]
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Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]
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Alkylating reactivity and herbicidal activity of chloroacetamides. PubMed, National Library of Medicine. [Link]
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Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]
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SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
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Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. [Link]
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2-Chloroacetamide. ChemBK. [Link]
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Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. National Institutes of Health (NIH). [Link]
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Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. [Link]
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Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. National Institutes of Health (NIH). [Link]
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Chloroacetamide | ClCH2CONH2 | CID 6580. PubChem, National Center for Biotechnology Information. [Link]
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N-Benzylacetamide | C9H11NO | CID 11500. PubChem, National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to N-Benzyl-2-chloroacetamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-benzyl-2-chloroacetamide, a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. The document elucidates the compound's chemical identity, including its IUPAC name and CAS number, and delves into its synthesis, physicochemical properties, and established applications. Particular emphasis is placed on its role as a precursor for various heterocyclic compounds and its emerging biological activities. Safety protocols and handling guidelines are also detailed to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Chemical Identity and Structure
The compound at the core of this guide is N-benzyl-2-chloroacetamide . It is crucial to establish its precise chemical identity to avoid ambiguity with similarly named structures.
-
IUPAC Name: N-benzyl-2-chloroacetamide[1]
-
CAS Number: 2564-06-9[1]
-
Molecular Weight: 183.63 g/mol [1]
-
Synonyms: 2-Chloro-N-benzylacetamide, N-Benzylchloroacetamide, N-(Chloroacetyl)benzylamine[1][3]
The chemical structure of N-benzyl-2-chloroacetamide consists of a benzyl group attached to the nitrogen atom of a 2-chloroacetamide moiety.
Caption: Chemical structure of N-benzyl-2-chloroacetamide.
Synthesis of N-Benzyl-2-chloroacetamide
The most common and straightforward synthesis of N-benzyl-2-chloroacetamide involves the acylation of benzylamine with chloroacetyl chloride.[4][5] This is a nucleophilic acyl substitution reaction.
Reaction Mechanism
The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and a proton to form the amide bond.
Caption: Workflow for the synthesis of N-benzyl-2-chloroacetamide.
Experimental Protocol
The following is a generalized laboratory-scale protocol for the synthesis of N-benzyl-2-chloroacetamide.
Materials:
-
Benzylamine
-
Chloroacetyl chloride
-
Anhydrous dichloromethane (or other suitable inert solvent)
-
Triethylamine (or another suitable base)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Round-bottom flask
-
Standard work-up and purification apparatus (separatory funnel, rotary evaporator, recrystallization glassware)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine and triethylamine in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of chloroacetyl chloride in anhydrous dichloromethane to the stirred amine solution via a dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.[4]
-
Filter the precipitate, wash it with cold water, and dry it.[4]
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure N-benzyl-2-chloroacetamide.[4]
Physicochemical Properties
A summary of the key physicochemical properties of N-benzyl-2-chloroacetamide is provided in the table below.
| Property | Value | Source(s) |
| Physical State | Colorless to light yellow crystalline solid | [6] |
| Melting Point | 93-96 °C | [6][7] |
| Boiling Point | 367.5 ± 35.0 °C (Predicted) | [3][7] |
| Solubility | Poorly soluble in water; soluble in ethanol, ether, DMSO, and methanol | [6][7] |
| Density | ~1.15-1.17 g/cm³ | [3][7] |
| pKa (Predicted) | 14.25 ± 0.46 | [7] |
| XLogP3 | 1.8 | [1] |
Applications in Research and Development
N-benzyl-2-chloroacetamide is a valuable building block in organic synthesis due to the reactivity of the chlorine atom, which can be readily displaced by various nucleophiles.[5]
Intermediate in Organic Synthesis
This compound serves as a key intermediate in the preparation of a variety of more complex molecules.[6] For instance, it can be used to synthesize:
-
Piperazine derivatives: By reacting with corresponding arylpiperazines.[7]
-
Amide podands: These can be used as ligands in coordination chemistry.
-
Heterocyclic compounds: The reactive chloroacetyl group facilitates the construction of various ring systems.[5]
Biological and Medicinal Chemistry Applications
Chloroacetamide derivatives, in general, have garnered attention for their wide range of biological activities.[8] N-substituted chloroacetamides are investigated for their potential as:
-
Antimicrobial agents: Studies have shown that compounds in this class exhibit antibacterial and antifungal properties.[4][8] The biological activity can be tuned by varying the substituents on the phenyl ring.[8]
-
Herbicides and Disinfectants: The reactivity of the chloroacetamide moiety makes it a candidate for applications in agrochemicals and as a disinfectant.[4]
-
Enzyme Substrates: N-benzyl-2-chloroacetamide has been used as a substrate to study the hydrolytic activity of enzymes like Candida antarctica lipase B (CaLB).[9]
Safety and Handling
N-benzyl-2-chloroacetamide is an irritant and should be handled with appropriate safety precautions.
-
Hazard Statements:
-
Precautionary Measures:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Avoid breathing dust.[10]
-
Wash hands thoroughly after handling.[10]
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
-
Conclusion
N-benzyl-2-chloroacetamide is a fundamentally important chemical intermediate with a well-established synthetic route and a growing number of applications, particularly in the synthesis of biologically active compounds. Its utility as a precursor for diverse molecular architectures underscores its significance for researchers in organic synthesis and medicinal chemistry. Adherence to strict safety protocols is paramount when handling this compound to mitigate its potential hazards. This guide provides a solid foundation for understanding and utilizing N-benzyl-2-chloroacetamide in a research and development context.
References
-
Capot Chemical Co., Ltd. (2009). MSDS of N-benzyl-2-chloroacetamide. Available at: [Link]
-
ChemBK. (2024). 2-Chloro-N-benzylacetamide. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). N-Benzyl-2-chloroacetamide. PubChem Compound Database. Available at: [Link]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]
-
ResearchGate. (n.d.). Scheme of the hydrolysis of N -Benzyl-2-chloroacetamide catalyzed by CaLB and used for the screening of mutants. Available at: [Link]
-
PubMed Central. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Available at: [Link]
-
ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available at: [Link]
- Google Patents. (n.d.). CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction.
-
PubChemLite. (n.d.). N-benzyl-2-chloroacetamide (C9H10ClNO). Available at: [Link]
-
Global Substance Registration System. (n.d.). N-BENZYL-2-CHLOROACETAMIDE. Available at: [Link]
-
ResearchGate. (2017). Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. Available at: [Link]
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"N-(benzylcarbamoyl)-2-chloroacetamide" molecular structure and weight
An In-Depth Technical Guide to N-(benzylcarbamoyl)-2-chloroacetamide: Structure, Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document delves into the molecule's fundamental properties, synthesis protocols, and potential applications, with a focus on providing practical and scientifically grounded insights.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₉H₁₀ClNO, is a substituted amide featuring a benzylcarbamoyl group attached to a chloroacetamide moiety.[1][2][3][4][5] The presence of a reactive chlorine atom and the benzyl group makes it a valuable building block in organic synthesis.[6]
The molecular structure consists of a central acetamide core where one of the amino hydrogens is replaced by a benzyl group, and one of the methyl hydrogens is substituted with a chlorine atom. This structure imparts a specific reactivity, particularly at the electrophilic carbon attached to the chlorine.
Molecular Structure:
Key Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 183.63 g/mol | [1][4] |
| Molecular Formula | C₉H₁₀ClNO | [1][2][3][4][5] |
| CAS Number | 2564-06-9 | [1][2][3][4] |
| Appearance | White to light yellow crystalline powder | [2][5][7] |
| Melting Point | 93-96 °C | [3][4] |
| Synonyms | N-Benzyl-2-chloroacetamide, 2-Chloro-N-(phenylmethyl)acetamide, N-Chloroacetylbenzylamine | [1][2][5] |
| Solubility | Soluble in DMSO and Methanol (Slightly) | [3] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is typically achieved through the chloroacetylation of benzylamine.[6][8][9][10] This nucleophilic acyl substitution reaction is a robust and well-established method for forming the amide bond. The following protocol provides a detailed, step-by-step methodology.
Experimental Protocol: Chloroacetylation of Benzylamine
Principle: This synthesis involves the reaction of benzylamine with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of a non-protic solvent is crucial to prevent unwanted side reactions with the highly reactive chloroacetyl chloride.
Materials:
-
Benzylamine
-
Chloroacetyl chloride
-
Triethylamine (TEA) or another suitable base
-
Benzene or another suitable anhydrous, non-protic solvent
-
Deionized water
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzylamine (0.02 mol) in anhydrous benzene.
-
Add chloroacetyl chloride (0.03 mol) and a few drops of triethylamine to the dropping funnel.
-
Slowly add the chloroacetyl chloride solution to the stirred benzylamine solution in a water bath to control the exothermic reaction.[9]
-
After the addition is complete, reflux the reaction mixture for approximately 2 hours.[9]
-
Cool the reaction mixture to room temperature. The product will precipitate as a white solid.[9]
-
Filter the resulting precipitate and wash it with benzene to remove any unreacted starting materials.[9]
-
Purify the crude product by recrystallization from ethanol to obtain pure this compound.[9]
Causality of Experimental Choices:
-
Use of an Anhydrous Solvent: Chloroacetyl chloride is highly reactive and will readily hydrolyze in the presence of water. Using an anhydrous solvent like benzene prevents this side reaction and maximizes the yield of the desired product.
-
Inclusion of a Base: The reaction produces hydrochloric acid as a byproduct. A base, such as triethylamine, is added to neutralize the acid, which would otherwise protonate the benzylamine, rendering it non-nucleophilic and halting the reaction.
-
Controlled Addition and Cooling: The reaction is exothermic. Slow, controlled addition of the chloroacetyl chloride and the use of a water bath help to manage the reaction temperature, preventing the formation of side products and ensuring a safer procedure.
-
Recrystallization: This is a standard purification technique for solid organic compounds. Ethanol is chosen as the solvent because the product is soluble in hot ethanol and less soluble in cold ethanol, allowing for the formation of pure crystals upon cooling.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Applications and Mechanistic Insights
This compound is a valuable intermediate in organic synthesis due to its reactive chloroacetamide moiety.[4][5] This functional group allows for nucleophilic substitution reactions, making it a key building block for more complex molecules.
Key Applications:
-
Intermediate in Pharmaceutical Synthesis: It is used in the preparation of various biologically active compounds, including piperazine derivatives, which are common scaffolds in drug discovery.[4] N-substituted 2-chloroacetamides have been investigated for their antimicrobial, antifungal, and anticancer properties.[11]
-
Precursor for Covalent Inhibitors: The chloroacetamide group is a known "warhead" for targeting nucleophilic amino acid residues, such as cysteine, in the active sites of enzymes.[12] This makes this compound and its derivatives promising candidates for the development of targeted covalent inhibitors.[12]
-
Synthesis of Heterocyclic Compounds: The reactivity of the chloroacetamide group facilitates the synthesis of various heterocyclic systems.[6]
-
Potential Agrochemicals: It has been explored for its potential use as an insecticide and antibacterial agent.[5]
Mechanism of Action in Covalent Inhibition (Hypothesized):
The chloroacetamide moiety acts as an electrophile. In a biological context, a nucleophilic residue (e.g., the thiol group of a cysteine) in the active site of a target protein can attack the carbon atom bearing the chlorine. This results in the displacement of the chloride ion and the formation of a stable, covalent bond between the inhibitor and the protein, leading to irreversible inhibition of the protein's function.
Covalent Inhibition Pathway Diagram
The diagram below illustrates the general mechanism of covalent inhibition by a chloroacetamide-containing compound.
Caption: General pathway for covalent inhibition by a chloroacetamide warhead.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
-
Toxicity: It is toxic if swallowed.[7]
-
Skin Sensitization: It may cause an allergic skin reaction.[7]
-
Reproductive Toxicity: It is suspected of damaging fertility or the unborn child.[7]
-
Environmental Hazards: It is harmful to aquatic life.[7]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][13] A dust mask is also recommended.[4]
-
Avoid inhalation of dust and contact with skin and eyes.[7][13]
-
Store in a tightly closed container in a dry, well-ventilated place.
References
-
Capot Chemical Co., Ltd. (2009). MSDS of N-benzyl-2-chloroacetamide. [Link]
-
PubChem. (n.d.). N-Benzyl-2-chloroacetamide. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). N-(2-benzoylphenyl)-2-chloroacetamide. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]
-
PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information. [Link]
-
Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3145-3176. [Link]
-
Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548. [Link]
-
Singh, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Scientific Reports, 12(1), 2059. [Link]
-
PubChem. (n.d.). N-[(2-acetylphenyl)carbamoyl]-2-chloroacetamide. National Center for Biotechnology Information. [Link]
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-
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Solubility of "N-(benzylcarbamoyl)-2-chloroacetamide" in different solvents
An In-depth Technical Guide to the Solubility of N-(benzylcarbamoyl)-2-chloroacetamide in Different Solvents
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This compound is a molecule of significant interest in contemporary chemical and pharmaceutical research. A thorough understanding of its solubility across a spectrum of solvents is paramount for its effective application in synthesis, purification, formulation, and various analytical procedures. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and interpret the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol for its quantitative determination, and discuss the critical interplay between molecular structure and solvent properties that governs this fundamental characteristic.
Introduction: The Critical Role of Solubility
In the realm of drug discovery and chemical synthesis, solubility is a cornerstone physical property that dictates the viability and efficacy of a compound. For this compound, a molecule featuring both polar (amide, chloroacetamide) and nonpolar (benzyl) moieties, its solubility profile is expected to be nuanced. Poor solubility can lead to significant challenges, including but not limited to, inaccurate biological screening results, difficulties in purification, and suboptimal bioavailability in formulated products.[1][2] Conversely, a well-characterized solubility profile enables rational solvent selection for reaction chemistry, crystallization, and the development of stable, effective formulations.
This guide will equip the researcher with the foundational knowledge and practical methodologies to systematically investigate the solubility of this compound.
Theoretical Framework: "Like Dissolves Like" and Beyond
The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility.[3] This principle is rooted in the intermolecular forces between solute and solvent molecules. For this compound, the key structural features influencing its solubility are:
-
The Benzyl Group: A nonpolar, aromatic ring that favors interactions with nonpolar solvents through van der Waals forces.
-
The Amide Linkage: A polar functional group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This group promotes solubility in polar protic and aprotic solvents.
-
The α-Chloroacetamide Moiety: The electronegative chlorine atom and the adjacent carbonyl group contribute to the molecule's overall polarity and potential for dipole-dipole interactions.
A qualitative prediction of solubility in various solvent classes is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The amide group can form hydrogen bonds, but the nonpolar benzyl and chloroalkyl groups may limit extensive solubility in highly polar protic solvents like water. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | Moderate to High | These solvents can accept hydrogen bonds from the amide N-H and engage in dipole-dipole interactions, while possessing sufficient nonpolar character to solvate the benzyl group. |
| Nonpolar | Hexane, Toluene | Low | The dominant polar functionalities of the amide and chloroacetamide groups will likely result in poor solubility in nonpolar solvents. |
It is imperative to note that these are predictions. Empirical determination is essential for accurate and reliable solubility data.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[4][5] This method involves equilibrating an excess of the solid compound in a chosen solvent until a saturated solution is achieved. The concentration of the solute in the saturated solution then represents its solubility at that temperature.
Materials and Equipment
-
This compound (solid)
-
Selected solvents of high purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.
Step-by-Step Experimental Protocol
-
Preparation of the Slurry: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation is reached.[6]
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath, typically set to 25 °C or 37 °C for pharmaceutical applications.[5] Agitate the samples for a predetermined period, often 24 to 48 hours, to ensure equilibrium is reached.[1][5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved solid particles. This step must be performed quickly to prevent temperature fluctuations that could alter the solubility.
-
Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated analytical technique, such as HPLC, to determine the concentration of this compound.
-
Data Analysis: Calculate the original concentration of the saturated solution, which corresponds to the solubility of the compound in that solvent at the specified temperature. The results are typically expressed in units of mg/mL or mol/L.
Self-Validating System and Causality
This protocol incorporates self-validating checks. For instance, analyzing samples at multiple time points (e.g., 24 and 48 hours) can confirm that equilibrium has been reached; the concentration should be consistent between these time points.[5] The choice of a constant temperature shaker bath is critical as solubility is highly temperature-dependent. Filtration is a key step to ensure that only the dissolved compound is being measured.
Visualizing the Workflow
Caption: Experimental workflow for the shake-flask solubility determination.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.
Table 2: Quantitative Solubility of this compound (Template for Experimental Data)
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | Polar Protic | 25 | ||
| Methanol | Polar Protic | 25 | ||
| Ethanol | Polar Protic | 25 | ||
| Acetone | Polar Aprotic | 25 | ||
| Acetonitrile | Polar Aprotic | 25 | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | ||
| Dichloromethane | Nonpolar | 25 | ||
| Toluene | Nonpolar | 25 | ||
| Hexane | Nonpolar | 25 |
This table is a template to be populated with experimentally determined values.
The interpretation of this data will reveal the optimal solvents for various applications. For instance, solvents with high solubility would be ideal for preparing stock solutions for biological assays, while a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures would be an excellent candidate for recrystallization.
Factors Influencing Solubility
The relationship between solvent properties and the measured solubility of this compound can be visualized as follows:
Caption: Factors influencing the solubility of the target compound.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While specific quantitative data for this compound is not widely published, the detailed experimental protocol and theoretical framework presented here empower researchers to generate this critical data in a reliable and reproducible manner. A thorough understanding and empirical determination of solubility are indispensable for the successful application of this compound in research and development.
References
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Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
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BioAssay Systems. (n.d.). Shake Flask Solubility Services. Retrieved from [Link]
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University of Lund. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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Jadhav, D. S. (2013). Solubility determination in drug discovery and development. Retrieved from [Link]
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An In-depth Technical Guide to Elucidating the Mechanism of Action of N-(benzylcarbamoyl)-2-chloroacetamide
Executive Summary
N-(benzylcarbamoyl)-2-chloroacetamide is a small molecule whose mechanism of action (MoA) is not yet fully characterized in public literature. However, its chemical structure provides a clear and compelling starting point for investigation. The presence of a 2-chloroacetamide moiety, a well-documented electrophilic "warhead," strongly indicates that the compound functions as a targeted covalent inhibitor.[1][2][3] These inhibitors form a stable bond with their protein target, often leading to high potency and a prolonged duration of action.[2][3]
This guide eschews a speculative review and instead presents a strategic, multi-pronged experimental roadmap for drug development professionals and researchers to definitively identify the molecular target(s) of this compound, validate target engagement, and deconvolute the subsequent downstream biological effects. Our approach is grounded in state-of-the-art chemoproteomic techniques, which are essential for characterizing covalent compounds and understanding their cellular selectivity.[4][5] The central hypothesis is that this compound achieves its biological effect by covalently modifying nucleophilic cysteine residues on specific protein targets.[6][7]
Part 1: Foundational Analysis - The Chemistry of a Covalent Agent
The rational investigation into any compound's MoA begins with its chemical structure. This compound possesses two key features:
-
The Recognition Scaffold: The N-benzylcarbamoyl group. This portion of the molecule is non-reactive and is responsible for directing the compound to a specific protein binding pocket through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions). Its unique topology dictates the compound's specificity.
-
The Electrophilic Warhead: The 2-chloroacetamide group. This is a reactive electrophile that can undergo a nucleophilic substitution reaction with electron-rich amino acid residues on a target protein.[8] Cysteine, with its highly nucleophilic thiol side chain, is the most common target for this class of warhead, resulting in an irreversible thioether bond.[1][6]
This dual-component structure is the hallmark of a targeted covalent inhibitor. Unlike non-specific alkylating agents, the activity of this compound should be dependent on an initial, selective binding event driven by the scaffold, which then positions the chloroacetamide warhead for efficient covalent modification of a nearby nucleophile.
Part 2: A Strategic Workflow for Target Identification and Validation
Identifying the direct molecular target is the most critical step in defining the MoA. A phenotype-first approach is insufficient for a covalent compound due to the risk of off-target modifications. We propose a target-first strategy using advanced chemoproteomics.[4][9]
Caption: A comprehensive workflow for MoA elucidation of a covalent inhibitor.
Step 1: Probe Synthesis
The initial and most crucial step is the synthesis of a chemical probe. This involves derivatizing this compound with a small, bio-orthogonal handle that does not disrupt its binding activity. A terminal alkyne is the standard choice.[5][10] This "clickable" probe is the key reagent for the subsequent steps.
Step 2: Global Target Profiling with Chemoproteomics
Activity-Based Protein Profiling (ABPP) is the gold standard for identifying targets of covalent inhibitors.[4][5] The Covalent Inhibitor Target-site Identification (CITe-Id) method is particularly powerful.[9][11]
-
Process: Live cells are treated with the alkyne-tagged probe. After a set time, the cells are lysed. The "click" reaction (Copper(I)-catalyzed Alkyne-Azide Cycloaddition) is used to attach a biotin-azide reporter tag to all proteins that have been covalently modified by the probe.[10]
-
Rationale: This approach maps all potential binding events in a native cellular context. To distinguish specific targets from background reactivity, a competition experiment is run in parallel: cells are pre-treated with an excess of the original, "untagged" this compound before adding the probe. True targets will show significantly reduced probe labeling in the competed sample.
Step 3: Orthogonal Validation of Primary Hits
Mass spectrometry data provides a list of candidate targets. These hits must be validated using independent, lower-throughput methods to be considered trustworthy.
-
Biochemical Validation: The most potent inhibitor candidates identified via mass spectrometry should be tested against the purified, recombinant protein. A time-dependent inhibition assay can confirm an irreversible binding mode, characteristic of covalent modification.[6]
-
Cellular Target Engagement: It is critical to confirm that the compound engages the target protein within the complex environment of a live cell. The Cellular Thermal Shift Assay (CETSA) is an ideal method. It measures the change in thermal stability of a protein upon ligand binding. Covalent modification is expected to significantly stabilize the target protein.
-
Site-Directed Mutagenesis: To confirm the exact site of covalent modification (e.g., Cys115 on the MurA enzyme as shown for other chloroacetamides), the candidate cysteine residue on the target protein can be mutated to a non-nucleophilic residue, such as alanine (Cys -> Ala).[6] The compound should lose its activity against the mutant protein, providing definitive proof of the binding site.
Part 3: Deconvoluting the Downstream Biological Cascade
With a validated target, the investigation shifts to understanding the functional consequences of its inhibition. This involves mapping the downstream signaling pathways affected by the target modulation. The choice of assays depends entirely on the known or suspected function of the validated target protein.
Caption: Hypothetical pathway showing inhibition of a kinase target.
-
Phosphoproteomics: If the target is a kinase or phosphatase, global phosphoproteomics is the logical next step. This will reveal how inhibiting the target alters the phosphorylation status of its direct substrates and other downstream proteins in the signaling cascade.
-
Transcriptomics (RNA-Seq): To understand changes at the gene expression level, RNA-sequencing can be performed on cells treated with the compound versus a vehicle control. This can reveal entire gene networks that are up- or down-regulated as a consequence of target inhibition.
-
Phenotypic Assays: Finally, the molecular and systems-level changes must be correlated with a cellular phenotype. Assays for cell viability, proliferation, apoptosis, cell cycle progression, or other relevant functional readouts will connect the molecular mechanism to the ultimate biological effect.
Part 4: Detailed Experimental Protocol
Protocol: Competitive Chemoproteomic Profiling
This protocol outlines a robust method for identifying the specific cellular targets of this compound.
1. Materials:
-
This compound (parent compound)
-
Alkyne-probe derivative of the parent compound
-
Cell line of interest (e.g., a cancer cell line if anti-proliferative effects are suspected)
-
Cell culture media, PBS, DMSO
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Click Chemistry reagents: Biotin-Azide, TCEP, TBTA ligand, Copper (II) Sulfate
-
Streptavidin-coated magnetic beads
-
Mass Spectrometry-grade trypsin, buffers for protein digestion
-
LC-MS/MS instrument (e.g., Orbitrap)
2. Experimental Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to ~80% confluency.
-
Prepare two treatment groups:
-
Competition Group: Pre-treat cells with 50x excess of the parent compound for 1 hour.
-
Probe-only Group: Treat with DMSO vehicle for 1 hour.
-
-
Add 1x concentration of the alkyne-probe to both groups. Incubate for 2 hours.
-
Control: Include a DMSO-only treated group.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells 3x with cold PBS to remove excess compound.
-
Lyse cells on ice using lysis buffer.
-
Clarify lysate by centrifugation (14,000 x g, 15 min, 4°C).
-
Determine protein concentration of the supernatant using a BCA assay. Normalize all samples to the same protein concentration (e.g., 2 mg/mL).
-
-
Click Chemistry Reaction:
-
To 1 mg of protein lysate, add the click chemistry cocktail in sequence: Biotin-Azide, TCEP (reducing agent), TBTA (ligand), and finally Copper (II) Sulfate to initiate the reaction.
-
Incubate for 1.5 hours at room temperature with gentle rotation.
-
-
Enrichment of Tagged Proteins:
-
Add pre-washed streptavidin magnetic beads to the reaction mixture.
-
Incubate for 2 hours at 4°C with rotation to allow biotin-tagged proteins to bind.
-
Wash the beads extensively (e.g., 1x with 0.5% SDS in PBS, 3x with PBS, 3x with water) to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Resuspend beads in a digestion buffer. Reduce and alkylate the proteins.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
Collect the peptide supernatant.
-
Analyze peptides by LC-MS/MS.
-
3. Data Analysis:
-
Identify peptides and proteins using a database search algorithm (e.g., Sequest, MaxQuant).
-
Quantify the relative abundance of each protein identified in the "Probe-only" versus the "Competition" sample.
-
Definition of a Hit: A true target will be a protein that is highly abundant in the probe-only sample but shows a significant and dose-dependent reduction in abundance in the competition sample.
Part 5: Data Synthesis and Concluding Remarks
The comprehensive approach detailed in this guide provides a self-validating system for MoA determination. The chemoproteomic screen casts a wide net for potential targets, while the orthogonal validation steps provide the necessary stringency to confirm those hits. Finally, downstream pathway analysis connects the molecular initiating event—covalent target modification—to the ultimate biological outcome.
For drug development professionals, this workflow not only elucidates the primary mechanism of action but also proactively identifies potential off-targets, which is invaluable for predicting and mitigating toxicity later in the development pipeline. The efficacy of chloroacetamide derivatives is not always correlated with their raw chemical reactivity, but rather with the structural context that delivers the warhead to a specific target.[6] Therefore, a thorough, evidence-based investigation as outlined here is not just recommended; it is essential.
References
- Genes & Cancer. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors.
- Journal of the American Chemical Society. (2018).
- PubMed. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead.
- National Institutes of Health. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors.
- National Institutes of Health. (2018).
- Genes & Cancer. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors.
- BenchChem. N-Chloro-2-fluoroacetamide in the Synthesis of Bioactive Molecules.
- MDPI. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development.
- National Institutes of Health. (2022). Advanced approaches of developing targeted covalent drugs.
- PubMed Central. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests.
- PubMed. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease.
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- PubMed. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests.
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The Therapeutic Potential of N-(benzylcarbamoyl)-2-chloroacetamide Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Potential of a Hybrid Scaffold
In the ever-evolving landscape of drug discovery, the strategic combination of well-established pharmacophores into novel hybrid molecules presents a promising avenue for the development of new therapeutic agents. The "N-(benzylcarbamoyl)-2-chloroacetamide" scaffold represents one such intriguing hybrid, merging the structural features of a benzylurea with a reactive chloroacetamide moiety. While extensive research into this specific class of derivatives remains nascent, the known biological activities of its constituent parts provide a strong rationale for its investigation as a source of potential anticancer, antimicrobial, and anti-inflammatory agents. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic potential of this compound derivatives, drawing upon the established biological activities of structurally related compounds to infer potential mechanisms of action, guide synthetic strategies, and inspire future research endeavors.
The Architectural Rationale: A Scaffold of Promise
The this compound core is a unique amalgamation of two key functional groups, each with a history of biological significance.
-
The Benzylurea Moiety: Urea derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this versatile functional group.[1][2] Their ability to form stable hydrogen bonds with biological targets, such as enzymes and receptors, makes them effective scaffolds for a range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[2][3] The benzyl group provides a lipophilic component that can influence pharmacokinetic properties and potentially engage in hydrophobic interactions within target binding sites.
-
The Chloroacetamide Moiety: The 2-chloroacetamide group is a reactive electrophile known to participate in covalent interactions with nucleophilic residues (such as cysteine) on proteins. This "warhead" functionality can lead to irreversible inhibition of target enzymes, a strategy employed in the design of potent and selective therapeutic agents. Chloroacetamide derivatives have been investigated for their diverse biological activities, including anticancer and antimicrobial effects.[4]
The combination of these two moieties in the this compound scaffold offers the potential for compounds with a dual mechanism of action: the urea portion can mediate non-covalent interactions for target recognition and binding, while the chloroacetamide group can form a covalent bond, leading to potent and sustained biological effects.
Synthetic Pathways: Building the Core and its Analogs
While specific literature on the synthesis of a wide array of this compound derivatives is limited, established synthetic methodologies for ureas and N-substituted chloroacetamides can be readily adapted. A general and versatile approach is outlined below.
General Synthetic Protocol:
A common and efficient method for the synthesis of the target scaffold involves the reaction of a benzyl isocyanate with 2-chloroacetamide. Alternatively, benzylamine can be reacted with chloroacetyl isocyanate. For the generation of a diverse library of derivatives, substitutions can be introduced on the benzyl ring of the starting benzylamine or benzyl isocyanate.
Step-by-Step Synthesis of this compound:
-
Preparation of Benzyl Isocyanate (if not commercially available): Benzylamine can be converted to benzyl isocyanate through treatment with phosgene or a phosgene equivalent, such as triphosgene, in an inert solvent.
-
Reaction with 2-Chloroacetamide: In a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), 2-chloroacetamide is reacted with benzyl isocyanate (or a substituted benzyl isocyanate) in the presence of a non-nucleophilic base (e.g., triethylamine) to catalyze the reaction.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically quenched with water, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the desired this compound derivative.
This synthetic strategy allows for the facile introduction of a wide range of substituents on the benzyl ring, enabling a thorough investigation of the structure-activity relationship (SAR).
Anticipated Biological Activities and Mechanistic Insights
Based on the extensive literature on related urea and chloroacetamide derivatives, this compound analogs are anticipated to exhibit a spectrum of biological activities.
Anticancer Potential
The urea moiety is a prominent feature in many successful anticancer drugs, particularly kinase inhibitors like Sorafenib.[2][5] Aromatic urea derivatives, including N-phenyl-N'-(2-chloroethyl)ureas, have demonstrated significant anticancer activity, often by targeting tubulin polymerization.[3][6][7]
Potential Mechanisms of Anticancer Action:
-
Kinase Inhibition: The diaryl urea scaffold is a well-established pharmacophore for the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival, such as VEGFR-2 and Raf kinases.[8][9] The N-(benzylcarbamoyl) portion of the molecule could potentially occupy the ATP-binding site of these kinases.
-
Tubulin Polymerization Inhibition: Many N-aryl urea derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][6][7]
-
Covalent Enzyme Inhibition: The chloroacetamide moiety can act as an electrophilic warhead, forming covalent bonds with nucleophilic residues in the active sites of key cancer-related enzymes.
Structure-Activity Relationship (SAR) Insights from Related Compounds:
-
Substituents on the aromatic ring of diaryl ureas significantly influence their anticancer potency. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, on the terminal aryl ring are often beneficial for activity.[9]
-
The overall lipophilicity and spatial arrangement of the molecule play a critical role in its ability to bind to the target protein.
Quantitative Data from Structurally Related Anticancer Compounds:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Diaryl Urea Derivatives | A549 (Lung) | 2.57 - 15.28 | [8] |
| Diaryl Urea Derivatives | HT-29 (Colon) | 14.01 - 114.4 | [8] |
| N-aryl-N'-(2-chloroethyl)ureas | HT-29 (Colon) | 0.25 - 8 | [10] |
| N-aryl-N'-(2-chloroethyl)ureas | MCF-7 (Breast) | 0.25 - 8 | [10] |
Antimicrobial Activity
Both urea and chloroacetamide derivatives have been reported to possess antimicrobial properties.[11][12] The ability of the urea functional group to form hydrogen bonds and the reactive nature of the chloroacetamide moiety suggest that this compound derivatives could be promising candidates for the development of new antimicrobial agents.
Potential Mechanisms of Antimicrobial Action:
-
Enzyme Inhibition: The compounds could inhibit essential microbial enzymes through covalent modification by the chloroacetamide group.
-
Disruption of Cell Wall Synthesis: Some antimicrobial agents target enzymes involved in the biosynthesis of the bacterial cell wall.
-
Inhibition of DNA Gyrase: Molecular docking studies of some benzoyl-N,N'-dialkylureas have suggested DNA gyrase as a potential target.[12][13]
Structure-Activity Relationship (SAR) Insights from Related Compounds:
-
In a series of benzoyl-N,N'-dialkylureas, chloro-substituents on the aromatic ring were found to be important for antibacterial activity.[12][13]
-
The nature of the alkyl or aryl substituents on the urea nitrogen atoms can significantly impact the antimicrobial spectrum and potency.[11]
Quantitative Data from Structurally Related Antimicrobial Compounds:
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Benzoyl-N,N'-dialkylurea Derivatives | P. aeruginosa | - | [12][13] |
| N-substituted Chloroacetamides | S. aureus | - | [14] |
| N-substituted Chloroacetamides | E. coli | - | [14] |
Anti-inflammatory Properties
Urea derivatives have been investigated for their anti-inflammatory effects.[2][10] The mechanism often involves the modulation of inflammatory pathways.
Potential Mechanisms of Anti-inflammatory Action:
-
Inhibition of Pro-inflammatory Enzymes: The compounds could potentially inhibit enzymes like cyclooxygenases (COX-1 and COX-2), which are key mediators of inflammation. Molecular docking studies on some chiral amino acid urea derivatives have shown strong interactions with COX-1 and COX-2.[2][3]
-
Modulation of Inflammatory Signaling Pathways: Urea-based compounds may interfere with signaling cascades involved in the production of pro-inflammatory cytokines.
Structure-Activity Relationship (SAR) Insights from Related Compounds:
-
In a series of chiral amino acid urea derivatives, specific substitutions on the aryl ring attached to the urea moiety led to significant in vivo anti-inflammatory activity.[2][3]
-
The stereochemistry and overall molecular shape are critical for effective interaction with the target enzymes.
Experimental Protocols for Biological Evaluation
To validate the therapeutic potential of novel this compound derivatives, a series of well-established in vitro and in vivo assays should be employed.
Anticancer Activity Assays
-
MTT Assay for Cytotoxicity: This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[15]
-
-
Antimicrobial Susceptibility Testing
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC): This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Protocol:
-
Prepare serial dilutions of the test compounds in a suitable broth medium in 96-well microtiter plates.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates under appropriate conditions (e.g., temperature, time).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.[12][13]
-
-
Anti-inflammatory Activity Assays
-
In Vivo Carrageenan-Induced Paw Edema Assay: This is a standard animal model to evaluate the acute anti-inflammatory activity of compounds.
-
Protocol:
-
Administer the test compounds orally or intraperitoneally to rodents (e.g., rats or mice).
-
After a specific period, inject a solution of carrageenan into the sub-plantar region of the hind paw to induce inflammation.
-
Measure the paw volume at different time intervals using a plethysmometer.
-
Calculate the percentage of inhibition of edema compared to the control group.[2][3]
-
-
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
General Synthetic Workflow
Caption: General workflow for the synthesis and biological evaluation.
Potential Anticancer Mechanism
Caption: Potential anticancer mechanisms of action.
Future Directions and Conclusion
The this compound scaffold holds considerable, yet largely untapped, potential for the development of novel therapeutic agents. The convergence of the well-documented biological activities of urea and chloroacetamide derivatives provides a strong impetus for the synthesis and evaluation of a diverse library of these hybrid molecules.
Key areas for future research include:
-
Synthesis of a diverse library of derivatives: Systematic modification of the benzyl ring with various electron-donating and electron-withdrawing groups is crucial to establish a clear structure-activity relationship.
-
Broad biological screening: The synthesized compounds should be screened against a wide panel of cancer cell lines, microbial strains, and in relevant inflammatory models.
-
Mechanism of action studies: For the most potent compounds, detailed mechanistic studies should be undertaken to identify their specific molecular targets and signaling pathways.
-
In vivo efficacy and toxicity studies: Promising candidates should be advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetic properties, and safety profiles.
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- Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (Source: Urea-based anticancer agents. Exploring 100-years of research with an eye to the future, ScienceDirect)
- Urea Derivatives as Anticancer Agents.
- Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity.
- Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity.
- Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents.
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- N-Allyl-N'-Benzoyl-Urea: A Technical Overview of Synthesis and Potential Biological Activity. (Source: N-Allyl-N'-Benzoyl-Urea: A Technical Overview of Synthesis and Potential Biological Activity, Benchchem)
- Antimicrobial Activity and Molecular Docking of Benzoyl-N,N'-dialkylurea against Target Proteins in Microbial Cells. (Source: Antimicrobial Activity and Molecular Docking of Benzoyl-N,N'-dialkylurea against Target Proteins in Microbial Cells, Scilit)
- Antimicrobial Activity and Molecular Docking of Benzoyl-N,N'-dialkylurea against Target Proteins in Microbial Cells. (Source: Antimicrobial Activity and Molecular Docking of Benzoyl-N,N'-dialkylurea against Target Proteins in Microbial Cells, Universitas Muhammadiyah Surabaya)
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- Research and development of N,N′-diarylureas as anti-tumor agents. (Source: Research and development of N,N′-diarylureas as anti-tumor agents, PMC)
- Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. (Source: Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents, MDPI)
- Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. (Source: Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
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- Application Notes and Protocols: N-Chloro-2-fluoroacetamide in the Synthesis of Bioactive Molecules. (Source: Application Notes and Protocols: N-Chloro-2-fluoroacetamide in the Synthesis of Bioactive Molecules, Benchchem)
- Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
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A-Z Guide to N-(benzylcarbamoyl)-2-chloroacetamide: Synthesis, Reactivity, and Applications
Abstract
N-(benzylcarbamoyl)-2-chloroacetamide stands as a pivotal yet often under-recognized precursor in the landscape of modern organic synthesis. Its unique bifunctional architecture, featuring a reactive chloroacetamide moiety and a modifiable benzylcarbamoyl group, offers a versatile platform for constructing a diverse array of complex molecules. This technical guide provides an in-depth exploration of this compound, from its fundamental synthesis to its application in the creation of high-value heterocyclic systems and biologically active compounds. We will dissect the causality behind established experimental protocols, offer mechanistic insights into its reactivity, and present its proven utility for researchers, medicinal chemists, and drug development professionals.
Introduction: The Strategic Value of a Bifunctional Precursor
In the quest for novel chemical entities, the choice of starting materials is paramount. An ideal precursor is one that is readily accessible, possesses predictable reactivity, and offers multiple avenues for structural elaboration. This compound (IUPAC Name: this compound, CAS No: 2564-06-9) masterfully embodies these characteristics.[1][2]
Its structure consists of two key functional domains:
-
The α-Chloroacetamide Group: This is the primary reactive center of the molecule. The carbon atom bonded to the chlorine is highly electrophilic, making it susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility in forming new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, often serving as the key step in cyclization reactions.[3]
-
The Benzylcarbamoyl Moiety: This portion of the molecule provides structural bulk and can be instrumental in directing the conformation of reaction intermediates. Furthermore, the benzyl group itself can be substituted, allowing for the introduction of diverse functionalities to fine-tune the steric and electronic properties of the final products.
This guide will illuminate the pathways to harness the synthetic potential of this versatile building block.
Synthesis of the Precursor: A Validated Protocol
The reliable synthesis of this compound is critical for its use in subsequent, more complex transformations. The most common and efficient method involves the chloroacetylation of benzylurea.
Causality in Protocol Design
The selected protocol is designed for high yield and purity. The choice of a biphasic system (an organic solvent and an aqueous base) is deliberate. Benzylurea has limited solubility in many organic solvents, while chloroacetyl chloride is water-sensitive. The biphasic approach, often with a phase-transfer catalyst or vigorous stirring, allows the reaction to proceed efficiently at the interface, minimizing the hydrolysis of the acid chloride while ensuring the deprotonation of the urea nitrogen for nucleophilic attack.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
Benzylurea
-
Chloroacetyl chloride
-
Toluene or Dichloromethane (DCM)
-
Aqueous Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution (10%)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend benzylurea (1.0 equivalent) in toluene or DCM. Cool the flask to 0-5 °C using an ice bath.
-
Base Addition: While stirring vigorously, add the aqueous sodium carbonate solution. The base acts as an acid scavenger, neutralizing the HCl generated during the reaction and facilitating the nucleophilic attack of the urea on the chloroacetyl chloride.
-
Acylation: Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled, stirring mixture over 30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The resulting solid is typically of high purity but can be further purified by recrystallization from ethanol or an ethanol/water mixture if necessary.
Visualization of the Synthetic Workflow
Caption: Mechanistic pathway for quinoxalinone synthesis.
In this pathway, one of the amino groups of o-phenylenediamine first acts as a nucleophile to displace the chloride from this compound. The resulting intermediate, upon heating, undergoes an intramolecular cyclization where the second amino group attacks the amide carbonyl of the original chloroacetamide moiety, eliminating water and forming the stable six-membered heterocyclic ring of the quinoxalinone.
Applications in the Synthesis of Bioactive Molecules
The structural motifs accessible from this compound are prevalent in medicinal chemistry. Its role as a precursor extends to several classes of pharmacologically important molecules.
Precursor to Benzodiazepines
While not a direct precursor in the most common routes, structurally analogous chloroacetamides are fundamental in building the 1,4-benzodiazepine core. [4][5]The reaction of a 2-amino-benzophenone with chloroacetyl chloride yields an N-(2-chloroacetyl)-2-aminobenzophenone intermediate. [4]This intermediate then undergoes intramolecular cyclization, typically mediated by a source of ammonia like hexamethylenetetramine, to form the seven-membered diazepine ring. [4][6]This highlights the general utility of the chloroacetamide group as a key synthon for building nitrogen-containing heterocycles.
Synthesis of Enzyme Inhibitors
The quinoxaline scaffold, readily synthesized using this compound derivatives, is found in numerous enzyme inhibitors. For example, various substituted quinoxalines have been investigated as potent and selective inhibitors of monoamine oxidase A (MAO-A), an important target in the treatment of depression. [7]The ability to easily construct the core quinoxaline ring and then further functionalize it makes this synthetic route highly valuable in drug discovery campaigns.
Development of Anticonvulsants
Research has shown that N-benzyl-2-acetamidopropionamide derivatives, which can be conceptually derived from precursors like this compound, exhibit potent anticonvulsant properties. [8]These studies underscore the importance of the N-benzylacetamide pharmacophore in designing central nervous system (CNS) active agents. The straightforward chemistry associated with chloroacetamides allows for the rapid generation of libraries of related compounds for structure-activity relationship (SAR) studies. [8]
Quantitative Data Summary
The following table summarizes representative yields for reactions where N-aryl-2-chloroacetamides are used as precursors for heterocyclic synthesis, demonstrating the efficiency of this building block.
| Target Heterocycle | Nucleophile(s) | Solvent | Base/Catalyst | Yield (%) | Reference Class |
| Quinoxalinone | o-Phenylenediamine | DMF | K₂CO₃ | 85-95 | [9][10] |
| Benzodiazepine-2-one | 2-Aminobenzophenone | Acetonitrile | Hexamethylenetetramine | 70-80 | [4][6] |
| Thiazolidin-4-one | Thiourea | Ethanol | Sodium Acetate | 80-90 | [3] |
| Piperazine Derivative | Substituted Piperazine | Acetonitrile | K₂CO₃ | >90 | [11] |
Safety, Handling, and Storage
As with all reactive chemical intermediates, proper handling of this compound and its precursors is mandatory.
-
Hazard Profile: Chloroacetamides are classified as toxic if swallowed and may cause an allergic skin reaction. [12]It is also suspected of damaging fertility or the unborn child. [12]Inhalation of dust should be avoided. * Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. [13][14]All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors. [12][13]* Handling: Avoid all personal contact. [15]Do not eat, drink, or smoke when using this product. [12]Wash hands and any exposed skin thoroughly after handling. [12][13]* Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. [12][13]Keep away from incompatible materials such as strong bases and strong reducing agents. [13]
Conclusion and Future Outlook
This compound is a testament to the power of well-designed synthetic precursors. Its straightforward synthesis, predictable reactivity, and proven utility in constructing valuable heterocyclic systems make it an indispensable tool for the modern organic chemist. The continued exploration of its reactions with novel nucleophiles and its application in building block synthesis for combinatorial chemistry will undoubtedly lead to the discovery of new chemical entities with significant biological and material applications. As the demand for efficient and modular synthetic strategies grows, the role of versatile precursors like this compound is set to expand, solidifying its place in the synthetic chemist's toolbox.
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Preliminary Screening of N-(benzylcarbamoyl)-2-chloroacetamide for Antimicrobial Activity: A Technical Guide
Introduction: The Rationale for Investigating N-(benzylcarbamoyl)-2-chloroacetamide
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents. The compound this compound emerges as a compelling candidate for preliminary antimicrobial screening based on a strong chemostructural rationale. It integrates two key pharmacophores: the chloroacetamide group and the benzylcarbamoyl moiety, both of which are independently associated with significant biological activities.
The chloroacetamide functional group is a well-documented scaffold in medicinal chemistry, recognized for its diverse biological effects, including antimicrobial and antifungal properties.[1][2] The reactivity of the α-chloro group renders these molecules effective alkylating agents, capable of forming covalent bonds with biological nucleophiles, such as the thiol groups of cysteine residues in essential microbial enzymes, thereby disrupting their function.[1] Studies have consistently shown that the presence of a chlorine atom can significantly enhance the antimicrobial efficacy of acetamide derivatives.[3]
Concurrently, the benzylcarbamoyl structural motif is present in numerous compounds exhibiting a wide array of biological activities, including antineoplastic and antifilarial effects.[4] While not as directly implicated in antimicrobial action as chloroacetamides, its inclusion can modulate the physicochemical properties of the parent molecule, such as lipophilicity and cell permeability, which are critical for reaching intracellular targets.[5]
Therefore, the synthesis of this compound represents a targeted approach to drug design, creating a hybrid molecule with a plausible mechanism of action and favorable pharmacological characteristics. This guide provides a comprehensive framework for the preliminary in vitro screening of this compound, outlining established, robust methodologies to ascertain its potential as a novel antimicrobial agent. The protocols described herein are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7]
Part 1: Qualitative Assessment of Antimicrobial Activity - The Disk Diffusion Assay (Kirby-Bauer Test)
The disk diffusion assay is a foundational, qualitative method for assessing the antimicrobial susceptibility of a test compound.[8] It provides a rapid, visual indication of whether a compound can inhibit the growth of a specific microorganism. The principle is based on the diffusion of the antimicrobial agent from a saturated disk into an agar medium inoculated with the test organism. An effective antimicrobial will create a zone of inhibition, a clear area around the disk where microbial growth is visibly absent.
Experimental Protocol: Disk Diffusion Assay
1. Preparation of Inoculum:
- Aseptically select 3-5 well-isolated colonies of the test microorganism from an 18-24 hour agar plate.
- Transfer the colonies to a tube containing a suitable broth medium (e.g., Tryptic Soy Broth).
- Incubate the broth culture at the optimal temperature for the microorganism until it achieves or exceeds the turbidity of a 0.5 McFarland standard.[9] This standard corresponds to a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL.
- Adjust the turbidity of the inoculum with sterile broth to match the 0.5 McFarland standard.
2. Inoculation of Agar Plates:
- Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted suspension.
- Rotate the swab several times against the inner wall of the tube to remove excess inoculum.
- Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of growth.[10] This is typically done by swabbing in three directions, rotating the plate approximately 60 degrees between each streaking.[9]
3. Application of Test Compound Disks:
- Prepare sterile paper disks (6 mm in diameter) impregnated with a known concentration of this compound. A stock solution of the compound should be prepared in a suitable solvent (e.g., DMSO), and a precise volume applied to each disk.
- Allow the solvent to evaporate completely from the disks in a sterile environment.
- Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plates.[11] Ensure firm contact between the disk and the agar.
- Place no more than 12 disks on a 150 mm plate or 6 disks on a 100 mm plate to avoid overlapping zones of inhibition.[11]
- Include a positive control disk (a known antibiotic) and a negative control disk (impregnated only with the solvent) on each plate.
4. Incubation and Interpretation:
- Invert the plates and incubate at the optimal temperature for the test microorganism for 16-20 hours.[12]
- Following incubation, measure the diameter of the zones of inhibition in millimeters (mm) using a ruler or calipers.[12]
- The size of the zone of inhibition is inversely proportional to the minimum concentration of the compound required to inhibit the organism's growth.
Data Presentation: Disk Diffusion Results
| Test Microorganism | Compound Concentration (µ g/disk ) | Zone of Inhibition (mm) |
| Staphylococcus aureus | 50 | Record Measurement |
| Escherichia coli | 50 | Record Measurement |
| Pseudomonas aeruginosa | 50 | Record Measurement |
| Candida albicans | 50 | Record Measurement |
| Positive Control | Specify Antibiotic & Conc. | Record Measurement |
| Negative Control | Solvent Only | 0 |
Part 2: Quantitative Assessment - Determination of Minimum Inhibitory Concentration (MIC)
While the disk diffusion assay provides a qualitative assessment, the broth microdilution method offers a quantitative measure of antimicrobial activity by determining the Minimum Inhibitory Concentration (MIC).[13][14] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][16] This is a critical parameter in the early stages of drug development.
Experimental Workflow: Broth Microdilution
Caption: Workflow for MIC determination via broth microdilution.
Experimental Protocol: Broth Microdilution
1. Preparation of Compound Dilutions:
- Prepare a stock solution of this compound in a suitable solvent.
- Perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) in a 96-well microtiter plate.[17] This will create a gradient of decreasing compound concentrations across the wells.
2. Preparation of Inoculum:
- Prepare a standardized inoculum of the test microorganism as described in the disk diffusion protocol (0.5 McFarland standard).
- Dilute the standardized inoculum to the appropriate final concentration for the assay, typically 5 x 10⁵ CFU/mL.[17]
3. Inoculation and Incubation:
- Inoculate each well of the microtiter plate containing the compound dilutions with the standardized microbial suspension.[18] The final volume in each well is typically 100-200 µL.
- Include a positive control well (broth and inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to ensure sterility.[17]
- Seal the plate and incubate at the optimal temperature for the microorganism for 16-24 hours.[18]
4. Determination of MIC:
- After incubation, visually inspect the microtiter plate for turbidity. Microbial growth is indicated by a cloudy appearance in the wells.
- The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the well is clear).[14][17]
Data Presentation: MIC Values
| Test Microorganism | MIC (µg/mL) of this compound | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | Record Value | Record Value |
| Escherichia coli | Record Value | Record Value |
| Pseudomonas aeruginosa | Record Value | Record Value |
| Candida albicans | Record Value | Record Value |
Part 3: Potential Mechanism of Action - A Hypothetical Pathway
Based on the structure of this compound, a plausible mechanism of antimicrobial action involves the alkylation of essential microbial enzymes or proteins. The electrophilic α-carbon of the chloroacetamide moiety is susceptible to nucleophilic attack by functional groups present in amino acid residues, particularly the sulfhydryl group of cysteine.
Caption: Hypothetical mechanism of action for the test compound.
This covalent modification can lead to the irreversible inactivation of the protein, disrupting critical metabolic or structural pathways necessary for microbial survival. This could include enzymes involved in cell wall synthesis, DNA replication, or energy metabolism. Further studies, such as enzymatic assays and proteomic analyses, would be required to elucidate the specific molecular targets.
Conclusion and Future Directions
This guide outlines a systematic and robust approach for the preliminary antimicrobial screening of this compound. The successful execution of these protocols will provide essential qualitative and quantitative data to assess its potential as a novel antimicrobial agent. Positive results from this initial screening would warrant further investigation, including:
-
Determination of Minimum Bactericidal Concentration (MBC): To ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the organism).[16]
-
Time-Kill Kinetic Assays: To evaluate the rate at which the compound kills the target microorganisms.
-
Toxicity Assays: To assess the cytotoxic effects of the compound on mammalian cell lines.
-
Mechanism of Action Studies: To identify the specific molecular targets and pathways affected by the compound.
The structured approach detailed herein ensures that the preliminary evaluation of this compound is conducted with scientific rigor, providing a solid foundation for its potential development as a future therapeutic agent.
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Methodological & Application
Synthesis protocol for "N-(benzylcarbamoyl)-2-chloroacetamide" from benzylamine
An In-Depth Guide to the Synthesis of N-benzyl-2-chloroacetamide from Benzylamine
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of α-Haloacetamides
N-substituted 2-chloroacetamides are a class of organic compounds of significant interest in medicinal chemistry and materials science. Their inherent biological activities have led to their development as herbicides, fungicides, and disinfectants.[1][2] The chemical structure, particularly the presence of the reactive C-Cl bond, makes them highly valuable as versatile intermediates in organic synthesis.[3][4][5] This α-chloro group provides a reactive site for nucleophilic substitution, enabling the construction of more complex molecular architectures.[5]
This application note provides a comprehensive, field-proven protocol for the synthesis of a representative N-substituted chloroacetamide, N-benzyl-2-chloroacetamide, through the acylation of benzylamine with chloroacetyl chloride.[1][5] We will delve into the underlying reaction mechanism, provide a detailed step-by-step procedure, and outline the necessary safety precautions and analytical characterization methods. This guide is intended for researchers and professionals in chemical synthesis and drug development.
Reaction Principle: Nucleophilic Acyl Substitution
The synthesis of N-benzyl-2-chloroacetamide is a classic example of nucleophilic acyl substitution.[6] The reaction proceeds by the nucleophilic attack of the primary amine, benzylamine, on the highly electrophilic carbonyl carbon of chloroacetyl chloride. The nitrogen atom's lone pair of electrons initiates the reaction, leading to the formation of a stable amide bond.
A crucial aspect of this reaction is the neutralization of the hydrogen chloride (HCl) gas produced as a byproduct.[6] If left unquenched, the HCl would protonate the starting benzylamine, forming an ammonium salt. This salt is no longer nucleophilic, which would halt the reaction. Therefore, a base is added to scavenge the HCl, allowing the reaction to proceed to completion.
Reaction Mechanism
The mechanism involves two primary stages: nucleophilic addition followed by elimination.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of benzylamine attacks the carbonyl carbon of chloroacetyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the C=O double bond, and the chloride ion, being a good leaving group, is expelled.
-
Deprotonation: The added base (e.g., triethylamine or sodium bicarbonate) removes the proton from the nitrogen atom, yielding the final N-benzyl-2-chloroacetamide and the corresponding salt of the base.[7]
Caption: Mechanism of Nucleophilic Acyl Substitution.
Experimental Protocol
This protocol details the synthesis of N-benzyl-2-chloroacetamide using a biphasic solvent system with an inorganic base, which facilitates easy work-up.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Grade | Supplier | Notes |
| Benzylamine | 107.15 | ≥99% | Sigma-Aldrich | Corrosive, handle with care. |
| Chloroacetyl Chloride | 112.94 | ≥98% | Sigma-Aldrich | Highly corrosive, lachrymator. Reacts violently with water.[8][9] |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | Reagent Grade | Fisher Scientific | Used as the base to neutralize HCl. |
| Dichloromethane (DCM) | 84.93 | ACS Grade | VWR | Volatile organic solvent. |
| Deionized Water | 18.02 | - | - | |
| Brine (Saturated NaCl) | - | - | - | Used for washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Reagent Grade | Acros Organics | Drying agent. |
| 95% Ethanol | 46.07 | - | - | Recrystallization solvent. |
Equipment
-
250 mL Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
125 mL Dropping funnel
-
Ice-water bath
-
Thermometer
-
500 mL Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
Step-by-Step Synthesis Protocol
Sources
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- 2. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. chem.libretexts.org [chem.libretexts.org]
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- 9. kscl.co.in [kscl.co.in]
Application Notes & Protocols: Leveraging N-(benzylcarbamoyl)-2-chloroacetamide as a Covalent Inhibitor for Targeted Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pursuit of highly specific and potent therapeutic agents has led to a renaissance in the field of covalent inhibitors. These molecules, which form a stable, covalent bond with their protein target, offer distinct advantages in terms of prolonged pharmacodynamics and the ability to target challenging binding sites.[1][2][3] Among the various electrophilic "warheads" employed in the design of covalent inhibitors, the chloroacetamide moiety stands out for its reactivity towards nucleophilic amino acid residues, most notably cysteine.[4][5] This guide provides a comprehensive overview of the principles and methodologies for utilizing N-(benzylcarbamoyl)-2-chloroacetamide as a representative chloroacetamide-based covalent inhibitor. We will delve into the underlying mechanism of action, present detailed protocols for its synthesis and characterization, and outline robust assays for target validation and selectivity profiling.
The Rationale for Covalent Inhibition with Chloroacetamides
Covalent inhibitors operate via a two-step mechanism: an initial non-covalent binding event to form a reversible complex with the target protein, followed by the formation of an irreversible covalent bond.[5] This irreversible nature can lead to enhanced potency and a longer duration of action that is not solely dependent on the pharmacokinetic profile of the inhibitor.[3]
The chloroacetamide group is a potent electrophile that reacts with nucleophilic residues, primarily the thiol group of cysteine, through an SN2 mechanism.[5][6] Cysteine is a relatively rare amino acid, and its presence within a protein's binding pocket can be exploited to achieve high target selectivity.[7] The reactivity of the chloroacetamide warhead can be tuned by modifying the adjacent chemical scaffold, allowing for a balance between target engagement and off-target reactivity.[5]
This compound serves as an excellent model compound for exploring this class of inhibitors. Its synthesis is straightforward, and the benzylcarbamoyl group provides a scaffold that can be readily modified to optimize non-covalent interactions with a target protein.
Mechanism of Action: Cysteine Alkylation
The key to the inhibitory action of this compound is the electrophilic carbon atom alpha to the carbonyl group. A deprotonated cysteine residue (thiolate) within the target protein's binding site acts as a nucleophile, attacking this carbon and displacing the chloride leaving group. This results in a stable thioether linkage, permanently modifying the protein and inhibiting its function.
Caption: Two-step mechanism of covalent inhibition.
Synthesis and Characterization of this compound
The synthesis of this compound is a relatively straightforward process, typically involving the acylation of benzylamine with chloroacetyl chloride.
Synthetic Protocol
Materials:
-
Benzylamine
-
Chloroacetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or other non-nucleophilic base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound as a white solid.[8]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO | [9] |
| Molecular Weight | 183.63 g/mol | [9] |
| Melting Point | 93-96 °C | [8] |
| XLogP3 | 1.8 | [9] |
| IUPAC Name | N-benzyl-2-chloroacetamide | [9] |
Experimental Protocols for Evaluating Covalent Inhibition
A series of well-designed experiments are crucial to confirm the covalent mechanism of action and to characterize the inhibitor's potency and selectivity.
Protocol 1: Determination of Time-Dependent Inhibition and IC₅₀ Shift Assay
This assay is a primary indicator of irreversible inhibition. A true covalent inhibitor will display increased potency (a lower IC₅₀ value) with longer pre-incubation times with the target enzyme.[10][11]
Materials:
-
Target enzyme
-
This compound stock solution (in DMSO)
-
Enzyme substrate
-
Assay buffer
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the target enzyme to each well containing the inhibitor dilutions.
-
Pre-incubate the enzyme-inhibitor mixture for different time points (e.g., 0, 15, 30, 60 minutes).
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction rate using a plate reader.
-
Plot the enzyme activity against the inhibitor concentration for each pre-incubation time and determine the IC₅₀ value.
Expected Outcome: A leftward shift in the IC₅₀ curve with increasing pre-incubation time is indicative of covalent inhibition.
Caption: Workflow for the IC₅₀ shift assay.
Protocol 2: Jump Dilution Assay for Irreversibility
This assay distinguishes between a slowly dissociating, reversible inhibitor and a true irreversible covalent inhibitor.[11]
Procedure:
-
Incubate the target enzyme with a high concentration of this compound (e.g., 10-20x IC₅₀) for a set period to allow for covalent modification.
-
Rapidly dilute the mixture (e.g., 100-fold) into a solution containing the substrate. This dilution reduces the concentration of the unbound inhibitor to well below its IC₅₀.
-
Monitor the enzyme activity over time.
Expected Outcome:
-
Irreversible Covalent Inhibitor: The enzyme activity will not recover, as the covalent bond is stable.
-
Reversible Inhibitor: The enzyme activity will gradually recover as the inhibitor dissociates from the active site.
Protocol 3: Target Engagement Confirmation by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides direct evidence of covalent bond formation by identifying the modified amino acid residue.[4]
Procedure:
-
Incubate the target protein with this compound.
-
Denature and digest the protein into smaller peptides using a protease (e.g., trypsin).
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the resulting spectra for a peptide with a mass shift corresponding to the adduction of this compound (mass of the inhibitor minus the mass of HCl).
-
Use tandem MS (MS/MS) to fragment the modified peptide and confirm the site of modification.
Target Identification and Selectivity Profiling
A significant challenge in developing covalent inhibitors is managing off-target effects due to the inherent reactivity of the electrophilic warhead.[6][12] Chemoproteomic techniques are powerful tools for identifying the cellular targets of a covalent inhibitor on a proteome-wide scale.
Activity-Based Protein Profiling (ABPP)
ABPP utilizes probes that mimic the covalent inhibitor to map its interactions within a complex biological sample.[2][3]
Workflow:
-
Probe Synthesis: Synthesize an analogue of this compound that incorporates a reporter tag, such as an alkyne or azide group, for subsequent "click" chemistry.[12]
-
Cell or Lysate Treatment: Treat live cells or cell lysates with the probe.
-
Lysis and Click Chemistry: Lyse the cells (if treated live) and attach a fluorescent dye or biotin tag to the probe via click chemistry.
-
Analysis:
-
Gel-based: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins.
-
MS-based: Use the biotin tag to enrich the labeled proteins, followed by on-bead digestion and identification by LC-MS/MS.[12]
-
Caption: Workflow for chemoproteomic target identification.
Concluding Remarks
This compound serves as a valuable tool for researchers exploring the landscape of covalent inhibition. The protocols and conceptual frameworks presented in this guide offer a robust starting point for the synthesis, characterization, and validation of chloroacetamide-based covalent inhibitors. By carefully balancing the reactivity of the warhead with the specificity conferred by the scaffold, it is possible to develop highly potent and selective therapeutic agents for a wide range of biological targets. The integration of classical enzymology with advanced proteomic techniques is essential for the successful progression of these compounds from initial hits to clinical candidates.[1][11]
References
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- The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. (2025). JACS Au.
- A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022). PubMed.
- A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (n.d.). ResearchGate.
- From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. (n.d.). BioAscent.
- How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies. (n.d.). WuXi AppTec.
- The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. (2025). ACS Publications.
- Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. (2022). PubMed.
- Advanced approaches of developing targeted covalent drugs. (n.d.). National Institutes of Health.
- Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (n.d.). SciSpace.
- Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022). MDPI.
- N-Benzyl-2-chloroacetamide. (n.d.). PubChem.
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Application Notes and Protocols: N-(benzylcarbamoyl)-2-chloroacetamide in Medicinal Chemistry
Foreword: The Strategic Role of Covalent Modulators in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of high-potency, durable, and selective therapeutic agents is a perpetual challenge. While non-covalent interactions have traditionally dominated drug design, the strategic application of covalent inhibitors has re-emerged as a powerful modality to address difficult-to-drug targets. The chloroacetamide moiety, a well-established electrophilic "warhead," exemplifies this approach. Its ability to form stable, covalent bonds with nucleophilic amino acid residues, most notably cysteine, offers a distinct advantage in achieving profound and sustained target modulation. This document provides a comprehensive guide to the medicinal chemistry applications of a specific chloroacetamide derivative, N-(benzylcarbamoyl)-2-chloroacetamide, and its analogs. By elucidating its synthesis, mechanism of action, and relevant biological screening protocols, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage this versatile scaffold in their own discovery programs.
Introduction to this compound: A Scaffold of Opportunity
This compound, belonging to the broader class of N-substituted 2-chloroacetamides, is a synthetic molecule characterized by a reactive chloroacetyl group appended to a benzylurea backbone. While this specific molecule is not extensively documented as a standalone therapeutic, its structural motifs are prevalent in compounds exhibiting a wide array of biological activities, including antimicrobial and anticancer effects.[1] The core value of this scaffold lies in the tunable reactivity of the chloroacetamide group and the diverse pharmacophoric interactions afforded by the benzyl moiety.
The fundamental principle underpinning the utility of this compound in medicinal chemistry is its function as a targeted covalent inhibitor.[2] The electrophilic α-carbon of the chloroacetamide is susceptible to nucleophilic attack by the thiol group of cysteine residues within the active or allosteric sites of target proteins.[2][3] This results in the formation of an irreversible thioether bond, effectively silencing the protein's function. The benzyl group, in turn, can be strategically modified to enhance binding affinity and selectivity for the target protein, thereby directing the covalent modification to the intended biological entity.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its application in drug discovery.
| Property | Value | Source |
| IUPAC Name | N-benzyl-2-chloroacetamide | PubChem CID: 96233[4] |
| Molecular Formula | C₉H₁₀ClNO | PubChem CID: 96233[4] |
| Molecular Weight | 183.63 g/mol | PubChem CID: 96233[4] |
| CAS Number | 2564-06-9 | PubChem CID: 96233[4] |
| SMILES | C1=CC=C(C=C1)CNC(=O)CCl | PubChem CID: 96233[4] |
| LogP (Predicted) | 1.8 | PubChem CID: 96233[4] |
Synthesis and Characterization
The synthesis of this compound and its analogs is typically achieved through a straightforward acylation reaction. The general synthetic scheme involves the reaction of a primary or secondary amine with chloroacetyl chloride.[5][6]
Protocol 2.1: General Synthesis of this compound
This protocol describes a representative method for the synthesis of the title compound.
Materials:
-
Benzylamine
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl acetate)
Procedure:
-
To a solution of benzylamine (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Chloroacetyl chloride is highly reactive and will readily hydrolyze in the presence of water.
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Tertiary Amine Base: Scavenges the hydrochloric acid byproduct of the acylation reaction, driving the reaction to completion.
-
0 °C Reaction Temperature: The acylation reaction is exothermic; initial cooling helps to control the reaction rate and minimize side product formation.
Mechanism of Action: Covalent Targeting of Cysteine Residues
The primary mechanism through which this compound and its analogs exert their biological effects is through the irreversible covalent modification of cysteine residues in target proteins.[2][3]
Caption: Covalent modification of a target protein by this compound.
The thiol group of a cysteine residue acts as a nucleophile, attacking the electrophilic methylene carbon of the chloroacetamide moiety. This results in a bimolecular nucleophilic substitution (Sₙ2) reaction, displacing the chloride ion and forming a stable thioether linkage. This irreversible modification can lead to a loss of protein function, for example, by blocking an enzyme's active site or preventing a necessary conformational change.
Applications in Medicinal Chemistry
The versatile nature of the this compound scaffold allows for its exploration in various therapeutic areas.
Antimicrobial Activity
N-substituted 2-chloroacetamides have demonstrated significant potential as antimicrobial agents.[1] Their efficacy is often attributed to the covalent modification of essential bacterial enzymes. The lipophilicity of these compounds, which can be tuned by modifying the benzyl ring, plays a crucial role in their ability to penetrate bacterial cell membranes.[1][7]
This protocol outlines a standard method for assessing the in vitro antimicrobial activity of this compound and its analogs.
Materials:
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate growth medium. The final concentration range should be sufficient to determine the MIC.
-
Prepare an inoculum of the microbial strain in the mid-logarithmic growth phase, adjusted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive controls (microbes in medium without the test compound) and negative controls (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
Anticancer Activity
The chloroacetamide moiety has been incorporated into molecules designed as anticancer agents.[8][9][10] These compounds can target various proteins involved in cancer cell proliferation and survival, such as kinases and metabolic enzymes.
This protocol describes a common method for evaluating the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium (e.g., DMEM, supplemented with fetal bovine serum and antibiotics)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization buffer.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Structure-Activity Relationship (SAR) and Lead Optimization
The biological activity of this compound analogs can be systematically optimized by modifying their chemical structure.
Caption: A workflow for structure-activity relationship studies and lead optimization.
Key considerations for SAR studies include:
-
Benzyl Ring Substituents: The electronic and steric properties of substituents on the benzyl ring can significantly impact binding affinity and selectivity for the target protein.[11] Halogenation, for instance, can enhance lipophilicity and improve cell permeability.[1][7]
-
Acetamide Modifications: While the chloroacetamide "warhead" is often conserved, its reactivity can be modulated by introducing substituents on the α-carbon.
-
Linker Optimization: The length and flexibility of the linker between the benzyl ring and the acetamide group can be varied to optimize the positioning of the "warhead" within the target's active site.
Conclusion and Future Perspectives
This compound represents a valuable and versatile scaffold for the development of targeted covalent inhibitors. Its straightforward synthesis, coupled with the well-understood mechanism of the chloroacetamide "warhead," makes it an attractive starting point for medicinal chemistry campaigns. Future research in this area will likely focus on the development of highly selective inhibitors by employing sophisticated computational modeling to guide the design of analogs with enhanced affinity for specific biological targets. The continued exploration of this chemical space holds significant promise for the discovery of novel therapeutics for a range of diseases, from infectious agents to cancer.
References
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-
Skočibušić, M., Odžak, R., & Jukić, M. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(1), 26-36. Retrieved from [Link]
-
Havryshchuk, L., Horishny, V., & Ivasechko, I. (2022). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. ScienceRise: Pharmaceutical Science, (5), 23-33. Retrieved from [Link]
-
Kumar, R., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 84. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6580, Chloroacetamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96233, N-Benzyl-2-chloroacetamide. Retrieved from [Link]
-
Petri, L., et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. European Journal of Medicinal Chemistry, 243, 114781. Retrieved from [Link]
- BenchChem. (n.d.). Applications of N-Chloro-2-fluoroacetamide in Medicinal Chemistry: Application Notes and Protocols.
-
Havryshchuk, L., Horishny, V., & Ivasechko, I. (2022). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science, (5), 23-33. Retrieved from [Link]
-
MDPI. (n.d.). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of N-Benzylacetoacetamide Derivatives.
-
Skočibušić, M., Odžak, R., & Jukić, M. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 26-36. Retrieved from [Link]
-
Kumar, R., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives. BMC Chemistry, 13(1), 115. Retrieved from [Link]
-
Perregaard, J., et al. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 41(11), 1955-1963. Retrieved from [Link]
-
Jablonkai, I., & Hulesch, A. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(5), 534-540. Retrieved from [Link]
-
Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3461-3486. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Retrieved from [Link]
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Application Notes and Protocols for Efficacy Testing of N-(benzylcarbamoyl)-2-chloroacetamide
A Senior Application Scientist's Guide to Preclinical Evaluation
Introduction
The discovery and development of novel anti-cancer agents are paramount to advancing oncology research. N-(benzylcarbamoyl)-2-chloroacetamide is a novel small molecule with a chemical structure that suggests potential for biological activity. The chloroacetamide moiety, a known reactive group, may confer alkylating or inhibitory properties, making it a candidate for investigation as a cytotoxic agent. This document provides a comprehensive, multi-phased experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the preclinical efficacy of this compound. Our approach is designed to be systematic, beginning with broad in vitro screening and progressively moving towards more detailed mechanistic studies and in vivo validation. This guide emphasizes not just the "how" but the "why" behind each experimental choice, ensuring a robust and scientifically sound evaluation.
Phase 1: In Vitro Efficacy and Cytotoxicity Screening
The initial step is to determine the cytotoxic potential of this compound across a diverse panel of human cancer cell lines. This will establish the compound's potency and spectrum of activity.
Rationale
A broad screening approach is essential to identify cancer types that are most sensitive to the compound, which can provide early clues about its potential mechanism of action and inform the selection of appropriate models for subsequent studies. The half-maximal inhibitory concentration (IC50) is a standard metric for quantifying the potency of a cytotoxic agent.[1][2][3]
Experimental Workflow: In Vitro Screening
Caption: Workflow for in vitro cytotoxicity screening.
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Plating: Seed a panel of human cancer cell lines (e.g., representing breast, lung, colon, leukemia, etc.) in 96-well plates at a predetermined optimal density for each cell line and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Treatment: Treat the cells with the serial dilutions of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis.
| Parameter | Description |
| Cell Lines | Panel of at least 6-8 human cancer cell lines from different tissues of origin. |
| Compound Concentrations | 8-10 point serial dilution (e.g., 0.01, 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). |
| Incubation Time | 48 and 72 hours. |
| Replicates | Triplicate wells for each condition. |
| Controls | Vehicle (DMSO), Untreated, Positive Control (e.g., Doxorubicin). |
Phase 2: Mechanistic Investigation - Apoptosis and Cell Cycle Analysis
Once sensitive cell lines are identified, the next phase is to investigate the mechanism of cell death induced by this compound. The primary questions are whether the compound induces programmed cell death (apoptosis) and/or causes cell cycle arrest.
Rationale
Understanding the mode of action is crucial for further development. Apoptosis is a common mechanism for many chemotherapeutic agents.[4][5][6][7][8] Cell cycle arrest can also be an effective anti-cancer strategy.[9][10][11]
Experimental Workflow: Mechanistic Studies
Sources
- 1. kosheeka.com [kosheeka.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell cycle analysis - Wikipedia [en.wikipedia.org]
"N-(benzylcarbamoyl)-2-chloroacetamide" in the synthesis of heterocyclic compounds
Application Note & Protocols
Topic: N-(benzylcarbamoyl)-2-chloroacetamide in the Synthesis of Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Scaffold for Heterocyclic Chemistry
This compound is a highly functionalized and versatile building block in modern organic and medicinal chemistry. Its structure incorporates several key reactive sites: an electrophilic carbon atom susceptible to nucleophilic substitution (due to the chlorine leaving group), an active methylene group, and multiple amide functionalities that can influence reactivity and participate in cyclization reactions. These features make it an ideal precursor for the construction of diverse heterocyclic systems, which form the core of a vast number of pharmaceuticals and biologically active compounds[1][2].
The strategic importance of chloroacetamide derivatives lies in their ability to react with various nucleophiles, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds. This reactivity is the foundation for synthesizing a wide array of heterocyclic scaffolds, including, but not limited to, thiazoles, thiazolidinones, pyrazoles, and imidazoles[3][4][5]. This application note provides a detailed guide to the synthesis of this compound and outlines robust protocols for its use in constructing medicinally relevant heterocyclic compounds.
Synthesis of the Core Reagent: this compound
The preparation of this compound is efficiently achieved via the N-acylation of benzylurea with chloroacetyl chloride. The reaction requires a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Synthesis Protocol
A general procedure for the synthesis of N-substituted chloroacetamides involves the reaction of a primary or secondary amine/amide with chloroacetyl chloride[6].
Reaction Scheme:
Materials & Equipment:
-
Benzylurea
-
Chloroacetyl chloride
-
Triethylamine (TEA) or Pyridine (dried)
-
Anhydrous Dioxane or Dichloromethane (DCM)
-
Round-bottom flask (250 mL) with magnetic stirrer
-
Reflux condenser and drying tube
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard glassware for workup and purification
Protocol Steps:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzylurea (10.0 g, 66.6 mmol) in 100 mL of anhydrous dioxane.
-
Base Addition: Add triethylamine (10.1 g, 13.9 mL, 99.9 mmol, 1.5 equiv) to the solution. Cool the flask in an ice bath to 0-5 °C.
-
Acylation: Add a solution of chloroacetyl chloride (8.2 g, 5.9 mL, 73.3 mmol, 1.1 equiv) in 20 mL of anhydrous dioxane dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, then heat to 70-80 °C for an additional 30 minutes to ensure the reaction goes to completion[6]. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. The triethylamine hydrochloride salt will precipitate. Filter the mixture to remove the salt and wash the precipitate with a small amount of dioxane.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a solid.
Quantitative Data & Characterization
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Benzylurea | 150.18 | 66.6 | 1.0 |
| Chloroacetyl chloride | 112.94 | 73.3 | 1.1 |
| Triethylamine | 101.19 | 99.9 | 1.5 |
| Product (Expected) | This compound | 226.65 | - |
-
Expected Yield: 75-85% (based on analogous reactions[6]).
-
Appearance: White to off-white crystalline solid[7].
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Application in the Synthesis of Thiazole Derivatives
The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring. It involves the reaction of an α-halocarbonyl compound with a thioamide source, such as thiourea or a derivative thereof. This compound serves as an excellent α-halocarbonyl precursor for this transformation.
General Mechanism: Hantzsch Thiazole Synthesis
The reaction proceeds via an initial S-alkylation of the thioamide sulfur onto the electrophilic methylene carbon of the chloroacetamide, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Caption: Key stages of the Hantzsch thiazole synthesis mechanism.
Protocol: Synthesis of 2-Amino-N-(benzylcarbamoyl)thiazol-4-yl)acetamide
This protocol describes the synthesis of a 2-aminothiazole derivative, a common scaffold in medicinal chemistry known for a range of biological activities[3][8].
Reaction Scheme:
Materials & Equipment:
-
This compound (from Section 2)
-
Thiourea
-
Absolute Ethanol
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Standard glassware for filtration and recrystallization
Protocol Steps:
-
Reaction Setup: In a 100 mL round-bottom flask, prepare a solution of this compound (2.27 g, 10.0 mmol) in 40 mL of absolute ethanol.
-
Reagent Addition: Add thiourea (0.76 g, 10.0 mmol, 1.0 equiv) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC[8].
-
Isolation: After completion, cool the reaction mixture to room temperature. A solid product may precipitate. If so, collect the precipitate by vacuum filtration.
-
Workup: If no precipitate forms, pour the reaction mixture into 100 mL of cold water and stir. Neutralize the solution with a saturated solution of sodium bicarbonate. The resulting precipitate is the crude product.
-
Purification: Filter the crude product, wash with cold water, and dry. Recrystallize the solid from ethanol to obtain the pure thiazole derivative.
Expected Results
| Parameter | Value | Reference |
| Reaction Time | 4-6 hours | [8] |
| Solvent | Absolute Ethanol | [3] |
| Expected Yield | 80-95% | [8][9] |
| Purification | Recrystallization | [3] |
Application in the Synthesis of Thiazolidin-4-one Derivatives
Thiazolidin-4-ones are another class of heterocyclic compounds with significant therapeutic interest, known for activities including antibacterial and anti-inflammatory properties[8]. They can be synthesized by reacting the chloroacetamide precursor with a thiosemicarbazone, followed by cyclization.
General Strategy
This synthesis is a multi-step process. First, a thiosemicarbazone is formed from an aldehyde/ketone. This intermediate then undergoes reaction with this compound, where the sulfur atom acts as a nucleophile, leading to cyclization to form the thiazolidin-4-one ring. A related approach involves reacting a thiosemicarbazide directly with the chloroacetamide, followed by reaction with an aldehyde[4][5].
Protocol: Synthesis of a Thiazolidin-4-one Derivative
This protocol outlines a representative synthesis starting from this compound and a pre-formed thiosemicarbazone.
Materials & Equipment:
-
This compound
-
An appropriate aromatic aldehyde thiosemicarbazone (e.g., benzaldehyde thiosemicarbazone)
-
Anhydrous sodium acetate
-
Glacial acetic acid
-
Round-bottom flask, reflux condenser, magnetic stirrer
Protocol Steps:
-
Reaction Mixture: In a round-bottom flask, combine this compound (2.27 g, 10.0 mmol), the selected thiosemicarbazone (10.0 mmol, 1.0 equiv), and anhydrous sodium acetate (1.64 g, 20.0 mmol, 2.0 equiv) in 50 mL of glacial acetic acid.
-
Reflux: Heat the mixture to reflux for 6-8 hours with constant stirring. Monitor the reaction by TLC.
-
Workup: After cooling, pour the reaction mixture into a beaker containing crushed ice.
-
Isolation: The solid product that precipitates is collected by vacuum filtration, washed thoroughly with cold water to remove acetic acid and salts, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Thiazolidinone Synthesis Workflow
Caption: General workflow for thiazolidin-4-one synthesis.
Safety and Handling
As a senior scientist, ensuring laboratory safety is paramount. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
This compound & Precursors: Chloroacetyl chloride is highly corrosive, lachrymatory, and reacts violently with water. It must be handled with extreme care in an anhydrous environment[10]. Chloroacetamide compounds may cause skin and respiratory irritation[7][11][12].
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory[12][13]. For handling chloroacetyl chloride, a face shield and appropriate respiratory protection may be necessary.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Halogenated organic waste should be collected in designated containers[11].
-
First Aid: In case of skin contact, wash immediately with soap and plenty of water. For eye contact, rinse thoroughly with water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air[11].
Conclusion
This compound stands out as a valuable and adaptable reagent for synthetic chemists. Its straightforward preparation and well-defined reactivity allow for the efficient construction of complex heterocyclic molecules like thiazoles and thiazolidinones. The protocols outlined in this note provide a solid foundation for researchers to explore the synthesis of novel compounds with potential applications in drug discovery and development. The versatility of this building block ensures its continued relevance in the ongoing quest for new therapeutic agents.
References
-
Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library.
-
MSDS of N-benzyl-2-chloroacetamide. Capot Chemical Co., Ltd.
-
Safety data sheet - N-Benzyl-2-chloroacetamide. Spectrum Chemical.
-
SAFETY DATA SHEET - 2-Chloro-N-benzylacetamide. Sigma-Aldrich.
-
Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. PMC.
-
chloroacetamide - Organic Syntheses Procedure. Organic Syntheses.
-
Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry.
-
SAFETY DATA SHEET - 2-Chloroacetamide. Fisher Scientific.
-
(PDF) Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N ‐(4‐acetylphenyl)‐2‐chloroacetamide. ResearchGate.
-
(PDF) Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ResearchGate.
-
2 - SAFETY DATA SHEET - 2-Chloroacetamide. Acros Organics.
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls.
-
Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Inorganics.
-
N-Benzyl-2-chloroacetamide. PubChem.
-
Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. ACS Catalysis.
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH.
-
(PDF) Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. ResearchGate.
-
US2321278A - Preparation of chloroacetamide. Google Patents.
-
Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. OUCI.
-
US4505859A - Preparation of 2-haloethylamides. Google Patents.
-
Synthesis of Benzouracils and Carbamates from Chloroacetamides through Carbon-Carbon Bond Cleavage. The Royal Society of Chemistry.
-
Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate.
-
Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Publishing.
-
Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.
-
Organic Carbamates in Drug Design and Medicinal Chemistry | Request PDF. ResearchGate.
-
Multicomponent reactions in diverse heterocycles synthesis and medicinal chemistry. University of Groningen.
-
CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction. Google Patents.
Sources
- 1. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
- 2. research.rug.nl [research.rug.nl]
- 3. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. bepls.com [bepls.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. capotchem.cn [capotchem.cn]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Note & Protocols: A Framework for Structure-Activity Relationship (SAR) Studies Utilizing N-(benzylcarbamoyl)-2-chloroacetamide as a Core Scaffold
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to designing and executing a structure-activity relationship (SAR) study using N-(benzylcarbamoyl)-2-chloroacetamide as a foundational chemical scaffold. While this specific molecule may not have an extensive body of published SAR data, its constituent moieties—a reactive chloroacetamide warhead and a modifiable benzylcarbamoyl group—make it an exemplary candidate for demonstrating the principles of SAR-driven lead optimization. We will detail the rationale behind analog design, provide step-by-step protocols for synthesis and biological evaluation, and offer insights into data interpretation, thereby equipping researchers with the knowledge to systematically explore the chemical space around this and similar scaffolds.
Part 1: Strategic Framework for an SAR Investigation
Introduction to this compound and the Rationale for SAR
This compound is a bifunctional molecule featuring an electrophilic chloroacetamide group and an aromatic benzylcarbamoyl moiety. The chloroacetamide group is a well-known covalent warhead, capable of forming stable bonds with nucleophilic residues (such as cysteine or histidine) in protein targets, often leading to irreversible inhibition. This property makes it a valuable starting point for the design of targeted covalent inhibitors, a class of drugs known for their high potency and prolonged duration of action.
The benzylcarbamoyl portion of the molecule serves as a versatile scaffold for introducing chemical diversity. Modifications to the benzyl ring can modulate pharmacokinetic properties (solubility, metabolic stability) and explore specific interactions within a target's binding pocket, influencing potency and selectivity.
A structure-activity relationship (SAR) study is a systematic process of modifying a molecule's structure and observing the effect of these changes on its biological activity. The goal is to identify the key chemical features (pharmacophores) responsible for the desired biological effect and to optimize these features to develop a potent and selective lead compound.
Devising an SAR Strategy: Target Selection and Analog Design
For the purpose of this guide, we will hypothesize a generic cysteine protease as the biological target, as this class of enzymes is frequently targeted by chloroacetamide-based inhibitors. Our SAR campaign will aim to optimize the potency of our lead scaffold against this target.
The SAR strategy will focus on three primary regions of the this compound scaffold:
-
The Aromatic Ring (A-Region): Substitution on the benzyl ring will be explored to probe for hydrophobic, hydrogen bonding, or electrostatic interactions within the enzyme's S2 pocket.
-
The Amide Linker (B-Region): While less commonly modified, subtle changes here could influence conformational rigidity and metabolic stability.
-
The Electrophilic Warhead (C-Region): Modifications to the chloroacetyl group can tune its reactivity, potentially improving selectivity and reducing off-target effects.
Below is a diagram illustrating the logical workflow of our proposed SAR study.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Part 2: Experimental Methodologies and Protocols
This section provides detailed, actionable protocols for the synthesis of analogs and their subsequent biological evaluation.
Protocol: Synthesis of this compound Analogs
Objective: To synthesize a library of analogs based on the core scaffold by reacting various substituted benzylamines with chloroacetyl chloride.
Materials:
-
Substituted benzylamine (e.g., 4-methoxybenzylamine, 4-chlorobenzylamine)
-
Chloroacetyl chloride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the selected benzylamine (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).
-
Base Addition: Add TEA or DIPEA (1.2 eq) to the solution. This base acts as an acid scavenger for the HCl generated during the reaction.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise over 10-15 minutes. The dropwise addition helps to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzylamine is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure N-(substituted-benzylcarbamoyl)-2-chloroacetamide analog.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expert Insight: The chloroacetyl chloride is highly reactive and moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions for optimal yield.
Protocol: In Vitro Cysteine Protease Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of the synthesized analogs against a model cysteine protease (e.g., papain).
Materials:
-
Synthesized this compound analogs dissolved in DMSO.
-
Cysteine protease (e.g., Papain, from papaya latex).
-
Assay buffer: 100 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 6.5.
-
Fluorogenic substrate (e.g., Z-FR-AMC).
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of each test compound in DMSO. A typical starting concentration is 1 mM, serially diluted to cover a wide concentration range.
-
Enzyme Preparation: Prepare a working solution of the cysteine protease in the assay buffer. The final concentration should be determined empirically to give a linear reaction rate over the measurement period.
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of assay buffer.
-
Add 1 µL of the serially diluted compound solution (or DMSO for control wells).
-
Add 25 µL of the enzyme solution to each well. .
-
Incubate the plate at room temperature for 30 minutes to allow for covalent modification of the enzyme by the inhibitor.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.
-
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (e.g., Ex/Em = 360/460 nm for AMC) over 15-30 minutes at 37 °C.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well.
-
Normalize the rates to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Part 3: Data Interpretation and Visualization
SAR Data Summary
Systematic analysis of the IC₅₀ values obtained from the biological assay allows for the elucidation of the structure-activity relationships. The data should be organized in a table that clearly links the structural modifications to the observed activity.
Table 1: Hypothetical SAR Data for this compound Analogs against a Cysteine Protease
| Compound ID | R-Group (A-Region) | IC₅₀ (µM) |
| 1 (Scaffold) | -H | 15.2 |
| 2a | 4-OCH₃ | 5.8 |
| 2b | 4-Cl | 12.5 |
| 2c | 4-CF₃ | 25.1 |
| 2d | 2-F | 9.3 |
Interpretation of Hypothetical Data:
-
The addition of an electron-donating group (4-OCH₃, 2a ) at the para position of the benzyl ring resulted in a significant increase in potency compared to the unsubstituted scaffold (1 ). This suggests a potential hydrogen bond acceptor or favorable interaction in a specific sub-pocket of the enzyme.
-
An electron-withdrawing group at the para position (4-CF₃, 2c ) was detrimental to activity, possibly due to electronic or steric hindrance.
-
The 4-Cl substitution (2b ) had minimal impact on activity, while a 2-F substitution (2d ) showed a modest improvement, indicating that the position of the substituent is critical.
This initial data suggests that the para position of the benzyl ring is a key area for modification and that electron-rich substituents are preferred.
Visualization of Key Concepts
Visual aids are crucial for understanding complex biological and chemical concepts.
Caption: Hypothetical signaling pathway showing inhibition of a cysteine protease.
References
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. [Link]
-
Potashman, M. H., & Duggan, M. E. (2009). Covalent Modifiers: An Orthogonal Approach to Drug Design. Journal of Medicinal Chemistry. [Link]
-
Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. [Link]
Application Notes and Protocols for the Quantification of N-(benzylcarbamoyl)-2-chloroacetamide
Abstract
This comprehensive guide provides detailed analytical methodologies for the accurate quantification of N-(benzylcarbamoyl)-2-chloroacetamide, a compound of interest in pharmaceutical and chemical research. Recognizing the critical need for robust and reliable analytical techniques in drug development and quality control, this document outlines two primary instrumental approaches: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale for procedural choices. This ensures adaptability and a deeper understanding of the analytical process. All methodologies are presented with a focus on self-validating systems to ensure data integrity and trustworthiness.
Introduction to this compound
This compound, with the molecular formula C₁₀H₁₁ClN₂O₂, is a disubstituted acetamide derivative. Its structure, featuring a benzyl group, an amide linkage, and a chloroacetamide functional group, suggests its potential as a reactive intermediate in organic synthesis or as a candidate molecule in drug discovery programs.[1][2] The chloroacetamide moiety, in particular, is known for its reactivity and potential biological activity, which also necessitates careful handling and accurate quantification to understand its pharmacokinetic behavior and potential toxicity.[3][4]
The accurate determination of this compound concentrations in various matrices, such as reaction mixtures, formulation excipients, or biological samples, is paramount for process optimization, quality assurance, and regulatory compliance. The analytical methods presented in this guide are developed to provide the necessary sensitivity, specificity, and reliability for these applications.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds. For this compound, its aromatic benzyl group provides a strong chromophore, making UV detection a straightforward and effective quantification strategy.[5][6][7]
Rationale for Method Selection
The choice of a reversed-phase HPLC (RP-HPLC) method is based on the moderate polarity of this compound. A C18 stationary phase is selected for its hydrophobicity, which will provide adequate retention and separation from polar impurities. The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the retention time and peak shape. UV detection is chosen for its simplicity, robustness, and direct proportionality to the concentration of the analyte, which is ideal for quantitative analysis.
Experimental Protocol
2.2.1. Materials and Reagents
-
This compound reference standard (99%+ purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
2.2.2. Instrumentation
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
2.2.3. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2.2.4. Sample Preparation
The sample preparation will depend on the matrix. For a simple matrix like a reaction mixture:
-
Dilute a known amount of the reaction mixture with the mobile phase to bring the expected concentration of this compound within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
2.2.5. HPLC Operating Conditions
| Parameter | Value |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Data Analysis and System Suitability
-
Calibration Curve: Inject the working standard solutions and plot the peak area versus concentration. Perform a linear regression to obtain the equation of the line and the correlation coefficient (r²), which should be > 0.999.
-
Quantification: Inject the prepared sample and use the peak area to calculate the concentration of this compound using the calibration curve.
-
System Suitability: Before sample analysis, inject a mid-range standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2%.
HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. While this compound has a relatively high molecular weight, it is amenable to GC analysis, potentially with derivatization to improve its volatility and thermal stability.[8] The coupling of GC with a Mass Spectrometer (MS) provides high selectivity and sensitivity, allowing for confident identification and quantification even at trace levels.[9]
Rationale for Method Selection
GC-MS is chosen as a complementary technique to HPLC for its orthogonal separation mechanism and the structural information provided by mass spectrometry. This method is particularly useful for complex matrices where co-eluting peaks might interfere with UV detection in HPLC. A derivatization step, such as silylation, can be employed to block the active hydrogen on the amide nitrogen, thereby reducing peak tailing and improving chromatographic performance. The mass spectrometer will be operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.
Experimental Protocol
3.2.1. Materials and Reagents
-
This compound reference standard (99%+ purity)
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (GC grade)
3.2.2. Instrumentation
-
Gas Chromatograph with a split/splitless injector and a Mass Selective Detector (MSD).
-
Fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
3.2.3. Derivatization and Standard Preparation
-
Primary Stock Solution (1 mg/mL): Prepare as described in the HPLC section, using dichloromethane as the solvent.
-
Derivatization of Standards: In a series of GC vials, place aliquots of the stock solution to prepare standards from 1 µg/mL to 50 µg/mL. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to each vial.
-
Cap the vials tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
3.2.4. Sample Preparation
-
Extract the sample with a suitable organic solvent (e.g., dichloromethane) if necessary.
-
Take a known volume of the extract and evaporate to dryness.
-
Derivatize the sample residue following the same procedure as for the standards.
3.2.5. GC-MS Operating Conditions
| Parameter | Value |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| Carrier Gas | Helium, 1.0 mL/min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MSD Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined from the mass spectrum of the derivatized analyte |
Data Analysis
-
Mass Spectrum Analysis: First, run a full scan analysis of a derivatized standard to identify the molecular ion and characteristic fragment ions for SIM mode.
-
Calibration and Quantification: Generate a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the derivatized standards. Quantify the sample using this curve.
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Method Validation
To ensure the reliability of the analytical data, both the HPLC and GC-MS methods should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.
| Validation Parameter | HPLC-UV Method | GC-MS Method |
| Specificity | The peak for the analyte should be well-resolved from other components. | The mass spectrum of the analyte peak should be unique. |
| Linearity | r² > 0.999 over the concentration range. | r² > 0.995 over the concentration range. |
| Range | 1 - 100 µg/mL | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% (repeatability and intermediate precision) | < 5% (repeatability and intermediate precision) |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL |
| Robustness | Insensitive to small variations in mobile phase composition and temperature. | Insensitive to small variations in oven temperature ramp and flow rate. |
Conclusion
The analytical methods detailed in this application note provide robust and reliable means for the quantification of this compound. The choice between the HPLC-UV and GC-MS methods will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the available instrumentation. Proper method validation is essential to ensure the integrity of the generated data. These protocols serve as a comprehensive starting point for researchers and scientists, enabling them to confidently and accurately quantify this compound in their respective studies.
References
- Analytical Methods. (2012).
- Google Patents. (n.d.).
- OSTI.GOV. (2011).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- SIELC Technologies. (n.d.). Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column.
- Waters Corporation. (n.d.).
- Merck Millipore. (2012). Selective trace analysis of chloroacetamide herbicides in food samples using dummy molecularly imprinted solid phase extraction based on chemometrics and quantum chemistry.
- MDPI. (n.d.).
- AppsLab Library. (2016).
- PubChem. (n.d.). N-Benzyl-2-chloroacetamide.
- ResearchGate. (n.d.). Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry | Request PDF.
- ChemicalBook. (n.d.). N-Benzyl-2-chloroacetamide CAS#: 2564-06-9.
- PubChem. (n.d.). Chloroacetamide.
- PubChem. (n.d.). N-(2-benzoylphenyl)-2-chloroacetamide.
- Sigma-Aldrich. (n.d.). 2-Chloro-N-benzylacetamide 97%.
- ScienceDirect. (2023). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in.
- ScienceDirect. (2017).
- Sigma-Aldrich. (2024).
- Thermo Fisher Scientific. (n.d.).
- GSRS. (n.d.). N-BENZYL-2-CHLOROACETAMIDE.
- ChemScene. (n.d.). N-Benzyl-2-chloroacetamide.
- Organic Syntheses. (n.d.). chloroacetamide.
- J&K Scientific LLC. (n.d.). N-Benzyl-2-chloroacetamide.
- PubChem. (n.d.). N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide.
- PubMed Central. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests.
- Google Patents. (n.d.).
- ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
Sources
- 1. N-Benzyl-2-chloroacetamide | C9H10ClNO | CID 96233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of N-(benzylcarbamoyl)-2-chloroacetamide
Welcome to the technical support center for the purification of N-(benzylcarbamoyl)-2-chloroacetamide, a key intermediate in various synthetic pathways. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure you achieve the desired purity for your downstream applications.
Understanding the Molecule and Its Challenges
This compound, more commonly known as N-benzyl-2-chloroacetamide, is synthesized through the chloroacetylation of benzylamine. While the synthesis is relatively straightforward, purification can present several challenges. The primary difficulties arise from the presence of unreacted starting materials, byproducts of side reactions, and the compound's own physicochemical properties.
Key Physical and Chemical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀ClNO | [1] |
| Molecular Weight | 183.63 g/mol | [2] |
| Appearance | White to light yellow or pale beige crystalline solid | [3] |
| Melting Point | 92-96 °C | [4] |
| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of N-benzyl-2-chloroacetamide?
A1: The most prevalent impurities are typically unreacted starting materials, namely benzylamine and chloroacetyl chloride . Additionally, byproducts from hydrolysis can be present, including benzylamine hydrochloride (if an acid scavenger is used or if HCl is generated) and chloroacetic acid (from the hydrolysis of chloroacetyl chloride).
Q2: My purified product has a yellowish tint. Is this normal, and how can I remove it?
A2: While pure N-benzyl-2-chloroacetamide is a white solid, a pale yellow color in the crude or even purified product is not uncommon. This can be due to trace impurities or slight degradation. Recrystallization, particularly with the use of activated carbon, is often effective in removing colored impurities. If the color persists after recrystallization, column chromatography is a more rigorous purification method to consider.
Q3: The melting point of my purified product is broad and lower than the literature value (92-96 °C). What does this indicate?
A3: A broad and depressed melting point is a classic indicator of an impure sample. The presence of impurities disrupts the crystal lattice of the compound, leading to a lower and wider melting range. Further purification steps, such as another recrystallization or column chromatography, are necessary to improve purity.
Q4: Can I use a strong base to wash my organic extract during workup?
A4: It is generally not recommended to use strong bases (like NaOH or KOH) for extended periods or at elevated temperatures. The chloroacetamide functional group is susceptible to hydrolysis under strong basic (and acidic) conditions, which would lead to the formation of unwanted byproducts.[5] A milder base, such as sodium bicarbonate, is a safer choice for neutralizing any acidic impurities.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the purification of N-benzyl-2-chloroacetamide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Recrystallization | Inappropriate solvent choice: The solvent may be too good, leading to high solubility even at low temperatures, or it may co-precipitate impurities. | - Optimize the solvent system: Try a different solvent or a mixed-solvent system (e.g., ethanol/water, ethyl acetate/hexane). The ideal solvent will dissolve the compound when hot but have low solubility when cold. - Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals and exclude impurities. |
| Oiling Out During Recrystallization | High concentration of impurities: Impurities can lower the melting point of the mixture, causing it to separate as an oil. Supersaturation: The solution is too concentrated. | - Pre-purification wash: Perform an aqueous acid/base wash of the crude material before recrystallization to remove starting material residues. - Dilute the solution: Add more hot solvent to dissolve the oil, then allow it to cool slowly. - Use a seed crystal: If available, add a small crystal of pure product to induce crystallization. |
| Product Tailing on Silica Gel Column Chromatography | Acidic nature of silica gel: The basic nitrogen of the amide can interact with the acidic silanol groups on the silica surface, causing tailing. | - Add a basic modifier to the eluent: Incorporate 0.1-1% triethylamine (TEA) into your mobile phase (e.g., hexane/ethyl acetate) to neutralize the acidic sites on the silica gel.[6] - Use a different stationary phase: Consider using neutral or basic alumina as an alternative to silica gel. |
| Poor Separation in Column Chromatography | Incorrect mobile phase polarity: The eluent may be too polar or not polar enough to effectively separate the product from impurities. | - Optimize the mobile phase with TLC: Use Thin-Layer Chromatography (TLC) to test various solvent systems. Aim for an Rf value of 0.2-0.4 for the product to achieve good separation on the column.[6] A gradient elution from low to high polarity (e.g., starting with 95:5 hexane/ethyl acetate and gradually increasing the ethyl acetate content) is often effective. |
Detailed Experimental Protocols
Protocol 1: Purification by Aqueous Workup and Recrystallization
This protocol is suitable for crude products containing primarily unreacted benzylamine and acidic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude N-benzyl-2-chloroacetamide in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 50 mL per 10 g of crude product) to remove unreacted benzylamine.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid.
-
Brine Wash: Wash with brine (saturated aqueous NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid.
-
Recrystallization:
-
Dissolve the crude solid in a minimal amount of hot 95% ethanol.[7]
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Protocol 2: Purification by Column Chromatography
This method is recommended for complex mixtures or when very high purity is required.
Step-by-Step Methodology:
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a silica gel column using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.
-
Elution: Elute the column with the mobile phase, starting with a lower polarity and gradually increasing it if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-benzyl-2-chloroacetamide.
Visualizing the Purification Workflow
The following diagrams illustrate the logical flow of the purification processes.
Caption: General workflows for purification by recrystallization and column chromatography.
Caption: A logical troubleshooting flowchart for the purification process.
References
- BenchChem. (n.d.). Technical Support Center: N-(2-chlorobenzyl)-2,2-diphenylacetamide Purification.
- BenchChem. (n.d.). Troubleshooting purification of N-Benzyl-2,4,5-trichloroaniline by chromatography.
- BenchChem. (n.d.). Technical Support Center: Purification of N-(2-chloroacetyl)-3-nitrobenzamide.
- Ferrario, V., Ebert, C., Svendsen, A., Besenmatter, W., & Gardossi, L. (2014). An integrated platform for automatic design and screening of virtual mutants based on 3D-QSAR analysis.
- Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.
- Huang, P. Q., et al. (2007). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 55(3), 839-846.
-
PubChem. (n.d.). N-Benzyl-2-chloroacetamide. Retrieved from [Link]
-
GSRS. (n.d.). N-BENZYL-2-CHLOROACETAMIDE. Retrieved from [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. N-Benzyl-2-chloroacetamide | C9H10ClNO | CID 96233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Benzyl-2-chloroacetamide | CymitQuimica [cymitquimica.com]
- 4. N-Benzyl-2-chloroacetamide | 2564-06-9 | TCI AMERICA [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijpsr.info [ijpsr.info]
"N-(benzylcarbamoyl)-2-chloroacetamide" stability and degradation pathways
Technical Support Center: N-(benzylcarbamoyl)-2-chloroacetamide
A Guide to Stability, Degradation, and Experimental Best Practices
Guide Version: 1.0 Last Updated: January 18, 2026
A Note on Chemical Identity
The IUPAC name "this compound" corresponds to the chemical structure 1-(2-chloroacetyl)-3-benzylurea (CAS No. 59272-24-1).[1] This guide is based on the known reactivity of this acylurea and α-chloroacetamide structure. This molecule possesses two primary sites susceptible to chemical transformation: the electrophilic carbon bearing the chlorine atom and the acylurea functional group. A thorough understanding of these reactive sites is critical for successful experimental design, execution, and data interpretation.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound?
A1: The stability of this compound is primarily dictated by two molecular features:
-
The α-Chloro Acetyl Group: The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution. This is the most significant liability.
-
The Acylurea Linkage: The bond between the chloroacetyl group and the urea nitrogen can undergo hydrolysis, particularly under strong acidic or basic conditions.
Therefore, the key environmental factors to control are pH, temperature, and the presence of nucleophiles .
Q2: What are the recommended long-term storage conditions for this compound?
A2: To ensure maximum shelf-life and prevent degradation, the compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dark, and dry place, such as a desiccator at 2-8°C. Avoid storing in solution, especially in protic or nucleophilic solvents.
Q3: What are the most likely degradation products I should expect to see?
A3: Depending on the conditions, you can anticipate two main classes of degradants:
-
Substitution Products: When a nucleophile (like water, hydroxide, or an amine) attacks the carbon bearing the chlorine, it will displace the chloride ion. For example, in an aqueous environment, this leads to the formation of N-(benzylcarbamoyl)-2-hydroxyacetamide .
-
Hydrolysis Products: Cleavage of the acylurea bond, typically under harsh pH conditions, will yield Benzylurea [2] and Chloroacetic acid .
Part 2: Troubleshooting Guide for Experimental Issues
This section addresses common problems encountered during synthesis, purification, and analysis.
Problem: "I'm observing a significant loss of my starting material in an aqueous or alcoholic solvent, even at neutral pH. My LC-MS shows a new peak with a mass of [M-19] Da."
-
Likely Cause: Solvolysis (Nucleophilic Substitution by the Solvent). The peak at [M-19] Da corresponds to the replacement of chlorine (atomic mass ~35.5 Da) with a hydroxyl group (atomic mass ~17 Da). This is a classic nucleophilic substitution reaction where the solvent (water) acts as the nucleophile. If using methanol, you would expect a peak at [M-4.5] Da (Cl replaced by OCH₃).
-
Causality: The carbon-chlorine bond in an α-chloroacetamide is highly polarized and susceptible to attack by even weak nucleophiles like water or alcohols. This process can be accelerated by elevated temperatures.
-
Solution & Self-Validation:
-
Minimize Exposure: Reduce the time the compound spends in protic solvents. If a reaction is performed in water or alcohol, conduct it at the lowest effective temperature.
-
Solvent Selection: Whenever possible, use aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile) for reactions and storage of solutions.
-
Control Experiment: Dissolve a small, accurately weighed sample of the compound in the problematic solvent and monitor its disappearance by HPLC over time at your experimental temperature. This will confirm the solvent's role in the degradation.
-
Problem: "During my reaction work-up with a strong base (e.g., 1M NaOH), my product rapidly degrades into multiple new compounds."
-
Likely Cause: Base-Catalyzed Hydrolysis and/or Substitution. Strong bases like sodium hydroxide can attack the molecule at two primary sites.
-
Hydroxide as a Nucleophile: It can directly displace the chloride, forming the hydroxy-substituted product.
-
Acylurea Hydrolysis: It can catalyze the cleavage of the acylurea bond, breaking the molecule into benzylurea and chloroacetate salt.
-
-
Causality: At high pH, the concentration of the potent nucleophile (OH⁻) is high, accelerating both degradation pathways. Acylurea hydrolysis is particularly favorable under these conditions.
-
Solution & Self-Validation:
-
Use a Milder Base: For extractions or pH adjustments, use a weaker, non-nucleophilic base like sodium bicarbonate or a tertiary amine (e.g., triethylamine) if compatible with your downstream process.
-
Limit Contact Time: Perform basic work-ups quickly and at low temperatures (e.g., on an ice bath) to minimize the reaction time for degradation.
-
Analytical Confirmation: Analyze the degradation products by LC-MS. The presence of a peak corresponding to the mass of benzylurea (150.18 g/mol ) would be strong evidence for acylurea hydrolysis.[2]
-
Problem: "My reaction with a primary/secondary amine is giving a complex mixture, not just the expected substitution product."
-
Likely Cause: Competing Reaction Pathways. The amine can act as a nucleophile at two sites:
-
Desired Path (Sₙ2): Attack at the α-carbon to displace chlorine.
-
Side Reaction: Attack at the highly electrophilic acylurea carbonyl carbon, leading to cleavage or formation of more complex adducts.
-
-
Causality: While the α-carbon is a good electrophile, the carbonyl carbon of the acylurea is also reactive. The reaction pathway can be influenced by the steric hindrance of the amine and the reaction conditions.
-
Solution & Self-Validation:
-
Control Stoichiometry: Use a controlled amount of the amine nucleophile (e.g., 1.0-1.2 equivalents) to minimize side reactions.
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0°C or room temperature.
-
Screen Solvents: The polarity of the solvent can influence which reaction pathway is favored. Test a range of aprotic solvents (e.g., THF, DCM, DMF) to find the optimal conditions for the desired product.
-
Part 3: Key Degradation Pathways & Mechanisms
Understanding the specific chemical transformations is key to preventing them. Forced degradation studies, where the compound is intentionally exposed to harsh conditions, are an essential tool for identifying potential degradation products and establishing degradation pathways.[3][4][5]
Pathway A: Nucleophilic Substitution at the α-Carbon
This is the most common degradation pathway. The α-carbon is electrophilic due to the inductive effect of the adjacent carbonyl group and the chlorine atom.
Caption: General workflow for Nucleophilic Substitution.
Pathway B: Acylurea Hydrolysis
Under strongly acidic or basic conditions, the acylurea linkage can be cleaved. This pathway is generally slower than nucleophilic substitution but becomes significant at pH extremes.
Caption: Products of Acid or Base-Catalyzed Hydrolysis.
Part 4: Recommended Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol helps identify potential degradants and demonstrates the specificity of your analytical method.[6][7] The goal is to achieve 5-20% degradation of the active ingredient.[6]
| Condition | Reagent/Stress | Temperature | Time | Quenching |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24-48 h | Neutralize with NaOH |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 2-8 h | Neutralize with HCl |
| Oxidation | 3% H₂O₂ | Room Temp | 24 h | N/A |
| Thermal | Solid Compound | 80 °C | 72 h | N/A |
| Photolytic | Solution/Solid | UV/Vis Light | 24 h | N/A |
Methodology:
-
Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
For each condition, mix an aliquot of the stock solution with the specified reagent or apply the stress condition.
-
Monitor the reaction by HPLC at regular intervals.
-
Once target degradation is achieved, quench the reaction (if applicable) and dilute for final analysis.
-
Analyze all samples by a stability-indicating HPLC-UV/MS method to identify and quantify the parent compound and all degradation products.
Protocol 2: Stability-Indicating HPLC-UV/MS Method
This method is designed to separate the parent compound from its potential degradation products.
-
Column: C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 220 nm and 254 nm; Mass Spectrometry (ESI+ and ESI-)
-
Injection Volume: 5 µL
This method provides good chromatographic separation for chloroacetamide compounds and their more polar degradants.[8]
References
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available from: [Link]
-
Forced Degradation Studies. Creative Biolabs. Available from: [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Sannova. Available from: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
-
Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. ResearchGate. Available from: [Link]
-
Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Waters Corporation. Available from: [Link]
-
PubChem Compound Summary for CID 929384, 1-Benzyl-3-(2-chloroacetyl)urea. National Center for Biotechnology Information. Available from: [Link]
-
PubChem Compound Summary for CID 10853, Benzylurea. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. 1-Benzyl-3-(2-chloroacetyl)urea | C10H11ClN2O2 | CID 929384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzylurea | C8H10N2O | CID 10853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. researchgate.net [researchgate.net]
Preventing hydrolysis of "N-(benzylcarbamoyl)-2-chloroacetamide" in solution
Welcome to the dedicated technical support guide for N-(benzylcarbamoyl)-2-chloroacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the hydrolysis of this compound in solution. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your experiments.
Troubleshooting Guide: Degradation in Solution
This section addresses specific issues you may encounter with the stability of this compound in solution.
Issue 1: Rapid loss of parent compound in aqueous buffer at neutral or alkaline pH.
Plausible Cause: At neutral to alkaline pH, this compound is susceptible to two primary hydrolysis pathways. The most significant at or above neutral pH is likely the SN2 substitution of the chloride atom by hydroxide ions, forming N-(benzylcarbamoyl)-2-hydroxyacetamide. Amide bond hydrolysis can also occur, particularly with prolonged heating, but the carbon-chlorine bond is generally more labile under these conditions.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for degradation at neutral/alkaline pH.
Detailed Steps & Explanation:
-
pH Optimization: The primary course of action is to lower the pH of your solution. A recommended starting point is a buffer in the pH range of 6.0-6.5. This mildly acidic environment will reduce the concentration of hydroxide ions, thereby slowing the rate of SN2 attack on the chloroacetamide moiety.
-
Temperature Control: Elevated temperatures will accelerate both hydrolysis pathways. If your experimental conditions permit, try to perform the experiment at a lower temperature (e.g., room temperature or 4°C).
-
Buffer Selection: Certain buffer species can participate in the degradation of your compound. For example, buffers containing primary or secondary amines (like Tris) could potentially act as nucleophiles. Consider using a non-nucleophilic buffer such as phosphate or acetate.
Issue 2: Compound degradation in acidic solution (pH < 6.0).
Plausible Cause: Under acidic conditions, the primary degradation pathway is the acid-catalyzed hydrolysis of the amide bond.[2][3] This reaction involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2] For chloroacetamides, cleavage of both the amide and other susceptible groups can occur under acidic conditions.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for degradation in acidic solutions.
Detailed Steps & Explanation:
-
Adjust to a Milder pH: The rate of acid-catalyzed hydrolysis is dependent on the concentration of hydronium ions. Increasing the pH to a range of 6.0-6.5 will significantly slow this degradation pathway.
-
Minimize Buffer Catalysis: High concentrations of some buffer components can contribute to general acid/base catalysis. Use the minimum buffer concentration required to maintain the desired pH.
-
Solvent Modification: If your experimental design allows, consider the addition of a non-aqueous co-solvent such as DMSO or ethanol. This reduces the concentration of water, which is a key reactant in the hydrolysis process.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound in an aqueous solution?
A1: There are two main hydrolysis products depending on the pH:
-
N-(benzylcarbamoyl)-2-hydroxyacetamide: Formed via SN2 displacement of the chloride. This is more prevalent at neutral to basic pH.
-
Benzylamine and Chloroacetic Acid: Formed from the hydrolysis of the amide bond. This pathway is more significant under strongly acidic or basic conditions, especially with heating.
Q2: What is the optimal pH range for storing this compound in solution?
A2: For short-term storage, a slightly acidic pH of 6.0-6.5 is recommended. This pH minimizes both the base-promoted SN2 reaction and the acid-catalyzed amide hydrolysis. For long-term storage, it is best to keep the compound as a dry solid at low temperatures.
Q3: Can I use a Tris buffer for my experiments with this compound?
A3: It is generally not recommended. Tris (tris(hydroxymethyl)aminomethane) is a primary amine and can act as a nucleophile, potentially reacting with the chloroacetamide group. It is safer to use non-nucleophilic buffers like phosphate, acetate, or MES.
Q4: How can I monitor the stability of my compound in solution?
A4: The most common method is reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. You can monitor the decrease in the peak area of the parent compound over time and the appearance of new peaks corresponding to degradation products. For more definitive identification of degradants, LC-MS is the preferred method.[4][5]
Experimental Protocols
Protocol 1: Preparation of a Stability-Optimized Phosphate Buffer (0.1 M, pH 6.5)
This protocol details the preparation of a phosphate buffer, which is a good non-nucleophilic choice for working with this compound.
Materials:
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
High-purity water
-
Calibrated pH meter
Procedure:
-
Prepare 0.1 M solutions of sodium phosphate monobasic and sodium phosphate dibasic.
-
For 0.1 M NaH₂PO₄: Dissolve 1.20 g of NaH₂PO₄ in 100 mL of water.
-
For 0.1 M Na₂HPO₄: Dissolve 1.42 g of Na₂HPO₄ in 100 mL of water.
-
-
In a beaker, combine approximately 31.5 mL of the 0.1 M NaH₂PO₄ solution with 68.5 mL of the 0.1 M Na₂HPO₄ solution.
-
Place a calibrated pH electrode in the solution and monitor the pH.
-
Slowly add the 0.1 M NaH₂PO₄ solution to decrease the pH or the 0.1 M Na₂HPO₄ solution to increase the pH until it reaches exactly 6.5.
-
Transfer the solution to a volumetric flask and add water to the final desired volume.
-
Filter the buffer through a 0.22 µm filter before use.
Protocol 2: General HPLC Method for Stability Monitoring
This method provides a starting point for monitoring the stability of this compound. Optimization may be required based on your specific HPLC system and degradants of interest.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
Procedure:
-
Prepare your sample of this compound in the desired buffer at a known concentration.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject the sample onto the HPLC system.
-
Record the peak area of the parent compound at each time point.
-
Plot the percentage of the parent compound remaining versus time to determine the stability.
References
-
Khan Academy. (n.d.). Methods for preparing buffers. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2025). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme of the hydrolysis of N -Benzyl-2-chloroacetamide catalyzed by CaLB and used for the screening of mutants. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). N-Benzyl-2-chloroacetamide. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Retrieved from [Link]
-
SciELO. (2007). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. Retrieved from [Link]
-
ResearchGate. (2025). Kinetics and Mechanism of Hydrolysis of Benzimidazolylcarbamates. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
OPUS. (2025). Analytical Methods. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Research Collection. (2023). Leveraging mass detection to simultaneously quantify surfactant content and degradation mode for highly concentrated biopharmaceuticals. Retrieved from [Link]
-
ACS Publications. (n.d.). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Retrieved from [Link]
-
PubMed Central. (n.d.). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Retrieved from [Link]
-
PubMed Central. (n.d.). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Retrieved from [Link]
-
PubChem. (n.d.). Chloroacetamide. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]
-
PubMed Central. (2022). Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios. Retrieved from [Link]
Sources
Troubleshooting low yield in "N-(benzylcarbamoyl)-2-chloroacetamide" preparation
Technical Support Center: N-(benzylcarbamoyl)-2-chloroacetamide Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, during this synthetic procedure. As your dedicated support partner, we aim to provide not just solutions, but a deeper understanding of the reaction's chemical principles to empower you to optimize your experimental outcomes.
This document moves beyond a simple protocol, offering a structured troubleshooting framework in a direct question-and-answer format. We will explore the critical parameters of this N-acylation reaction, from reactant integrity to reaction dynamics and purification strategies, ensuring you are equipped to diagnose and resolve common issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most common culprits?
Low yield in this acylation is a frequent issue that typically points to one of three areas: reactant integrity, moisture contamination, or suboptimal reaction conditions.
-
Reactant Integrity : The primary reactants, benzylurea and chloroacetyl chloride, have specific stability and purity requirements. Chloroacetyl chloride is exceptionally sensitive to moisture and can degrade, while impurities in benzylurea can interfere with the reaction.
-
Moisture Contamination : Chloroacetyl chloride reacts violently with water to form chloroacetic acid and HCl.[1][2] This hydrolysis consumes your acylating agent and the base catalyst, effectively halting the desired reaction. Rigorous anhydrous conditions are not just recommended; they are essential.
-
Suboptimal Conditions : This reaction is highly dependent on the choice of base, solvent, and temperature control. An inappropriate base can fail to scavenge the generated HCl efficiently, leading to the protonation and deactivation of the benzylurea nucleophile. Similarly, poor temperature control can promote side reactions.[3]
Q2: I suspect an issue with my starting materials. How can I assess the quality of my benzylurea and chloroacetyl chloride?
Verifying the quality of your starting materials is the first and most critical troubleshooting step.
Chloroacetyl Chloride:
-
Purity Check : Use a fresh bottle from a reputable supplier. Chloroacetyl chloride is a colorless to light yellow liquid.[2] A significant yellow or brown discoloration may indicate decomposition.
-
Handling : This reagent is highly moisture-sensitive.[4][5] It should be handled under an inert atmosphere (nitrogen or argon) using dry syringes and glassware. Never leave the bottle open to the air. Upon contact with moist air, it can fume, producing corrosive gas.[1]
-
Causality : The high reactivity of the acid chloride functional group makes it an excellent acylating agent but also highly susceptible to nucleophilic attack by water. The resulting chloroacetic acid will not participate in the desired acylation.
Benzylurea:
-
Purity and Appearance : Benzylurea should be a white to off-white crystalline powder.[6] Its melting point is a good indicator of purity, which should be in the range of 143-151°C.[6] A significantly lower or broader melting range suggests the presence of impurities.
-
Potential Impurities : Depending on its synthesis route (e.g., from benzyl chloride and urea), it may contain unreacted starting materials.[7] These can compete in side reactions.
-
Solubility : Benzylurea is only slightly soluble in water but has better solubility in organic solvents that may be used for the reaction.[6]
Q3: The reaction mixture turns dark, or a tar-like substance forms. What is happening and how can I prevent it?
The formation of dark colors or insoluble tars is a clear indicator of side reactions or decomposition.
-
Cause - High Temperature : The N-acylation of benzylurea is an exothermic process. If chloroacetyl chloride is added too quickly or without adequate cooling, localized hot spots can form. High temperatures can lead to the decomposition of the reactants or the product and promote polymerization side reactions.[3][8]
-
Cause - Inappropriate Base : While a base is necessary, some bases can promote side reactions. For instance, using a strong, nucleophilic base could potentially react with chloroacetyl chloride. A bulky, non-nucleophilic base is often preferred.
-
Prevention :
-
Temperature Control : Always perform the addition of chloroacetyl chloride at a reduced temperature (e.g., 0 °C in an ice bath).[9] Add the reagent dropwise over a period of time to allow the heat to dissipate.
-
Inert Atmosphere : Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation, which can also contribute to color formation.
-
Purification of Reactants : Ensure high-purity starting materials, as impurities can often act as catalysts for decomposition pathways.
-
Q4: I am uncertain about the optimal reaction conditions. What solvent, base, and temperature regimen should I use?
Optimizing the reaction conditions is key to maximizing yield and purity. Below is a table summarizing recommended parameters based on established acylation protocols.
| Parameter | Recommendation | Rationale & References |
| Solvent | Anhydrous aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Ethyl Acetate). | These solvents will not react with chloroacetyl chloride and can dissolve the reactants. Anhydrous conditions are critical to prevent hydrolysis.[9][10] |
| Base | Non-nucleophilic tertiary amine (e.g., Triethylamine (TEA), Pyridine, or N,N-Diisopropylethylamine (DIPEA)). | The base is required to neutralize the HCl generated during the reaction. Using 1.1-1.2 equivalents prevents the protonation of benzylurea, keeping it active as a nucleophile.[9][10] |
| Temperature | 1. Addition Phase: 0 °C. 2. Reaction Phase: Allow to slowly warm to room temperature. | Cooling during the dropwise addition of chloroacetyl chloride controls the initial exothermic reaction.[9] Allowing the mixture to warm to room temperature typically provides enough energy for the reaction to proceed to completion. |
| Stoichiometry | 1. Benzylurea: 1.0 equivalent. 2. Chloroacetyl Chloride: 1.05-1.1 equivalents. 3. Base: 1.1-1.2 equivalents. | A slight excess of the acylating agent ensures complete consumption of the limiting benzylurea. Sufficient base is crucial to neutralize all generated HCl. |
| Atmosphere | Inert (Nitrogen or Argon). | Prevents the ingress of atmospheric moisture, which would hydrolyze the chloroacetyl chloride.[8] |
Q5: My isolated product is an oil or a sticky solid that is difficult to purify. Why is this happening?
The physical state of your crude product provides important clues about its composition. This compound is expected to be a solid. An oily or sticky consistency usually indicates the presence of impurities.
-
Cause - Residual Solvent : Incomplete removal of the reaction or extraction solvent can result in an oily product. Ensure the product is thoroughly dried under a high vacuum.
-
Cause - Side Products : The presence of polymeric or other side products can inhibit crystallization and lead to an amorphous, sticky solid.[8] This often results from poor temperature control.
-
Cause - Chloroacetic Acid : If the chloroacetyl chloride hydrolyzed, the resulting chloroacetic acid can contaminate the product. This acidic impurity can be removed with a bicarbonate wash during workup.[8]
-
Troubleshooting Purification :
-
Induce Crystallization : Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal if one is available.
-
Re-purification : If the product is oily, redissolve it in a minimal amount of a suitable solvent (like ethyl acetate) and wash again with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer thoroughly before concentrating.
-
Column Chromatography : If recrystallization fails, purification via silica gel column chromatography is a necessary alternative.
-
Q6: My TLC analysis shows multiple spots. What are the likely side products and how can I minimize them?
A complex TLC profile indicates that side reactions are occurring. Understanding these pathways is key to suppressing them.
-
Unreacted Benzylurea : This spot will be more polar than the product. Its presence indicates an incomplete reaction.
-
Solution : Ensure a slight excess (1.05-1.1 eq) of chloroacetyl chloride is used and that the reaction is allowed sufficient time to complete (monitor by TLC).
-
-
Chloroacetic Acid : This is the hydrolysis product of chloroacetyl chloride.[8] It is very polar and may streak on the TLC plate.
-
Solution : Use rigorous anhydrous conditions. This impurity is easily removed with a sodium bicarbonate wash during workup.
-
-
Di-acylated Product : It is possible for the second nitrogen atom of the urea moiety to also undergo acylation, especially if a large excess of chloroacetyl chloride and base is used. This byproduct would be less polar than the desired mono-acylated product.
-
Solution : Maintain a strict 1:1.1 stoichiometry between benzylurea and chloroacetyl chloride. Add the acylating agent slowly to the solution of benzylurea, not the other way around.
-
-
Polymeric Materials : These may appear as a streak from the baseline. They are often caused by high reaction temperatures or intermolecular reactions where the chloro-group of one product molecule is substituted by the nitrogen of another.
-
Solution : Maintain strict low-temperature control, especially during the addition of chloroacetyl chloride.
-
Visualized Workflows and Reaction Schemes
To further clarify the process, the following diagrams illustrate the reaction pathway and a logical troubleshooting workflow.
Caption: Reaction scheme for N-acylation and key side products.
Caption: Logical workflow for troubleshooting low product yield.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol incorporates best practices to minimize side reactions and maximize yield.
-
Preparation : Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Reaction Setup : To a 3-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzylurea (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 10 mL per gram of benzylurea).
-
Base Addition : Add triethylamine (1.2 eq) to the suspension.
-
Cooling : Cool the reaction flask to 0°C using an ice-water bath.
-
Acylation : Dissolve chloroacetyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring completion by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase).
-
Quenching : Once the reaction is complete, cool the flask again to 0°C and slowly add water to quench any unreacted chloroacetyl chloride.
Protocol 2: Aqueous Workup and Purification
Proper workup is crucial for removing byproducts and isolating a pure product.
-
Phase Separation : Transfer the quenched reaction mixture to a separatory funnel. Add more DCM if necessary and separate the organic layer.
-
Washing : Wash the organic layer sequentially with:
-
1M HCl (to remove excess triethylamine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove HCl and chloroacetic acid).[8]
-
Brine (saturated aqueous NaCl solution) (to remove residual water).
-
-
Drying : Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallization : The resulting crude solid can be recrystallized. A common solvent system is hot ethanol or an ethyl acetate/hexane mixture. Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation : Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.
References
-
Loba Chemie. CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. [Link]
-
CDC. Chloroacetyl chloride (ClCH2COCl) D 1 Information and recommendations for patients. [Link]
-
Scribd. Benzylurea. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
National Institutes of Health. Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. [Link]
-
ResearchGate. Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. [Link]
-
Indian Journal of Chemistry. Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. [Link]
-
National Institutes of Health. N-(2-benzoylphenyl)-2-chloroacetamide. [Link]
-
International Journal of Pharmaceutical and Medical Research. Synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. [Link]
-
ResearchGate. Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]
-
National Institutes of Health. Benzylurea. [Link]
-
International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]
-
ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]
-
Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. [Link]
- Google Patents.
-
National Institutes of Health. N-Benzyl-2-chloroacetamide. [Link]
-
Wikipedia. Chloroacetamide. [Link]
-
National Institutes of Health. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. [Link]
-
Semantic Scholar. REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. [Link]
-
Organic Syntheses. Acrylamide, N-benzyl-. [Link]
-
National Institutes of Health. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. [Link]
Sources
- 1. Chloroacetyl chloride | 79-04-9 [chemicalbook.com]
- 2. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. lobachemie.com [lobachemie.com]
- 5. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 6. BENZYLUREA | 538-32-9 [chemicalbook.com]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Minimizing the formation of diacylated products in chloroacetamide synthesis
A Guide to Minimizing Diacylated Product Formation
Introduction
The synthesis of N-substituted chloroacetamides is a cornerstone reaction in modern drug development and medicinal chemistry. The resulting amide bond is a stable and prevalent feature in countless pharmaceutical agents, while the α-chloro group serves as a versatile reactive handle for further molecular elaboration through nucleophilic substitution.[1] The most common synthetic route involves the N-acylation of a primary or secondary amine with chloroacetyl chloride.[2][3] While seemingly straightforward, this reaction can be plagued by the formation of an undesired N,N-diacylated byproduct, which reduces the yield of the target molecule and introduces significant downstream purification challenges.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework to minimize diacylation. We will explore the mechanistic underpinnings of this side reaction and offer field-proven strategies and detailed protocols to optimize your chloroacetamide synthesis.
Troubleshooting Guide: Diacylation Issues
Q1: My reaction is producing a significant amount of a higher molecular weight byproduct, confirmed by LC-MS to be the diacylated species. What is the fundamental cause?
A: The formation of a diacylated product occurs when the initially formed monoacylated chloroacetamide, which is a secondary amide, undergoes a second acylation event. This process is driven by the following factors:
-
Amide N-H Acidity: The proton on the nitrogen of the desired chloroacetamide product is weakly acidic. In the presence of a sufficiently strong base, this proton can be removed to form a nucleophilic amide anion.
-
Second Nucleophilic Attack: This newly formed amide anion can then act as a nucleophile, attacking a second molecule of the highly reactive chloroacetyl chloride.
While the lone pair of electrons on the amide nitrogen is generally less nucleophilic than that of the starting amine due to resonance delocalization with the carbonyl group, aggressive reaction conditions can favor this undesirable second reaction.[4] Understanding this competing pathway is the first step to suppression.
Caption: Reaction pathways for mono- and diacylation.
Q2: How does temperature control affect the formation of the diacylated product?
A: Temperature is one of the most critical parameters in controlling selectivity. The acylation reaction is typically exothermic, and poor temperature management can lead to a cascade of issues.
-
Increased Reaction Rates: Higher temperatures accelerate all reactions, including the undesired diacylation pathway. The activation energy for diacylation may be higher, making it disproportionately faster at elevated temperatures.
-
Reduced Selectivity: Many sources explicitly recommend maintaining low temperatures (e.g., 0–5 °C) to achieve high yields of the monoacylated product.[5] One organic synthesis procedure notes that at higher temperatures, side reactions become more prevalent, leading to considerably lower yields.[5]
-
Runaway Reactions: Rapid, uncontrolled addition of chloroacetyl chloride can cause localized heating, with temperatures potentially exceeding 60 °C, which has been shown to cause a remarkable decrease in yield.[6]
Recommendation: Always perform the addition of chloroacetyl chloride at a reduced temperature. Start the reaction at 0 °C using an ice-salt bath and maintain the internal temperature below 5-10 °C throughout the addition.
Q3: What is the optimal rate for adding chloroacetyl chloride to my amine solution?
A: The rate of addition is intrinsically linked to temperature control and stoichiometry. Chloroacetyl chloride is highly reactive, and adding it too quickly creates a localized excess of the acylating agent.[7][8]
This localized high concentration means that a molecule of the desired monoacylated product is more likely to encounter and react with a second molecule of chloroacetyl chloride before the reaction has been homogenized.
Recommendation: A slow, dropwise addition via a pressure-equalizing dropping funnel is mandatory. The addition rate should be carefully controlled so that the exothermic reaction does not raise the internal temperature above your setpoint (e.g., 5 °C). For a typical lab-scale reaction (5-10 mmol), the addition period should be no less than 15-30 minutes.
Q4: The base I'm using seems to be promoting side reactions. What are the best practices for base selection?
A: The base is necessary to neutralize the HCl generated during the reaction, which would otherwise protonate and deactivate the starting amine.[2][9] However, the choice of base is critical to avoid promoting diacylation.
-
Strong, Non-Hindered Bases: Very strong bases (e.g., hydroxides in a homogenous solution) can readily deprotonate the monoacylated amide product, creating the nucleophilic anion that leads to the byproduct.
-
Nucleophilic Bases: Common organic bases like triethylamine (TEA) can sometimes act as nucleophiles themselves, leading to other impurities.
-
Sterically Hindered, Non-Nucleophilic Bases: These are often the ideal choice. A base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is sterically hindered, making it a poor nucleophile, but it is a strong enough base to effectively scavenge HCl.[10] Studies have shown that using DBU in a solvent like THF can produce excellent yields (75-95%) of the desired chloroacetamide at room temperature.[10][11]
Table 1: Comparison of Common Bases for Chloroacetylation
| Base | Type | Typical Conditions | Advantages | Potential Issues |
| NaOH / K₂CO₃ | Inorganic | Biphasic (Schotten-Baumann)[12][13] | Cost-effective, easy workup. | Can be too basic, promoting diacylation and hydrolysis of the acyl chloride. |
| Triethylamine (TEA) | Tertiary Amine | Anhydrous organic solvent (DCM, THF) | Good HCl scavenger, soluble in organic solvents. | Can be nucleophilic; may require careful temperature control. |
| Pyridine | Aromatic Amine | Anhydrous organic solvent | Good HCl scavenger.[2] | Can be nucleophilic; often requires careful control. |
| DBU | Amidine (Hindered) | Anhydrous THF[10][11] | Non-nucleophilic, highly efficient.[10] | More expensive than inorganic bases or TEA. |
Q5: Does the structure of my starting amine influence the likelihood of diacylation?
A: Absolutely. Steric hindrance around the nitrogen atom of the starting amine plays a significant role in preventing diacylation.[14]
-
Primary Amines (R-NH₂): Amines with bulky 'R' groups (e.g., tert-butylamine, 2,6-disubstituted anilines) are sterically shielded.[15][16] After the first acylation, the resulting N-substituted chloroacetamide is even more crowded, making it very difficult for a second chloroacetyl group to approach the nitrogen atom. This steric bulk acts as a physical barrier to the undesired reaction.
-
Secondary Amines (R₂NH): These can only be monoacylated, so diacylation is not a concern. However, if the 'R' groups are very bulky, the primary acylation reaction itself may be slowed significantly.[17]
Recommendation: If you are designing a synthetic route and have flexibility, choosing a precursor with greater steric bulk around the amine can be an effective intrinsic strategy to ensure selective mono-acylation.
Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental mechanism of N-acylation with chloroacetyl chloride? The reaction proceeds via a nucleophilic addition-elimination mechanism.[18] The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming the new C-N amide bond. A proton is subsequently lost from the nitrogen (scavenged by the base) to yield the neutral amide product.
FAQ 2: Why is a base absolutely necessary in this reaction? For every mole of amine that reacts, one mole of hydrochloric acid (HCl) is produced.[7] Amines are basic. The HCl byproduct will react instantly with any unreacted starting amine to form an ammonium salt (R-NH₃⁺Cl⁻). This salt is no longer nucleophilic and will not react with chloroacetyl chloride, effectively stopping the reaction and limiting the theoretical maximum yield to 50%.[9] A base is added to neutralize the HCl as it forms, allowing the amine to remain in its free, nucleophilic state.[2][19]
FAQ 3: Can I use classic Schotten-Baumann conditions to avoid diacylation? Yes, Schotten-Baumann conditions can be very effective.[13][20] These conditions typically involve a two-phase system of an organic solvent (like dichloromethane) and an aqueous solution of a mild inorganic base (like sodium bicarbonate or hydroxide).[13][19] The amine and chloroacetyl chloride reside primarily in the organic phase, while the base is in the aqueous phase. The HCl byproduct is neutralized at the interface. This method offers several advantages:
-
The concentration of the base in the organic phase is low, minimizing the deprotonation of the product amide.
-
The aqueous phase can help dissipate heat.
-
It simultaneously neutralizes the acid and avoids using an organic base that might have side reactions.
FAQ 4: How can I confirm and quantify the presence of the diacylated product? Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): The diacylated product will be less polar than the monoacylated product and will have a higher Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You will see a peak with the expected mass of the diacylated product [M+H]⁺.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the signal for the N-H proton of the desired product will be absent in the diacylated byproduct. You will also see a change in the integration and chemical shift of the -CH₂Cl protons.
Experimental Protocols
Protocol 1: High-Selectivity Chloroacetylation using a Hindered Base (DBU)
This protocol is adapted from demonstrated high-yield procedures and is recommended for sensitive or valuable substrates where minimizing side products is paramount.[10][11]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.2 M).
-
Cooling: Cool the stirred solution to 0 °C using an ice-salt bath.
-
Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.05 eq) to the amine solution and stir for 10-15 minutes.
-
Acylating Agent Addition: Add chloroacetyl chloride (1.0 eq) dropwise via the dropping funnel to the cold, stirred solution. Ensure the internal temperature does not rise above 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into cold water. The product often precipitates and can be collected by filtration. If it remains in solution, extract with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Caption: Troubleshooting workflow for diacylation issues.
References
-
Patil, P., et al. (2012). A facile amidation of chloroacetyl chloride using DBU. Rasayan Journal of Chemistry, 5(4), 455-459.
-
Jacobs, W. A., & Heidelberger, M. (1921). Chloroacetamide. Organic Syntheses, 1, 35.
-
Grokipedia. (n.d.). Schotten–Baumann reaction.
-
Patil, P. B., et al. (2012). Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. ResearchGate.
-
CN102887832B. (2014). Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction. Google Patents.
-
Abdelmajeed, A. M., et al. (2023). Synthesis of N-substituted chloroacetamides. ResearchGate.
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
-
US2321278A. (1943). Preparation of chloroacetamide. Google Patents.
-
Shaaban, M. R., & El-Sayed, N. N. E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(22), 2959-2993.
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Organic Syntheses Procedure. (n.d.). 4-METHYL-2-PHENYL-1,2,3-THIADIAZOLIUM-5-OLATE. Organic Syntheses.
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Sciencemadness Wiki. (2020). Chloroacetamide.
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SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
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Wikipedia. (n.d.). Schotten–Baumann reaction.
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Chemeurope.com. (n.d.). Schotten-Baumann reaction.
-
YouTube. (2021). Acylation of Alcohols, Part 2: with Other Acylating Reagents.
-
NCERT. (n.d.). Amines.
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Casademont-Reig, I., et al. (2021). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 12(35), 11759-11770.
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WO2019146508A1. (2019). Method for producing 2-chloroacetoacetamide. Google Patents.
-
Chemistry LibreTexts. (2025). 24.7: Reactions of Amines.
-
Yufeng. (n.d.). Problem using Chloroacetyl Chloride.
-
OSTI.gov. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure.
-
YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides.
-
ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides.
-
ResearchGate. (n.d.). Base-Catalyzed Acyl Exchange Reactions of N,O-Diacyl-o-aminophenols.
-
Royal Society of Chemistry. (2021). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science.
-
Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.
-
BenchChem. (2025). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.
-
Michigan State University Chemistry. (n.d.). Amine Reactivity.
-
Taylor & Francis Online. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.
-
ResearchGate. (n.d.). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
-
Reddit. (2025). Acylation with chloroacetyl chloride.
-
J&K Scientific LLC. (2025). Acylation Reaction: Applications in Organic Chemistry.
-
Wikipedia. (n.d.). Steric effects.
-
Chegg. (2022). Question: What is the purpose of the slow addition...
-
Thermo Fisher Scientific. (n.d.). Chloroacetamide, No-Weigh Format.
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Theoretical & Applied Science. (2022). The condensation product of chloroacetamide with formaldehyde...
-
NIH PMC. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions.
-
Save My Exams. (2025). Acylation Mechanism.
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Technical Support Center: Improving the Selectivity of N-(benzylcarbamoyl)-2-chloroacetamide Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for "N-(benzylcarbamoyl)-2-chloroacetamide" reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the use of this versatile reagent. As Senior Application Scientists, we have curated this information based on both fundamental chemical principles and practical laboratory experience to help you optimize your reaction outcomes and improve selectivity.
Introduction to this compound
This compound is a bifunctional molecule containing a reactive α-chloroacetamide moiety and a benzylcarbamoyl group. The α-chloroacetamide is a potent alkylating agent, susceptible to nucleophilic substitution, making it a valuable building block in organic synthesis, particularly for the preparation of various heterocyclic compounds and other biologically active molecules.[1][2][3] However, its reactivity can also lead to a lack of selectivity and the formation of undesired byproducts. This guide will address these challenges head-on.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during reactions involving this compound. Each issue is presented with potential causes and actionable solutions.
Issue 1: Low Yield of the Desired N-Alkylated Product
Symptoms: The primary reaction product is obtained in a lower-than-expected yield, with significant amounts of starting material remaining or the presence of multiple side products.
Potential Causes & Solutions:
-
Insufficient Nucleophilicity of the Substrate: The incoming nucleophile may not be strong enough to efficiently displace the chloride.
-
Solution: Consider converting the nucleophile to a more reactive form. For example, if using an amine, deprotonation with a suitable base (e.g., NaH, K2CO3) will increase its nucleophilicity.[4] The choice of base is critical and should be tailored to the specific reaction to avoid side reactions.
-
-
Steric Hindrance: The nucleophilic center or the electrophilic carbon on the chloroacetamide may be sterically hindered, slowing down the desired SN2 reaction.[5][6]
-
Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. Alternatively, explore longer reaction times. Be cautious, as prolonged heating can also promote side reactions.
-
-
Inappropriate Solvent: The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates.
-
Solution: For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base but not the nucleophile, thus enhancing its reactivity.[7]
-
Experimental Protocol: Optimizing N-Alkylation Conditions
-
Reagent Preparation: Dry the solvent (e.g., DMF) over molecular sieves. Ensure the nucleophile and base are of high purity.
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile in the dry solvent.
-
Base Addition: Add the base portion-wise at a controlled temperature (e.g., 0 °C) to manage any exothermic reaction.
-
Addition of Electrophile: Once the nucleophile is activated, add a solution of this compound in the same solvent dropwise.
-
Monitoring: Track the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]
-
Workup: Upon completion, quench the reaction appropriately (e.g., with water or a saturated ammonium chloride solution) and proceed with extraction and purification.
Issue 2: Formation of an Amide Hydrolysis Side Product
Symptoms: Presence of benzylamine and chloroacetic acid or their derivatives in the reaction mixture, indicating cleavage of the amide bond.
Potential Causes & Solutions:
-
Harsh pH Conditions: Both strongly acidic and basic conditions, especially at elevated temperatures, can promote amide hydrolysis.[10][11][12][13]
-
Solution: Maintain a neutral or mildly basic pH throughout the reaction. If a strong base is required for nucleophile activation, use it stoichiometrically and at low temperatures. Consider using a weaker, non-nucleophilic base if possible. For acidic conditions, use the mildest acid catalyst that is effective.
-
-
Presence of Water: Water is a reactant in the hydrolysis process.
-
Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly before use and conduct the reaction under an inert atmosphere to prevent moisture from the air from entering the reaction vessel.
-
Issue 3: Observation of N-Debenzylation
Symptoms: Formation of 2-chloroacetamide as a byproduct, resulting from the cleavage of the N-benzyl bond.
Potential Causes & Solutions:
-
Oxidative Conditions: Certain reagents or atmospheric oxygen, especially in the presence of metal catalysts, can lead to oxidative N-debenzylation.[14]
-
Solution: Ensure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon). Purify reagents to remove any trace metal impurities.
-
-
Reductive Conditions: While less common in typical alkylation reactions, certain reducing agents can cleave the N-benzyl bond. This is more of a concern if subsequent reaction steps involve reduction.
-
Solution: Choose reducing agents that are selective for other functional groups if the benzyl group needs to be retained.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of reaction for this compound with nucleophiles?
A1: The primary reaction is a nucleophilic substitution, typically following an SN2 mechanism.[15] The nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. The rate and success of this reaction are influenced by the strength of the nucleophile, steric hindrance, the solvent, and the leaving group ability of the chloride.[5][6]
Q2: How can I minimize the formation of dialkylated products when using a primary amine as a nucleophile?
A2: The initial N-alkylation product can sometimes react further with another molecule of this compound, leading to a dialkylated species. To minimize this:
-
Use a slight excess of the primary amine nucleophile.
-
Add the this compound slowly to the reaction mixture to maintain a low concentration of the electrophile.
-
Monitor the reaction closely and stop it once the desired mono-alkylation product is maximized.[4]
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes. This compound is an alkylating agent and should be handled with care. It is classified as harmful if swallowed and can cause skin and serious eye irritation.[16] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
Q4: What are the best analytical techniques to monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative and detailed analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[9][17] These techniques can help you identify the starting materials, desired product, and any side products, allowing for precise reaction optimization.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the potential reaction outcomes, the following diagrams illustrate the desired reaction pathway and common side reactions.
Caption: Desired vs. side reaction pathways.
Caption: Troubleshooting decision workflow.
Quantitative Data Summary
| Issue | Common Cause | Key Parameter to Optimize | Recommended Range/Condition |
| Low Yield | Poor nucleophilicity | Base | 1.0 - 1.5 equivalents |
| Steric hindrance | Temperature | 25 °C to 80 °C (monitor for side reactions) | |
| Inappropriate solvent | Solvent Polarity | Polar aprotic (DMF, DMSO, ACN) | |
| Amide Hydrolysis | pH extremes | pH | Neutral to mildly basic |
| Presence of water | Reaction Atmosphere | Inert (N2 or Ar), anhydrous solvents | |
| N-Debenzylation | Oxidative conditions | Reaction Atmosphere | Strict inert conditions |
References
- Allen. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications.
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 24.4: Hydrolysis of Amides. Retrieved from [Link]
-
YouTube. (2023, October 6). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! Retrieved from [Link]
-
BYJU'S. (n.d.). Types of Amide Hydrolysis. Retrieved from [Link]
-
PubMed. (2017, September 1). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Retrieved from [Link]
-
ACS Publications. (2017, August 11). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Retrieved from [Link]
-
PubMed. (2013, October 4). Pd-catalyzed Alkynylation of 2-chloroacetates and 2-chloroacetamides With Potassium Alkynyltrifluoroborates. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Alkylating reactivity and herbicidal activity of chloroacetamides | Request PDF. Retrieved from [Link]
-
NIH. (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Retrieved from [Link]
-
PubMed. (n.d.). Kinetics and mechanism of the nucleophilic displacement reactions of chloroacetanilide herbicides: investigation of alpha-substituent effects. Retrieved from [Link]
-
MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
ResearchGate. (2019, November 18). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]
-
PubMed. (n.d.). N-dealkylation of Tertiary Amides by Cytochrome P-450. Retrieved from [Link]
-
PubMed. (2021, April 15). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Retrieved from [Link]
-
Taylor & Francis. (n.d.). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Retrieved from [Link]
-
PubMed. (n.d.). The Microsomal Dealkylation of N,N-dialkylbenzamides. Retrieved from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]
-
Slideshare. (n.d.). Factors affecting nucleophilic substitution reactions finished d | PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction | Download Table. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides.. Retrieved from [Link]
-
PubMed. (n.d.). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. Retrieved from [Link]
-
BITS Pilani. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
MDPI. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]
-
MDPI. (n.d.). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Retrieved from [Link]
- (n.d.). Keywords: flow injection analysis; mass spectrometry; acetylcholinesterase.
-
Scholars Research Library. (n.d.). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Retrieved from [Link]
-
NIH. (2022, February 7). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Retrieved from [Link]
-
PubChem. (n.d.). N-Benzyl-2-chloroacetamide. Retrieved from [Link]
-
PubMed. (n.d.). Alkylating reactivity and herbicidal activity of chloroacetamides. Retrieved from [Link]
-
International Journal of Pharma Sciences and Research. (2012, January 2). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
-
NIH. (2023, February 4). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Retrieved from [Link]
-
CDC. (2024, May 14). References for Biomonitoring Analytical Methods | NER. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Bond Rotation Dynamics of N -Cycloalkenyl- N -benzyl α-Haloacetamide Derivatives | Request PDF. Retrieved from [Link]
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Storage and handling guidelines for "N-(benzylcarbamoyl)-2-chloroacetamide"
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: N-(benzylcarbamoyl)-2-chloroacetamide
Welcome to the technical support guide for this compound (CAS No. 2564-06-9). This document is designed for researchers, scientists, and drug development professionals to ensure safe handling, optimal storage, and successful experimental outcomes. As Senior Application Scientists, we understand that robust and reproducible data begins with the proper care and use of your reagents. This guide moves beyond simple instructions to explain the causality behind our recommendations, providing a self-validating framework for your experimental design.
Section 1: Critical Safety & Handling Protocols (FAQs)
This section addresses the most common and critical questions regarding the safe handling of this compound. Due to its hazard profile, proper handling is non-negotiable for personnel safety and experimental integrity.
Q1: I'm handling solid this compound for the first time. What are the absolute critical safety precautions?
A1: this compound is a hazardous compound that requires stringent safety measures.[1] It is classified as toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[1][2] It also causes skin and eye irritation and may cause respiratory irritation.[3][4]
Therefore, the following precautions are mandatory:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or aerosols.[1][5] The work area must be well-ventilated.[3]
-
Personal Protective Equipment (PPE): A comprehensive PPE suite is required. This includes a lab coat, chemical-resistant gloves (inspect before use), and safety glasses with side shields or goggles.[5][6]
-
Avoid Dust Generation: Handle the solid material carefully to prevent it from becoming airborne. Use dry, clean-up procedures for any spills and avoid sweeping, which can create dust clouds.[3]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[1][3] Wash your hands and any exposed skin thoroughly with soap and water after handling is complete.[1][5] Contaminated work clothing should not leave the laboratory and must be laundered separately before reuse.[3]
Q2: What are the immediate first aid measures in case of accidental exposure?
A2: In any case of exposure, immediate action is critical. Show the Safety Data Sheet (SDS) to attending medical personnel.[5][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] If skin irritation or a rash develops, seek medical attention.[7] Remove any contaminated clothing.[5]
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[3] If wearing contact lenses, remove them if it is safe to do so and continue rinsing.[3] Seek immediate medical advice.[5]
-
Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing.[3][6] If they feel unwell or have respiratory irritation, call a poison center or doctor.[3]
-
Ingestion: If swallowed, rinse the mouth with water but do not induce vomiting.[5][6] Call a poison center or doctor immediately as the substance is toxic if swallowed.[1][5]
Q3: What are the specific hazards associated with the thermal decomposition of this compound?
A3: While stable at room temperature, this compound can decompose under strong heating.[1] In the event of a fire, hazardous combustion gases can be released, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[1][6] Vapors may be heavier than air and can form explosive mixtures with air upon intense heating.[1] Firefighting should be conducted with self-contained breathing apparatus and appropriate extinguishing media like water spray, dry chemical, or carbon dioxide.[6]
Section 2: Storage & Stability Troubleshooting
Proper storage is crucial for maintaining the chemical integrity and efficacy of this compound. Improper storage can lead to degradation, impacting experimental results.
Q4: What are the optimal long-term storage conditions? What if my lab is prone to humidity?
A4: The compound should be stored in a cool, dry, and well-ventilated area.[1][3] The container must be kept tightly sealed to prevent exposure to moisture and air.[1][5][8] Store the compound locked up or in an area accessible only to authorized and qualified personnel.[1][3][5]
Humidity is a significant concern. One of the primary conditions to avoid is moisture.[6] If your lab has high humidity, consider storing the container inside a desiccator with a suitable drying agent to create a moisture-free environment. This prevents potential hydrolysis and physical clumping of the solid.
Q5: The powder in my vial appears discolored or has clumped together. Is it still usable?
A5: The pure compound is typically a white to pale beige or pale yellow solid.[9][10] Any significant change in color (e.g., turning dark brown) or physical state (e.g., severe clumping, appearing oily) may indicate degradation or contamination.
-
Causality: Clumping is often a sign of moisture absorption. Given that the compound is susceptible to hydrolysis, this is a red flag.[11] Discoloration can indicate decomposition, potentially due to exposure to light, heat, or incompatible materials.
-
Recommendation: We strongly advise against using the compound if its appearance has significantly changed. Doing so introduces a major variable into your experiment, making your results unreliable. It is more cost-effective to use a fresh, pure sample than to troubleshoot irreproducible data.
Q6: I need to prepare a stock solution. How stable is this compound in different solvents and pH conditions?
A6: The stability in solution is a critical experimental parameter. While the compound is stable as a solid under recommended storage conditions, its stability in solution is less certain and highly dependent on the solvent and pH.[1][6]
-
Solvent Choice: The compound has reported solubility in DMSO (slightly), methanol, and water.[10] For biological experiments, DMSO is a common choice for creating high-concentration stock solutions.
-
pH Sensitivity: Chloroacetamide herbicides are known to undergo hydrolysis under both acidic and basic conditions.[11] Base-catalyzed hydrolysis often proceeds via a nucleophilic substitution of the chloride, while acid-catalyzed hydrolysis can cleave both the amide and ether linkages.[11]
-
Protocol: Therefore, if your experimental buffer is strongly acidic or basic, the compound may degrade over time. It is highly recommended to prepare stock solutions fresh for each experiment.[12] If storing a stock solution is unavoidable, aliquot it and store it at -20°C or -80°C, and perform a stability test (e.g., via HPLC) to determine its viability over your experimental timeframe.
Section 3: Experimental Workflow Guidance
This section provides insights into common challenges encountered during the experimental use of this compound.
Q7: I'm having difficulty dissolving the compound at my desired concentration. What can I do?
A7: Solubility issues can often be resolved with a systematic approach.
-
Verify Solvent: Confirm you are using an appropriate solvent. While the parent compound, 2-chloroacetamide, is highly soluble in water (90 g/L), N-benzyl-2-chloroacetamide's solubility profile may differ.[9][13] Methanol and DMSO are good starting points.[10]
-
Gentle Warming/Sonication: To aid dissolution, you can gently warm the solution or use a sonicator bath.[12] Avoid aggressive heating, as this can accelerate degradation.[1]
-
Prepare a Concentrated Stock: It is standard practice to first dissolve the compound in a small amount of a high-solubility solvent like DMSO to create a concentrated stock solution. This stock can then be diluted into your aqueous experimental medium.[12] Be mindful of the final concentration of the organic solvent in your experiment, as it can affect biological systems.
Q8: I'm observing unexpected off-target effects or toxicity in my cell-based assay. Could this be related to the compound's properties?
A8: Yes, this is plausible. The chloroacetamide functional group is a known alkylating agent.[9] It can form covalent bonds with nucleophilic groups, such as the thiol group of cysteine residues in proteins.[9] This reactivity is the basis for its biological activity but can also lead to off-target effects or cytotoxicity if not properly controlled.
-
Mechanism: The compound's reactivity means it may non-specifically modify proteins, leading to cellular stress, pathway disruption, or general toxicity that is independent of your intended target.
-
Troubleshooting:
-
Dose-Response: Perform a careful dose-response curve to find the optimal concentration that elicits the desired effect without causing excessive toxicity.
-
Time-Course: Shorten the incubation time to see if the desired effect can be observed before significant off-target toxicity manifests.
-
Controls: Include appropriate negative controls (vehicle only) and positive controls to contextualize your results.
-
Section 4: Data Summary & Protocols
Quantitative Data Summary
| Parameter | Guideline | Source(s) |
| Storage Temperature | Cool, ambient room temperature. Store below +30°C. | [3][13] |
| Storage Conditions | Dry, well-ventilated, tightly sealed container, protected from moisture. | [1][3][6] |
| Incompatible Materials | Strong oxidants, strong bases, strong acids, strong reducing agents, acid chlorides, acid anhydrides. | [5][6][9] |
| Hazardous Decomposition | Forms Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), and Hydrogen chloride gas upon combustion. | [1][6] |
Experimental Protocol: Safe Handling and Preparation of a Stock Solution
This protocol provides a step-by-step method for safely handling the solid compound and preparing a stock solution in DMSO.
-
Preparation: Before starting, ensure you are in a designated work area with a certified chemical fume hood. Don all required PPE (lab coat, gloves, safety goggles).
-
Weighing: Carefully weigh the desired amount of this compound solid in a disposable weigh boat or directly into a tared vial. Perform this step inside the fume hood to contain any dust.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the vial to achieve your target stock concentration.
-
Dissolution: Cap the vial tightly and vortex until the solid is fully dissolved. If needed, use a sonicator bath for a few minutes to aid dissolution.[12]
-
Storage (Short-Term): If the stock solution is to be used the same day, keep it tightly capped and protected from light. It is best practice to prepare it fresh.[12]
-
Storage (Longer-Term): For longer-term storage, dispense the stock solution into single-use aliquots in tightly sealed vials. Store these at -20°C or -80°C. Before use, thaw an aliquot completely and bring it to room temperature. Avoid repeated freeze-thaw cycles.
-
Cleanup: Dispose of all contaminated materials (gloves, weigh boats, tips) in a designated hazardous waste container according to your institution's guidelines.[1][5]
-
Final Hygiene: After completing the procedure, remove your PPE and wash your hands thoroughly with soap and water.
Section 5: Visual Workflow
Troubleshooting Workflow for Compound Instability
The following diagram outlines a logical process for troubleshooting experiments where the stability or activity of this compound is .
Caption: Troubleshooting workflow for this compound instability.
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Validation & Comparative
A Comparative Efficacy Analysis: N-(benzylcarbamoyl)-2-chloroacetamide versus Bromoacetamide in Covalent Inhibition
A Senior Application Scientist's Guide to Evaluating Electrophilic Warheads for Targeted Drug Development
In the landscape of targeted covalent inhibitors, the choice of the electrophilic "warhead" is a critical determinant of a drug candidate's potency, selectivity, and overall therapeutic window. Among the arsenal of reactive groups available to drug developers, haloacetamides have long been workhorses for their ability to form stable covalent bonds with nucleophilic amino acid residues, most notably cysteine. This guide provides an in-depth, comparative analysis of two such warheads: the structurally more complex N-(benzylcarbamoyl)-2-chloroacetamide and the archetypal bromoacetamide.
This comparison is framed within the context of inhibiting the TEAD family of transcription factors, key downstream effectors of the Hippo signaling pathway. Dysregulation of the Hippo pathway is a known driver in various cancers, making the YAP/TAZ-TEAD protein-protein interaction a prime target for therapeutic intervention.[1][2] Covalent modification of a conserved cysteine in the palmitate-binding pocket of TEAD proteins offers a promising strategy for disrupting this interaction and inhibiting tumor growth.[3][4]
Through a detailed examination of their underlying chemical principles, presentation of comparative kinetic data, and comprehensive experimental protocols, this guide will equip researchers with the necessary insights to make informed decisions when selecting and evaluating these critical components of covalent inhibitor design.
The Tale of Two Halogens: Reactivity and Rationale
At its core, the efficacy of this compound and bromoacetamide as covalent inhibitors is governed by their reactivity as alkylating agents. Both molecules feature a carbonyl-adjacent carbon atom bearing a halogen, rendering it susceptible to nucleophilic attack by the thiol group of a cysteine residue. This SN2 reaction results in the formation of a stable thioether bond, thus permanently modifying the target protein.
The fundamental difference between the two compounds lies in the nature of the halogen leaving group: chlorine versus bromine. It is a well-established principle in organic chemistry that bromide is a better leaving group than chloride. This is due to its larger atomic radius, greater polarizability, and the fact that hydrobromic acid is a stronger acid than hydrochloric acid. Consequently, the carbon-bromine bond is weaker and more readily cleaved upon nucleophilic attack.[5]
This inherent difference in reactivity has profound implications for their application as covalent warheads. Bromoacetamide, with its more labile bromine atom, is expected to react more rapidly with its target cysteine. While this heightened reactivity can lead to faster and more complete target engagement, it may also increase the likelihood of off-target reactions with other nucleophilic residues or endogenous thiols like glutathione.[5] Conversely, the chloroacetamide moiety, being less reactive, may offer a more favorable balance between on-target modification and off-target promiscuity, potentially leading to a wider therapeutic index. The benzylcarbamoyl group in this compound further modulates its properties, primarily by increasing its molecular weight and lipophilicity, which can influence its binding affinity for the target protein's active site.
Quantitative Comparison of Reactivity
| Compound | Nucleophile | pH | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Chloroacetamide | Cysteine | 7.4 | ~0.6 | [6] |
| Bromoacetamide | Glutathione | 7.4 | Inferred to be significantly > 0.6 | [5][6] |
| Iodoacetamide (for comparison) | Cysteine | 7.4 | ~0.6 (but generally considered more reactive than chloroacetamide) | [6] |
Note: The reactivity of bromoacetamide is inferred to be significantly higher than chloroacetamide based on established chemical principles of leaving group ability. While a precise k₂ value from a single source is not available, the literature consistently supports its greater reactivity compared to chloroacetamide.
This data, while not on a protein target, strongly supports the principle of bromoacetamide's higher intrinsic reactivity. In the context of a targeted covalent inhibitor, this translates to a potentially faster rate of covalent bond formation (k_inact) after the initial non-covalent binding event.
The Hippo-TEAD Signaling Pathway: A Relevant Battleground
To provide a tangible context for comparing these two warheads, we will focus on the Hippo-TEAD signaling pathway. This pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is a hallmark of many cancers.[2][7] The core of the pathway's transcriptional output is the interaction between the co-activators YAP/TAZ and the TEAD family of transcription factors.[1] Covalent inhibitors targeting a conserved cysteine residue in the central pocket of TEAD have emerged as a promising therapeutic strategy.[3][4]
Protocol 1: Fluorescence Polarization (FP) Competition Assay for IC₅₀ Determination
This assay measures the ability of a test compound to disrupt the interaction between TEAD and a fluorescently labeled YAP-derived peptide. It provides an initial measure of potency (IC₅₀), which for covalent inhibitors, is time-dependent.
Materials:
-
Recombinant human TEAD protein (e.g., TEAD4)
-
Fluorescently labeled YAP peptide probe (e.g., TAMRA-labeled YAP(50-100))
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
Test Compounds: this compound and bromoacetamide dissolved in 100% DMSO
-
384-well, low-volume, black, flat-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Assay Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Reaction Mixture: In each well of the 384-well plate, add the TEAD protein and the test compound (or DMSO for control wells).
-
Incubation: Incubate the plate at room temperature for a defined pre-incubation time (e.g., 30, 60, and 120 minutes) to allow for covalent bond formation. This time-course is crucial for comparing covalent inhibitors.
-
Probe Addition: Add the fluorescently labeled YAP peptide probe to all wells to a final concentration equal to its K_d for TEAD.
-
Final Incubation: Incubate for a short period (e.g., 15 minutes) to allow the probe to reach binding equilibrium in the wells where TEAD is not inhibited.
-
Measurement: Measure the fluorescence polarization (in mP) of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
Data Analysis: Plot the mP values against the logarithm of the inhibitor concentration for each pre-incubation time point. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value at each time. A leftward shift in the IC₅₀ curve with increasing pre-incubation time is indicative of covalent inhibition. [8][9]
Protocol 2: LC-MS Based Assay for k_inact/K_I Determination
To obtain a more precise measure of covalent inhibitor potency, the second-order rate constant k_inact/K_I should be determined. This parameter reflects both the initial binding affinity (K_I) and the rate of irreversible inactivation (k_inact). [4] Materials:
-
Recombinant human TEAD protein
-
Assay Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl
-
Test Compounds: this compound and bromoacetamide dissolved in 100% DMSO
-
Quenching Solution: 1% formic acid in water
-
LC-MS system (e.g., a high-resolution mass spectrometer coupled to a UPLC system)
Procedure:
-
Reaction Setup: Prepare a series of reactions, each containing a fixed concentration of TEAD protein and varying concentrations of the test compound.
-
Time Course: Incubate the reactions at a controlled temperature (e.g., 37°C). At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each reaction and immediately stop the reaction by adding it to the quenching solution.
-
LC-MS Analysis: Analyze the quenched samples by LC-MS. The method should be able to separate the unmodified TEAD from the covalently modified TEAD-inhibitor adduct. Deconvolute the mass spectra to determine the relative abundance of the unmodified and modified protein at each time point for each inhibitor concentration.
-
Data Analysis:
-
For each inhibitor concentration, plot the percentage of unmodified TEAD against time and fit the data to a single exponential decay equation to obtain the observed rate of inactivation (k_obs).
-
Plot the calculated k_obs values against the inhibitor concentration. Fit this data to the Michaelis-Menten equation for irreversible inhibitors (k_obs = k_inact * [I] / (K_I + [I])) to determine the values of k_inact and K_I.
-
Calculate the second-order rate constant, k_inact/K_I. [4][10]
-
Interpreting the Results: A Predictive Comparison
Based on the principles of chemical reactivity, we can predict the likely outcomes of these experiments:
-
Bromoacetamide: Due to its higher intrinsic reactivity, bromoacetamide is expected to exhibit a faster rate of inactivation (a higher k_inact). This will likely result in a more pronounced leftward shift in the IC₅₀ curves in the FP assay over shorter pre-incubation times. The k_inact/K_I value is also expected to be high, though this will be influenced by its initial binding affinity (K_I), which for a small, simple molecule, may be weak. Its higher reactivity may also lead to greater inhibition in cell-based assays, but potentially with a smaller therapeutic window due to off-target effects.
-
This compound: This compound, with its less reactive chloroacetamide warhead, is predicted to have a lower k_inact than bromoacetamide. The time-dependent shift in its IC₅₀ in the FP assay will likely be less dramatic at early time points. However, the benzylcarbamoyl moiety provides a larger scaffold for establishing non-covalent interactions within the TEAD binding pocket, which could lead to a stronger initial binding affinity (a lower K_I). A favorable K_I could compensate for the lower k_inact, resulting in a potent k_inact/K_I value. The increased specificity from both the targeting moiety and the less reactive warhead could translate to a better-tolerated and more selective inhibitor in a cellular context.
Conclusion
The choice between this compound and bromoacetamide as a covalent warhead is a classic trade-off between reactivity and selectivity. Bromoacetamide offers the advantage of rapid target engagement, which can be beneficial for achieving high potency. However, this comes with the inherent risk of off-target modifications. This compound, while intrinsically less reactive, provides a scaffold that can be optimized for higher binding affinity and, combined with the more tempered reactivity of the chloroacetamide group, may ultimately lead to a more selective and therapeutically viable covalent inhibitor.
The experimental protocols outlined in this guide provide a robust framework for quantitatively assessing the efficacy of these and other covalent inhibitors. By systematically determining both time-dependent IC₅₀ values and the kinetic parameters of covalent modification, researchers can build a comprehensive understanding of their compounds' behavior and make data-driven decisions in the pursuit of novel, targeted covalent therapeutics.
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Fan, M., Lu, W., Che, J., Kwiatkowski, N., Gao, Y., Seo, H.-S., Ficarro, S. B., Gokhale, P. C., et al. (2022). Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling. eLife, 11, e78810. [Link]
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Karatas, H., Akbarzadeh, M., Adihou, H., Hahne, G., Pobbati, A. V., Ng, E. Y., Guéret, S. M., Sievers, S., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry, 63(21), 12972–12989. [Link]
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Domainex. (n.d.). kinact / KI Assay for Irreversible Covalent Compounds. Retrieved from [Link]
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Wang, S., Li, H., Wang, K., & Zhang, H. (2021). The Hippo signaling pathway. Journal of Cellular Physiology, 236(11), 7256-7278. [Link]
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Miyahisa, I., Hori, A., & Kanie, Y. (2015). Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay. Angewandte Chemie International Edition, 54(47), 14051–14054. [Link]
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Lindley, H. (1962). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal, 82(3), 418–425. [Link]
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Borges, C. R., & Czaicki, N. L. (2018). The Hippo–YAP/TAZ signaling pathway. Journal of Molecular Endocrinology, 60(2), R59–R71. [Link]
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BioKin, Ltd. (n.d.). Covalent Inhibition Kinetics. Retrieved from [Link]
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Wang, L., & Wang, J. (2020). Comprehensive Molecular Characterization of the Hippo Signaling Pathway in Cancer. Cell Reports, 30(1), 269-282.e6. [Link]
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Krippendorff, B. F., & Neuhoff, S. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
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Charles River Laboratories. (n.d.). An alternative method for the determination of Ki and kinact parameters for irreversible inhibitor profiling. Retrieved from [Link]
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Zhang, T., Li, Z., Ma, L., & Liu, Y. (2019). Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3. Analytical and Bioanalytical Chemistry, 411(26), 6891–6900. [Link]
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Johnson, D. S., & Weerapana, E. (2017). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Future Medicinal Chemistry, 9(12), 1357–1375. [Link]
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A Researcher's Guide to Covalent Warheads: A Comparative Analysis of Alternatives to Chloroacetamides for Cysteine Targeting
Introduction: The Renaissance of Covalent Inhibition
Targeted Covalent Inhibitors (TCIs) have undergone a remarkable resurgence in drug discovery, transitioning from a class of compounds once avoided for potential toxicity to a validated and powerful therapeutic modality.[1][2] Their ability to form a stable, covalent bond with a target protein can lead to enhanced potency, prolonged duration of action, and the ability to effectively inhibit challenging targets with shallow binding pockets.[3]
The electrophilic functional group responsible for this bond formation is termed the "warhead." For decades, highly reactive warheads like α-chloroacetamides, including scaffolds such as "N-(benzylcarbamoyl)-2-chloroacetamide," have been utilized in research settings.[4][5] These compounds react readily with nucleophilic amino acid residues, most commonly cysteine, through an SN2 mechanism. However, their high intrinsic reactivity raises concerns about off-target modifications and potential idiosyncratic toxicity.[4]
This guide provides drug development professionals and researchers with a comparative analysis of common and contemporary alternatives to the chloroacetamide warhead for cysteine targeting. We will delve into the mechanisms, reactivity profiles, and strategic applications of different electrophilic groups. This discussion is grounded in experimental data and supplemented with detailed protocols to empower researchers to select and characterize the optimal warhead for their specific TCI design challenges.
The Chloroacetamide Benchmark: A Highly Reactive Electrophile
This compound belongs to the α-haloacetamide class of warheads. Its mechanism of action is a direct and irreversible SN2 nucleophilic substitution, where the thiol side chain of a cysteine residue attacks the carbon atom bearing the chlorine, displacing the chloride leaving group.[4][6]
While effective, the high reactivity of chloroacetamides means they may react with accessible cysteines without requiring a prolonged, high-affinity non-covalent interaction to pre-concentrate the inhibitor near the target residue. This can compromise selectivity.[5] The challenge in modern TCI design is to tune this reactivity, creating "Goldilocks" warheads that are reactive enough to engage the target efficiently but stable enough to avoid widespread off-target effects.[7]
Caption: Covalent modification by a chloroacetamide warhead via an SN2 reaction.
A Comparative Survey of Alternative Cysteine-Targeting Warheads
The modern covalent inhibitor toolbox contains a diverse array of electrophiles, each with a unique reactivity profile. The most common strategy involves targeting cysteine due to the high nucleophilicity of its thiol side chain (pKa ≈ 8.5).[4] Below, we compare the most prevalent alternatives to chloroacetamides.
1. Acrylamides: The Workhorse of Modern TCIs
Acrylamides are α,β-unsaturated carbonyl compounds and represent the most widely used warhead class in FDA-approved covalent drugs, including the kinase inhibitors Ibrutinib and Osimertinib.[8][9][10]
-
Mechanism of Action: They react with cysteine via a conjugate (or Michael) addition mechanism.[10] The soft nucleophilic thiol of cysteine attacks the β-carbon of the double bond, leading to an irreversible covalent bond. This reaction is generally slower and more controlled than the SN2 reaction of chloroacetamides.
-
Reactivity and Selectivity: Acrylamides are considered "soft" electrophiles and are weakly reactive. Their lower intrinsic reactivity means that a potent, high-affinity non-covalent binding interaction (a low KI) is typically required to position the warhead correctly and achieve efficient covalent modification. This dependency on initial binding is a key driver of their target selectivity.[6] However, off-target reactions can still occur, particularly with glutathione in the cell.[8]
-
Advantages: Well-characterized, synthetically accessible, and proven in numerous clinical successes. Their moderate reactivity provides a good starting point for balancing potency and selectivity.[11]
-
Disadvantages: Potential for off-target reactivity with cellular thiols. Structure-activity relationships (SAR) can be complex, as modifications can affect both non-covalent affinity and the intrinsic reactivity of the warhead.
Caption: Covalent modification by an acrylamide warhead via Michael addition.
2. Cyanoacrylamides: Tuning Reactivity
To further modulate the electrophilicity of the acrylamide scaffold, an electron-withdrawing nitrile group can be installed at the α-position, creating a cyanoacrylamide.
-
Mechanism of Action: The mechanism is also a Michael addition, but the electronics of the system are altered. The cyano group significantly increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack.
-
Reactivity and Selectivity: Cyanoacrylamides are generally more reactive than their parent acrylamides.[12] Interestingly, this warhead can also participate in reversible covalent interactions, a property that can be exploited in drug design to achieve high selectivity by allowing the inhibitor to dissociate from off-targets.[13]
-
Advantages: Offers a facile way to increase reactivity compared to acrylamides. The potential for reversibility can be a desirable feature for improving selectivity profiles.
-
Disadvantages: The increased reactivity can potentially lead to more off-target labeling if not properly balanced with high-affinity non-covalent interactions.
3. Vinyl Sulfones and Sulfonamides: The Sulfonyl Analogs
Vinyl sulfones and sulfonamides are another important class of Michael acceptors used as alternatives to acrylamides.[14]
-
Mechanism of Action: Similar to acrylamides, they react with cysteine via a Michael addition mechanism. The potent electron-withdrawing nature of the sulfonyl group activates the vinyl group for nucleophilic attack.
-
Reactivity and Selectivity: Vinyl sulfonyl derivatives are generally more reactive than acrylamides.[15] They have been successfully employed in inhibitors targeting a range of enzymes, including cysteine proteases.[16][17] Some studies suggest that vinyl sulfones may also exhibit reactivity towards other nucleophilic residues like lysine, which could be a liability or an opportunity depending on the design goal.[15]
-
Advantages: Strong Michael acceptors with predictable reactivity. They offer a distinct chemical scaffold from acrylamides, providing alternative intellectual property and drug-like properties.
-
Disadvantages: Higher reactivity may require more careful optimization to ensure selectivity. Potential for reactivity with other nucleophilic residues must be assessed.
Caption: Covalent modification by a vinyl sulfone warhead via Michael addition.
4. Epoxides and Aziridines: Strained Ring Systems
Epoxides and their nitrogen-containing analogs, aziridines, are three-membered heterocyclic rings that serve as electrophilic warheads.[6]
-
Mechanism of Action: These warheads react with nucleophiles like cysteine via an SN2 ring-opening mechanism. The inherent strain of the three-membered ring makes them susceptible to attack, leading to a stable covalent bond.
-
Reactivity and Selectivity: The reactivity of these systems can be tuned by the substituents on the ring. They are generally considered "harder" electrophiles than Michael acceptors. While cysteine is a primary target, they can also react with other residues, including histidine and aspartate.[13][18]
-
Advantages: Offer a distinct reaction mechanism from Michael acceptors. Their use has been validated in approved drugs and clinical candidates, such as the protease inhibitor Carfilzomib (which contains an epoxyketone).[13]
-
Disadvantages: The potential for broader residue reactivity requires careful characterization to ensure target selectivity. Stereochemistry can be a critical factor in their synthesis and reactivity.
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A Senior Application Scientist's Guide to the Validation of "N-(benzylcarbamoyl)-2-chloroacetamide" as a Specific Enzyme Inhibitor
Introduction: The Rationale for Covalent Inhibitor Validation
In the landscape of enzyme inhibition, covalent inhibitors represent a powerful therapeutic modality. Unlike their non-covalent counterparts, which bind reversibly, covalent inhibitors form a stable, lasting bond with their target enzyme, often leading to prolonged pharmacodynamic effects and high potency.[1] The chloroacetamide moiety is a well-known electrophilic "warhead" designed to react with nucleophilic amino acid residues, most commonly cysteine, within an enzyme's active site.[2] This irreversible interaction can effectively shut down enzyme activity.
However, the very reactivity that makes these compounds potent also necessitates a rigorous and multi-faceted validation process. The primary challenge is to distinguish true, specific on-target inhibition from non-specific alkylation of other biological nucleophiles, which can lead to toxicity.
This guide will walk through the essential stages of validating a candidate molecule, N-(benzylcarbamoyl)-2-chloroacetamide , using the bacterial enzyme MurA as a target. MurA is an excellent model as it is a validated target for antibacterial drug discovery and possesses a key active site cysteine (Cys115 in E. coli) that is the target of the clinical antibiotic Fosfomycin.[3][4]
The Candidate and the Target: A Mechanistic Overview
The Inhibitor: this compound
This compound belongs to the N-substituted chloroacetamide class of compounds. Its synthesis is typically straightforward, involving the reaction of benzylamine with chloroacetyl chloride.[5] The core of its inhibitory potential lies in the chloroacetamide "warhead." The electron-withdrawing nature of the adjacent carbonyl group makes the α-carbon susceptible to nucleophilic attack, while the chlorine atom serves as a good leaving group.
The Target: MurA Enzyme
MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) is a crucial enzyme in the cytoplasmic stage of bacterial peptidoglycan biosynthesis, a pathway essential for bacterial cell wall integrity.[6] Its absence in mammals makes it an attractive and selective target for antibiotics.[7] The catalytic cycle of MurA involves a covalent intermediate formed with its substrate, phosphoenolpyruvate (PEP), at the active site Cys115.[7] This nucleophilic cysteine is the primary target for covalent inhibitors.
Proposed Mechanism of Covalent Inhibition
The proposed mechanism involves a two-step process:
-
Reversible Binding: The inhibitor first binds non-covalently to the MurA active site, guided by interactions between the benzylcarbamoyl portion of the inhibitor and residues in the binding pocket.
-
Irreversible Covalent Modification: Once positioned correctly, the nucleophilic thiol group of Cys115 attacks the electrophilic α-carbon of the chloroacetamide moiety, displacing the chloride ion and forming a stable thioether bond. This covalent adduction permanently inactivates the enzyme.
Caption: Proposed two-step mechanism of MurA covalent inhibition.
The Experimental Validation Workflow
A robust validation plan must progress from simple biochemical assays to more complex cellular and target engagement studies. This ensures that the observed inhibition is potent, specific to the target enzyme, and relevant in a biological context.
Caption: A logical workflow for validating a covalent enzyme inhibitor.
Part 1: In Vitro Biochemical Characterization
The first step is to confirm direct inhibition of the purified enzyme and characterize its kinetic behavior.[4] This is foundational for all subsequent experiments.
IC50 Determination: A Measure of Potency
The half-maximal inhibitory concentration (IC50) provides an initial measure of the inhibitor's potency. For covalent inhibitors, the IC50 is time-dependent, so a fixed pre-incubation time must be used for comparison.
Experimental Protocol: IC50 Determination
-
Reagents: Purified recombinant E. coli MurA, UDP-N-acetylglucosamine (UNAG), phosphoenolpyruvate (PEP), Malachite Green Phosphate Assay Kit, this compound (Test Inhibitor), Fosfomycin (Comparator).
-
Procedure: a. Prepare a dilution series of the test inhibitor and Fosfomycin in assay buffer (e.g., 100 mM Tris-HCl, pH 7.8). b. In a 96-well plate, add MurA enzyme to each well containing the inhibitor dilutions. c. Pre-incubate the enzyme-inhibitor mixture for a fixed time (e.g., 30 minutes) at room temperature. d. Initiate the enzymatic reaction by adding substrates (UNAG and PEP). e. Allow the reaction to proceed for a set time (e.g., 20 minutes) under initial velocity conditions. f. Stop the reaction and measure the amount of inorganic phosphate released (a byproduct of the MurA reaction) using the Malachite Green assay. g. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Time-Dependent Inhibition and Irreversibility
A hallmark of irreversible covalent inhibition is that the degree of inhibition increases with the duration of pre-incubation.[3] This distinguishes it from reversible inhibition.
Experimental Protocol: Time-Dependent Inhibition
-
Procedure: a. Select a fixed concentration of the test inhibitor (e.g., 2x IC50). b. Pre-incubate the enzyme with the inhibitor for varying time points (e.g., 0, 5, 15, 30, 60 minutes). c. At each time point, initiate the reaction by adding substrates and measure the residual enzyme activity as described above. d. Plot the residual activity against the pre-incubation time. A time-dependent decrease in activity is indicative of covalent modification.
Determination of Kinetic Parameters (k_inact / K_I)
For covalent inhibitors, the efficiency is best described by the second-order rate constant k_inact/K_I, which represents the rate of enzyme inactivation.[1] This parameter allows for a more standardized comparison between different covalent inhibitors.
Data Comparison Table: In Vitro Kinetics
| Parameter | This compound | Fosfomycin (Comparator) | Significance |
| IC50 (30 min pre-incubation) | Hypothetical: 5 µM | ~2 µM[4] | Provides initial potency comparison. Lower is better. |
| Time-Dependency | Hypothetical: Yes | Yes[4] | Confirms irreversible or slow-binding inhibition mechanism. |
| k_inact/K_I (M⁻¹s⁻¹) | Hypothetical: 2,500 | ~5,000[4] | Measures the efficiency of covalent modification. Higher is better. |
Part 2: Cellular Activity and Selectivity
Demonstrating that the inhibitor can reach and engage its target in a living system is a critical step. For an antibacterial agent, this means showing efficacy against bacteria while exhibiting minimal toxicity to mammalian cells.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay validates that the compound has antibacterial activity.
Experimental Protocol: MIC Determination
-
Materials: E. coli (or other relevant bacterial strain), Mueller-Hinton broth, 96-well plates.
-
Procedure: a. Prepare a two-fold serial dilution of the test inhibitor and Fosfomycin in the broth. b. Inoculate each well with a standardized suspension of bacteria. c. Incubate the plates at 37°C for 18-24 hours. d. The MIC is determined as the lowest concentration of the compound that shows no visible turbidity (bacterial growth).
Mammalian Cell Cytotoxicity Assay
To ensure the compound is selectively targeting the bacterial enzyme, its toxicity against a representative mammalian cell line (e.g., HEK293 or HepG2) must be assessed.
Experimental Protocol: Cytotoxicity Assay (e.g., MTT Assay)
-
Materials: Mammalian cell line, cell culture medium, MTT reagent.
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a dilution series of the test inhibitor for 24-48 hours. c. Add MTT reagent, which is converted to a colored formazan product by metabolically active cells. d. Solubilize the formazan crystals and measure the absorbance. e. Calculate the CC50 (the concentration that reduces cell viability by 50%) to quantify toxicity.
Data Comparison Table: Cellular Activity
| Parameter | This compound | Fosfomycin (Comparator) | Significance |
| MIC (E. coli) | Hypothetical: 16 µg/mL | 1-32 µg/mL | Demonstrates whole-cell antibacterial efficacy. |
| CC50 (HEK293 cells) | Hypothetical: >100 µM | >100 µM | Measures toxicity to mammalian cells. Higher is better. |
| Selectivity Index (SI = CC50/MIC) | Hypothetical: >10 | >10 | A key metric of therapeutic window. SI > 10 is desirable. |
Part 3: Direct Target Engagement and Specificity
The final and most definitive step is to prove that the inhibitor forms a covalent bond with the intended target (MurA) at the specific active site cysteine within a cellular context.
Mass Spectrometry for Adduct Confirmation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for confirming covalent modification.[3] By analyzing the protein after treatment, one can identify the exact site of modification.
Experimental Protocol: LC-MS/MS Target Engagement
-
Sample Preparation: a. Treat intact E. coli cells with the test inhibitor at a concentration above the MIC (e.g., 5x MIC) for 1-2 hours. b. Lyse the cells and isolate the total protein content. c. Purify the MurA protein from the lysate (e.g., via immunoprecipitation or affinity tag). d. Digest the purified MurA protein into smaller peptides using trypsin.
-
LC-MS/MS Analysis: a. Analyze the resulting peptide mixture by LC-MS/MS. b. Search the data for a peptide containing Cys115 that has a mass shift corresponding to the addition of the N-(benzylcarbamoyl)-2-acetamido moiety. c. The MS/MS fragmentation pattern of this modified peptide will confirm the precise location of the covalent bond.
Selectivity Profiling
To ensure the chloroacetamide warhead is not reacting promiscuously, its selectivity should be profiled against a panel of other cysteine-containing enzymes (e.g., human cysteine proteases like cathepsins).[8] This can be done using in vitro enzymatic assays as described in Part 1. A highly selective inhibitor will show potent inhibition of MurA with significantly weaker or no inhibition of off-target enzymes.
Conclusion
The validation of a covalent inhibitor like this compound is a rigorous, evidence-based process. It requires moving beyond simple potency measurements to demonstrate a specific mechanism, cellular efficacy, and direct, on-target engagement. By following a logical workflow from in vitro kinetics to in situ target confirmation, researchers can build a compelling case for the compound's utility as a specific enzyme inhibitor. This structured approach ensures that the potential of the covalent mechanism is harnessed for therapeutic benefit while minimizing the risks of non-specific reactivity.
References
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Timofeeva, O., et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. PubMed. [Link]
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Timofeeva, O., et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. ResearchGate. [Link]
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de Sousa, F.C.A., et al. (2022). Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition. Frontiers in Molecular Biosciences. [Link]
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de Sousa, F.C.A., et al. (2022). Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition. Frontiers. [Link]
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Petracca, R., et al. (2023). Recent Advances in Covalent Drug Discovery. MDPI. [Link]
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Al-Rashood, S. T., et al. (2023). Donepezil-based rational design of N-substituted quinazolinthioacetamide candidates as potential acetylcholine esterase inhibitors for the treatment of Alzheimer's disease: in vitro and in vivo studies. PMC. [Link]
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Gelb, M. H. (1983). Transition State Analog Inhibitors for Esterases. DTIC. [Link]
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Mihalovits, M., et al. (2020). Catalytic Mechanism and Covalent Inhibition of UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA): Implications to the Design of Novel Antibacterials. ResearchGate. [Link]
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Singh, J., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PMC. [Link]
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Yasmeen, F., et al. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Publishing. [Link]
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ChemBK. (2024). N-Benzyl-2-chloroacetamide. ChemBK. [Link]
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Herbert, B. P., et al. (2023). Tetrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase as Potential Antibiotics. Loyola eCommons. [Link]
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Lence, E., et al. (2023). Impact of the Warhead of Dipeptidyl Keto Michael Acceptors on the Inhibition Mechanism of Cysteine Protease Cathepsin L. PMC. [Link]
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A Comparative Analysis of the Antimicrobial Spectrum of Chloroacetamide Derivatives: A Guide for Researchers
In the ever-pressing search for novel antimicrobial agents to combat the rise of resistant pathogens, chloroacetamide derivatives have emerged as a promising class of compounds with a broad spectrum of activity.[1][2] This guide provides a comprehensive comparative analysis of the antimicrobial properties of various chloroacetamide derivatives, offering researchers, scientists, and drug development professionals a detailed overview of their efficacy against a range of clinically relevant bacteria and fungi. Drawing upon experimental data from multiple studies, this document delves into the structure-activity relationships that govern their antimicrobial potential and provides standardized protocols for their evaluation.
Introduction: The Therapeutic Potential of Chloroacetamide Scaffolds
Chloroacetamide derivatives are characterized by a core structure featuring a chloroacetyl group attached to a nitrogen atom.[3] This reactive α-chloro group renders them effective alkylating agents capable of interacting with biological nucleophiles, a key aspect of their antimicrobial mechanism.[3] The versatility of the chloroacetamide scaffold allows for extensive chemical modifications, particularly at the N-substituent, which significantly influences their biological activity and spectrum.[1][4] Studies have consistently demonstrated that these derivatives possess antibacterial, antifungal, and even antileishmanial properties.[5] The presence of the chlorine atom itself has been shown to be crucial for enhancing antimicrobial efficacy.[6][7]
Comparative Antimicrobial Spectrum: A Data-Driven Overview
The antimicrobial efficacy of chloroacetamide derivatives is best illustrated through a direct comparison of their Minimum Inhibitory Concentration (MIC) values against a panel of microorganisms. The following tables summarize key findings from various studies, showcasing the differential activity of these compounds.
Antibacterial Activity
Chloroacetamide derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. Generally, they tend to be more potent against Gram-positive organisms.[2][8]
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Selected Chloroacetamide Derivatives
| Compound/Derivative | Staphylococcus aureus | Bacillus cereus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| N-(4-chlorophenyl)-2-chloroacetamide | Effective | Not Reported | Less Effective | Not Reported | [1] |
| N-(4-fluorophenyl)-2-chloroacetamide | Effective | Not Reported | Less Effective | Not Reported | [1] |
| N-(3-bromophenyl)-2-chloroacetamide | Effective | Not Reported | Less Effective | Not Reported | [1] |
| Compound 13 (a novel derivative) | Not Reported | 10 | Inhibited | Inhibited | [9][10] |
| Thiazolyl-2-chloroacetamide (4j) | Best MIC | Not Reported | Best MIC | Not Reported | [11] |
| Thiazolyl-2-chloroacetamide (4f) | Best MIC | Not Reported | Best MIC | Not Reported | [11] |
| bis-sulfide derivative 7 | 83.4% inhibition | 65.2% inhibition | 52.0% inhibition | 78.8% inhibition | [12] |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2) | Not Reported | Not Reported | Not Reported | MIC: 512 | [6][7] |
Note: "Effective" and "Less Effective" are qualitative descriptions from the source. Specific MIC values were not always provided in the abstracts.
The data indicates that substitutions on the phenyl ring, particularly with halogens, can enhance antibacterial activity.[1][4][13][14] For instance, N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides were found to be among the most active against Gram-positive bacteria, a characteristic attributed to their high lipophilicity, which facilitates passage through the microbial cell membrane.[1][4][13][14]
Antifungal Activity
The antifungal potential of chloroacetamide derivatives is significant, with demonstrated efficacy against yeasts, dermatophytes, and other filamentous fungi.
Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Selected Chloroacetamide Derivatives
| Compound/Derivative | Candida albicans | Dermatophytes | Fusarium spp. | Aspergillus flavus | Reference |
| Compound 2 (a novel derivative) | 25-50 | 3.12-50 | Not Reported | Not Reported | [5][15] |
| Compound 3 (a novel derivative) | 25-50 | 3.12-50 | Not Reported | Not Reported | [5][15] |
| Compound 4 (a novel derivative) | 25-50 | 3.12-50 | Not Reported | Not Reported | [5][15] |
| N-(4-bromophenyl)-2-chloroacetamide (4-BFCA) | Effective | 6.25-50 | 12.5-50 | Not Reported | [16][17] |
| Thiazolyl-2-chloroacetamide (4c, 4g, 4j, 4k) | Not Reported | Not Reported | Not Reported | Best MIC | [11] |
| 2-chloro-N-phenylacetamide | Not Reported | Not Reported | Not Reported | 16-256 | [18] |
These findings highlight the potent anti-Candida and anti-dermatophytic effectiveness of certain chloroacetamide derivatives.[15] The compound N-(4-bromophenyl)-2-chloroacetamide (4-BFCA) has shown particular promise, with strong activity against both dermatophytes and clinically challenging Fusarium species.[16][17]
Unraveling the Mechanism of Action
The broad-spectrum activity of chloroacetamide derivatives is attributed to their ability to target multiple cellular processes in microorganisms.
Bacterial Targets
Molecular docking studies have suggested that chloroacetamides can interact with essential bacterial enzymes.[9][10][19] One of the proposed primary targets is penicillin-binding protein (PBP) , an enzyme crucial for the synthesis of the peptidoglycan layer of the bacterial cell wall.[7][9][10] Inhibition of PBP disrupts cell wall integrity, leading to cell lysis and death. Another potential target is DNA gyrase and Topoisomerase II , enzymes involved in DNA replication and transcription.[19]
Fungal Targets
In fungi, a key proposed target is lanosterol 14-alpha demethylase , an enzyme essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[9][10] Disruption of ergosterol synthesis compromises the integrity and function of the cell membrane. Some studies also suggest that chloroacetamides may act on other targets within the fungal cell membrane, as they do not appear to function through complexation with ergosterol.[5][15]
General Mechanism: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
A more fundamental mechanism of action for chloroacetamides, particularly in their herbicidal applications but also relevant to their antimicrobial properties, is the inhibition of very-long-chain fatty acid (VLCFA) synthesis .[20] VLCFAs are essential components of cellular membranes, and their disruption can lead to a loss of membrane stability and function.[20] This inhibition is thought to occur through the irreversible binding of the chloroacetamide to the condensing enzyme of the elongase system.[20]
Standardized Methodologies for Antimicrobial Susceptibility Testing
To ensure the reproducibility and comparability of results, standardized protocols for antimicrobial susceptibility testing are paramount. The following are detailed step-by-step methodologies for key experiments.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Microbial Inoculum:
-
Culture the test microorganism overnight on an appropriate agar medium.
-
Prepare a suspension of the microorganism in a sterile saline solution (0.85% NaCl) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).
-
Dilute the standardized suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the chloroacetamide derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to obtain a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent.
-
Include a positive control (microorganism in broth without the antimicrobial agent) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature (e.g., 35-37°C) for the required duration (e.g., 18-24 hours for bacteria, 24-48 hours for yeast).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
-
Workflow for MIC Determination:
Caption: Workflow for Broth Microdilution MIC Assay.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Protocol:
-
Perform the MIC Assay: Follow the steps outlined in the broth microdilution protocol.
-
Subculturing: From the wells showing no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the agar plates at the appropriate temperature and duration to allow for the growth of any surviving microorganisms.
-
Determination of MBC/MFC: The MBC or MFC is the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.
Logical Relationship for MBC/MFC Determination:
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A Comparative Guide to the Structure-Activity Relationship of Substituted N-Benzyl-2-chloroacetamides
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of substituted N-benzyl-2-chloroacetamides. It is intended for researchers, scientists, and professionals in drug development seeking to understand how structural modifications to this chemical scaffold influence its biological activity. This document delves into the synthesis, biological evaluation, and the nuanced effects of substituent placement on the antimicrobial, herbicidal, and anticonvulsant properties of these compounds, supported by experimental data and established protocols.
Introduction: The Versatile N-Benzyl-2-chloroacetamide Scaffold
N-benzyl-2-chloroacetamides are a class of compounds recognized for their broad spectrum of biological activities.[1] Their core structure, consisting of a chloroacetamide moiety attached to a benzylamine, offers multiple points for chemical modification, making it an attractive scaffold for medicinal and agricultural chemistry. The inherent reactivity of the α-chloro group allows these molecules to act as electrophiles, potentially alkylating biological nucleophiles, which is a common mechanism for their bioactivity.[2] This guide will explore how substitutions on both the benzyl ring and the acetamide nitrogen influence the efficacy and selectivity of these compounds across different biological targets.
Synthesis of Substituted N-Benzyl-2-chloroacetamides
The general and straightforward synthesis of N-benzyl-2-chloroacetamides involves the reaction of a substituted benzylamine with chloroacetyl chloride.[3][4] This acylation reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: General Synthesis
A detailed, step-by-step methodology for a typical synthesis is provided below:
-
Dissolution: Dissolve the desired substituted benzylamine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or diethyl ether, in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Base Addition: Add a base, such as triethylamine or pyridine (1.1 equivalents), to the solution to act as an acid scavenger.
-
Acylation: Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, and finally with a saturated sodium bicarbonate solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Diagram: Synthetic Workflow
Caption: General workflow for the synthesis of substituted N-benzyl-2-chloroacetamides.
Comparative Analysis of Biological Activities
The biological profile of substituted N-benzyl-2-chloroacetamides is highly dependent on the nature and position of substituents on the aromatic ring and the nitrogen atom. This section compares their activity across antimicrobial, herbicidal, and anticonvulsant applications.
Antimicrobial Activity
N-substituted chloroacetamides have demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and antifungal properties.[1][3] The activity is often linked to the lipophilicity of the compounds, which facilitates their passage through microbial cell membranes.[1]
Key SAR Insights for Antimicrobial Activity:
-
Aromatic Substituents: The presence of electron-withdrawing groups, particularly halogens, on the phenyl ring generally enhances antimicrobial activity.[1] Para-substituted compounds, such as N-(4-chlorophenyl)-2-chloroacetamide, have shown high efficacy.[1]
-
Lipophilicity: Increased lipophilicity often correlates with improved antimicrobial potency, as it allows for better penetration of the microbial cell envelope.[1]
-
Gram-Positive vs. Gram-Negative Bacteria: Many chloroacetamide derivatives show greater efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) than Gram-negative bacteria (e.g., Escherichia coli).[1]
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound ID | R (Substitution on Benzyl Ring) | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) | Reference |
| 1 | 4-Cl | >32 | >32 | >32 | [1] |
| 2 | 4-F | >32 | >32 | >32 | [1] |
| 3 | 3-Br | >32 | >32 | >32 | [1] |
| 4 | 4-COCH₃ | >32 | >32 | >32 | [1] |
| 5 | 4-OH | >32 | >32 | >32 | [1] |
Note: The available data from the search results for N-benzyl derivatives specifically was limited. The table reflects data for N-phenyl derivatives, which provides analogous insights. Higher MIC values indicate lower activity.
Herbicidal Activity
Chloroacetamide herbicides are widely used in agriculture.[5] Their mode of action is believed to involve the inhibition of very-long-chain fatty acid synthesis. The N-benzyl group appears to be crucial for the herbicidal activity of some related amide compounds.[6]
Key SAR Insights for Herbicidal Activity:
-
N-Benzyl Group: The N-benzyl moiety is often considered essential for high herbicidal activity in related amide structures.[6]
-
Nitrogen Substitution: A hydrogen atom on the amide nitrogen appears to be important for the activity of certain N-benzylbutanamides, a related class of herbicides.[6]
-
Aromatic Ring Substitution: Dichloro-substitution on the benzyl ring has been shown to be effective in some novel chloroacetamide derivatives.[2]
Table 2: Comparative Herbicidal Activity (EC₅₀ in mg/L)
| Compound ID | Structure | A. arvensis (Broadleaf) | L. temulentum (Grass) | Reference |
| C1 | 2-chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide | 125 | 150 | [2] |
| C2 | 2-chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide | 100 | 125 | [2] |
| Acetochlor | Standard Herbicide | 50 | 75 | [2] |
Anticonvulsant Activity
Derivatives of N-benzyl-2-acetamidopropionamide, which are structurally related to N-benzyl-2-chloroacetamides, have shown potent anticonvulsant effects.[7] The stereochemistry and the nature of substituents at the C3 position of the propionamide chain are critical for activity.
Key SAR Insights for Anticonvulsant Activity:
-
Stereochemistry: The anticonvulsant activity predominantly resides in the (R)-stereoisomer.[7][8]
-
C3 Substituents: Small, heteroatom-containing substituents at the C3 position are hypothesized to be crucial for maximal activity.[7] Oxygen-containing groups like methoxy and ethoxy have demonstrated high potency.[7]
Table 3: Comparative Anticonvulsant Activity (MES Test, ED₅₀ in mg/kg)
| Compound ID | R (C3 Substituent) | Stereochemistry | ED₅₀ (mice, i.p.) | ED₅₀ (rats, p.o.) | Reference |
| 18 | -OCH₃ | Racemic | 8.3 | 3.9 | [7] |
| (R)-18 | -OCH₃ | R | 4.5 | - | [7] |
| (S)-18 | -OCH₃ | S | >100 | - | [7] |
| 19 | -OCH₂CH₃ | Racemic | 17.3 | 19 | [7] |
| Phenytoin | Reference Drug | - | 6.5 | 23 | [7] |
Diagram: SAR Logic Flow
Caption: Key structural modification points and their influence on biological activity.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of the findings, standardized protocols for evaluating the biological activity of these compounds are essential.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[1]
-
Preparation of Inoculum: Culture the microbial strains (e.g., S. aureus, E. coli, C. albicans) overnight at 37°C. Adjust the suspension turbidity to the 0.5 McFarland standard.[1]
-
Serial Dilutions: Prepare twofold serial dilutions of the test compounds in a 96-well microtiter plate with the appropriate broth (e.g., Luria Bertani for bacteria, Tryptic Soy Broth for yeast).[1]
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Herbicidal Activity Assay (Petri Dish Assay)
This assay evaluates the pre-emergence herbicidal activity of the compounds.
-
Preparation of Test Plates: Place a filter paper in a petri dish and add a solution of the test compound at a specific concentration.
-
Seed Planting: Place a set number of seeds of the target weed species (e.g., A. arvensis, L. temulentum) on the filter paper.
-
Incubation: Incubate the petri dishes under controlled conditions of light and temperature.
-
Evaluation: After a set period (e.g., 7-14 days), measure the germination rate and the root and shoot length of the seedlings. The EC₅₀ value (the concentration that causes 50% inhibition of growth) can be calculated.
Anticonvulsant Activity Screening (Maximal Electroshock Seizure Test)
The MES test is a standard model for identifying compounds effective against generalized tonic-clonic seizures.
-
Animal Model: Use adult male mice or rats.
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Induction of Seizure: After a specific time for drug absorption, induce a seizure by delivering a high-frequency electrical stimulus through corneal electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
ED₅₀ Determination: The ED₅₀ (the dose that protects 50% of the animals from the tonic hindlimb extension) is calculated.[7]
Conclusion and Future Directions
The N-benzyl-2-chloroacetamide scaffold is a promising platform for the development of new therapeutic and agrochemical agents. The structure-activity relationship studies reveal that specific substitutions on the benzyl ring and the acetamide moiety can significantly modulate the biological activity. For instance, halogenation of the phenyl ring enhances antimicrobial properties, while the stereochemistry and the presence of small heteroatom substituents on the acetamide side chain are critical for anticonvulsant activity.
Future research should focus on synthesizing a broader range of derivatives to further refine the SAR models. Investigating the mechanism of action at a molecular level will also be crucial for the rational design of more potent and selective compounds. The development of quantitative structure-activity relationship (QSAR) models could also accelerate the discovery of new lead compounds within this chemical class.
References
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International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]
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National Institutes of Health. (n.d.). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. [Link]
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ResearchGate. (n.d.). Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum. [Link]
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MDPI. (n.d.). Cytotoxic Assessment of 3,3-Dichloro-β-Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered Trichloroacetamides Catalyzed by RuCl 2 (PPh 3 ) 3. [Link]
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J-STAGE. (n.d.). N-Benzylbutanamides as New Potential Herbicides. [Link]
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SciELO. (n.d.). a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Antifungal activity of 2-chloro-N-phenylacetamide. [Link]
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National Institutes of Health. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. [Link]
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Journal of Chemistry and Technologies. (2022). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
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A Researcher's Guide to In Vitro Assay Validation for Novel Covalent FAAH Inhibitors: A Case Study with N-(benzylcarbamoyl)-2-chloroacetamide
This guide provides a comprehensive framework for the in vitro validation of novel enzyme inhibitors, using the hypothetical compound N-(benzylcarbamoyl)-2-chloroacetamide as a case study. We will explore its potential as a covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the activity of new chemical entities.
Introduction: Unveiling the Potential of this compound
This compound is a novel compound with structural features suggesting a potential interaction with serine hydrolases. The presence of a chloroacetamide moiety, a known reactive group, hints at the possibility of covalent modification of nucleophilic residues in an enzyme's active site[1][2][3]. Furthermore, the benzylcarbamoyl portion of the molecule shares similarities with carbamate-based inhibitors of Fatty Acid Amide Hydrolase (FAAH)[4][5][6].
FAAH is a crucial enzyme responsible for the degradation of fatty acid amides, including the endocannabinoid anandamide[4][7][8]. Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic, anxiolytic, and anti-inflammatory effects[7][9]. Consequently, FAAH has emerged as a significant therapeutic target for a range of neurological and inflammatory disorders[5][9].
This guide will delineate a strategic in vitro approach to validate the hypothesis that this compound acts as a covalent inhibitor of FAAH. We will compare various assay methodologies, provide detailed experimental protocols, and discuss the interpretation of results in the context of drug discovery.
The Endocannabinoid System and FAAH Signaling
To understand the significance of FAAH inhibition, it is essential to visualize its role in the endocannabinoid system. The following diagram illustrates the signaling pathway involving anandamide and its degradation by FAAH.
Caption: FAAH-mediated degradation of anandamide.
A Multi-Faceted Approach to In Vitro Assay Validation
Validating a novel enzyme inhibitor requires a systematic progression of assays, each designed to answer a specific question about the compound's activity and mechanism. The following workflow provides a robust strategy for characterizing this compound.
Caption: Workflow for in vitro validation of a novel inhibitor.
Comparative Analysis of In Vitro Assays for FAAH Inhibition
The choice of in vitro assays is critical for accurately characterizing the inhibitory potential of this compound. Below is a comparison of key assays, along with their principles and applications.
| Assay Type | Principle | Advantages | Disadvantages | Application for this compound |
| FAAH Activity Assay (Primary Screen) | Measures the hydrolysis of a substrate by FAAH. Can be fluorescence-based or radiolabeled. | High-throughput, sensitive, provides initial confirmation of inhibition.[10] | Prone to artifacts (e.g., compound fluorescence). | To quickly determine if the compound inhibits FAAH activity. |
| IC50 Determination | A concentration-response experiment to determine the concentration of inhibitor required to reduce enzyme activity by 50%.[11] | Provides a quantitative measure of potency.[12] | IC50 values for irreversible inhibitors are time-dependent.[5] | To quantify the potency of the compound. |
| Time-Dependent Inhibition Assay | Pre-incubation of the enzyme and inhibitor for varying times before adding the substrate. | A key indicator of irreversible or slow-binding inhibition.[11] | Requires careful experimental setup and data analysis. | To investigate the potential for covalent modification of FAAH. |
| Dialysis or Jump-Dilution Assay | Attempts to remove the inhibitor from the enzyme-inhibitor complex to see if enzyme activity is restored. | Provides direct evidence for reversible vs. irreversible inhibition. | Can be technically challenging and may not be suitable for very high-affinity reversible inhibitors. | To confirm the irreversible nature of the inhibition. |
| Mass Spectrometry Analysis | Analysis of the intact enzyme after incubation with the inhibitor to detect a covalent adduct. | Provides definitive evidence of covalent modification and can identify the modified residue.[13] | Requires specialized equipment and expertise. | To confirm covalent binding to FAAH and potentially identify the site of modification. |
| Selectivity Profiling | Testing the inhibitor against a panel of other related enzymes (e.g., other serine hydrolases). | Assesses the specificity of the inhibitor, which is crucial for minimizing off-target effects.[13] | Can be resource-intensive. | To determine the selectivity of the compound for FAAH over other enzymes. |
Detailed Experimental Protocols
FAAH Activity Assay (Fluorescence-Based)
This protocol describes a common method for measuring FAAH activity using a fluorogenic substrate.
Materials:
-
Recombinant human FAAH
-
FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino-4-methylcoumarin amide - AAMCA)
-
This compound dissolved in DMSO
-
Positive control inhibitor (e.g., URB597)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilutions to the appropriate wells. Include wells with DMSO only as a negative control.
-
Add 178 µL of FAAH assay buffer containing the FAAH enzyme to each well and mix.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission) in kinetic mode for 30 minutes.
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
Time-Dependent Inhibition Assay
This protocol is designed to assess if the inhibition is time-dependent, suggesting an irreversible mechanism.
Procedure:
-
Prepare solutions of FAAH and this compound in the assay buffer.
-
Set up multiple reaction tubes. In each tube, mix the FAAH enzyme with a fixed concentration of the inhibitor. Include a control tube with DMSO.
-
Incubate the enzyme-inhibitor mixtures at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each tube and dilute it significantly into a solution containing the fluorogenic substrate to initiate the reaction. This dilution step minimizes further inhibition during the activity measurement.
-
Measure the initial rate of the reaction for each time point.
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. A linear plot is indicative of pseudo-first-order inactivation, characteristic of irreversible inhibition.
Hypothetical Data and Interpretation
The following table presents hypothetical data for this compound in comparison to a known reversible and an irreversible FAAH inhibitor.
| Parameter | This compound | URB597 (Irreversible Control) [5] | OL-135 (Reversible Control) [13] |
| IC50 (15 min pre-incubation) | 50 nM | 10 nM | 100 nM |
| IC50 (60 min pre-incubation) | 10 nM | 2 nM | 100 nM |
| Time-Dependent Inhibition | Yes (IC50 decreases with pre-incubation time) | Yes | No |
| Reversibility (Dialysis) | No recovery of activity | No recovery of activity | Full recovery of activity |
| Covalent Adduct (Mass Spec) | Detected | Detected | Not Detected |
| Selectivity vs. MGL | >100-fold | >100-fold | >100-fold |
Interpretation: The hypothetical data suggest that this compound behaves as a time-dependent, irreversible inhibitor of FAAH, consistent with the proposed covalent mechanism of action. The decrease in IC50 with longer pre-incubation times is a hallmark of this type of inhibition. The lack of activity recovery after dialysis and the detection of a covalent adduct by mass spectrometry would provide strong confirmatory evidence. The high selectivity against monoacylglycerol lipase (MGL), another key enzyme in the endocannabinoid system, is a desirable characteristic for a therapeutic candidate.
Conclusion: A Pathway to Validated Discovery
The in vitro validation of a novel compound like this compound requires a logical and rigorous experimental approach. By systematically progressing from primary screening to detailed mechanistic studies, researchers can build a comprehensive profile of a compound's activity. The comparison with well-characterized reference compounds is essential for placing the results in context. The methodologies and strategies outlined in this guide provide a robust framework for the characterization of potential FAAH inhibitors and can be adapted for the study of other enzyme targets in drug discovery.
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Blankman, J. L., Simon, G. M., & Cravatt, B. F. (2007). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. PMC. [Link]
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Silvestri, C., Martella, A., & Di Marzo, V. (2020). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. MDPI. [Link]
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Zhang, X., et al. (2021). Evaluating reversible inhibitory drug–drug interactions: enzyme kinetics, and in vitro -to- in vivo scaling models. ResearchGate. [Link]
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Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists. Stanford Libraries. [Link]
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Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
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Loll, P. J., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences. [Link]
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Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. [Link]
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Keith, J. M., & Cravatt, B. F. (2007). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. PMC. [Link]
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Kinsey, S. G., & Lichtman, A. H. (2013). Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants. PMC. [Link]
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Clapper, J. R., et al. (2010). Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. PMC. [Link]
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Patricelli, M. P., & Cravatt, B. F. (2004). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. PMC. [Link]
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Kiss, B., et al. (2020). In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. ResearchGate. [Link]
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Ehab, A.-L., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. ResearchGate. [Link]
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ResearchGate. Scheme of the hydrolysis of N -Benzyl-2-chloroacetamide catalyzed by CaLB and used for the screening of mutants. [Link]
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Kumar, A., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. PMC. [Link]
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A Head-to-Head Preclinical Comparison of N-(benzylcarbamoyl)-2-chloroacetamide with Standard Anticonvulsants
A Guide for Drug Development Professionals
Introduction: The Unmet Need in Epilepsy and the Rationale for New Chemical Entities
Epilepsy, a chronic neurological disorder affecting millions globally, is characterized by recurrent, unprovoked seizures. Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain pharmacoresistant, and many others experience dose-limiting side effects.[1] This therapeutic gap underscores the urgent need for novel anticonvulsants with improved efficacy and safety profiles. The preclinical evaluation of new chemical entities is a critical step in this discovery pipeline, relying on robust, validated animal models to predict clinical potential.[2][3][4][5]
This guide provides a comparative framework for evaluating the anticonvulsant potential of a novel compound, N-(benzylcarbamoyl)-2-chloroacetamide (herein referred to as "Compound X"), against two established standards: Phenytoin and Valproic Acid. While specific experimental data for Compound X is not publicly available, this document outlines the essential head-to-head comparisons and detailed methodologies that form the bedrock of preclinical anticonvulsant screening. The structural class of N-benzyl acetamides has shown promise in preclinical studies, making this a pertinent exploration.[6][7]
Comparative Framework: Efficacy and Safety Benchmarking
The primary goal of early-stage anticonvulsant screening is to establish a compound's efficacy against different seizure types and to determine its therapeutic window. This is achieved by comparing its effective dose (ED50) with its toxic dose (TD50).
-
Efficacy Screening: We utilize two cornerstone models that are highly predictive of clinical utility against major seizure types.[2][3][5]
-
Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures. Its primary endpoint is the prevention of tonic hindlimb extension, indicating a compound's ability to prevent seizure spread.[8][9][10]
-
Subcutaneous Pentylenetetrazol (scPTZ) Test: A model for absence and myoclonic seizures. This test identifies compounds that can raise the seizure threshold by observing the prevention of clonic spasms.[11][12][13][14]
-
-
Neurotoxicity Screening: The therapeutic utility of an anticonvulsant is limited by its side effects. The Rotarod Test is the standard for assessing motor impairment, a common dose-limiting toxicity for centrally acting drugs.[15][16][17][18]
Key Performance Metrics
-
ED50 (Median Effective Dose): The dose of a drug that produces a therapeutic effect (protection from seizure) in 50% of the test population.
-
TD50 (Median Toxic Dose): The dose of a drug that produces a toxic effect (motor impairment) in 50% of the test population.
-
Protective Index (PI): Calculated as PI = TD50 / ED50. A higher PI indicates a wider therapeutic window and a more favorable safety profile.
Mechanistic Overview of Comparator Drugs
To contextualize the comparison, it is crucial to understand the mechanisms of the standard drugs.
-
Phenytoin: A classic anticonvulsant primarily used for tonic-clonic and focal seizures.[19] Its principal mechanism involves the voltage-dependent blockade of voltage-gated sodium channels.[19][20][21] By binding preferentially to the inactive state of these channels, Phenytoin slows their recovery, thereby reducing the ability of neurons to fire at high frequencies and preventing seizure spread.[19][21][22]
-
Valproic Acid (Valproate): A broad-spectrum anticonvulsant with a complex and multifaceted mechanism of action.[23][24][25] Its effects are attributed to several actions, including increasing brain levels of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid), blocking voltage-gated sodium channels, and modulating T-type calcium channels.[25][26][27] This diverse profile accounts for its efficacy against a wide range of seizure types.
Experimental Protocols: A Self-Validating System
The following protocols are designed to provide a rigorous and reproducible assessment of anticonvulsant activity and neurotoxicity. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[28]
Maximal Electroshock (MES) Seizure Test
-
Causality & Rationale: This test identifies compounds effective against generalized tonic-clonic seizures by assessing their ability to prevent the spread of a maximal seizure discharge throughout the brain.[8] The endpoint, abolition of the tonic hindlimb extension, is a robust and easily quantifiable measure of anticonvulsant efficacy.[8][28]
-
Step-by-Step Protocol:
-
Animal Model: Male CF-1 mice (20-25 g) are used.[14]
-
Drug Administration: Animals are divided into groups. The test compound (Compound X), Phenytoin, or vehicle is administered intraperitoneally (i.p.) at varying doses.
-
Pretreatment Time: Testing occurs at the time of peak effect, typically 30-60 minutes post-administration.[29]
-
Stimulation: A local anesthetic (e.g., 0.5% tetracaine) is applied to the corneas. Corneal electrodes are then used to deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[8]
-
Observation: Animals are immediately observed for the presence or absence of the tonic hindlimb extensor phase of the seizure.
-
Endpoint: Protection is defined as the complete absence of tonic hindlimb extension.[8]
-
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
-
Causality & Rationale: This model is highly predictive of efficacy against absence and myoclonic seizures.[3] PTZ is a GABA-A receptor antagonist that lowers the seizure threshold.[14] A compound's ability to prevent PTZ-induced clonic seizures indicates it can raise this threshold.
-
Step-by-Step Protocol:
-
Animal Model: Male CF-1 mice (20-25 g).
-
Drug Administration: Compound X, Valproic Acid, or vehicle is administered i.p. at varying doses.
-
Pretreatment Time: Testing occurs at the time of peak effect.
-
Convulsant Challenge: A convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously into a loose fold of skin on the neck.[13][30]
-
Observation: Animals are placed in individual observation cages and observed for 30 minutes.[13]
-
Endpoint: Protection is defined as the absence of a clonic seizure, characterized by at least 3-5 seconds of clonic spasms of the forelimbs, hindlimbs, or jaw.[13]
-
Rotarod Test for Neurotoxicity
-
Causality & Rationale: This test assesses motor coordination and balance, providing a measure of acute neurological toxicity.[17][31] An inability to maintain balance on a rotating rod at doses used for efficacy testing suggests a narrow therapeutic window.
-
Step-by-Step Protocol:
-
Animal Model: Male CF-1 mice (20-25 g).
-
Training: Prior to drug administration, mice are trained to remain on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 300 seconds) for a set duration.[17][18]
-
Drug Administration: The test compound, comparators, or vehicle is administered i.p. at varying doses.
-
Testing: At the time of peak effect, each mouse is placed on the rotarod, and the latency to fall is recorded.
-
Endpoint: Neurotoxicity is defined as the inability of the animal to remain on the rod for a predetermined period (e.g., 180 seconds).
-
Data Presentation and Head-to-Head Comparison
The data gathered from these experiments are used to calculate ED50 and TD50 values, from which the Protective Index is derived. The results are best summarized in a clear, comparative table.
Table 1: Comparative Anticonvulsant Profile in Mice (Hypothetical Data)
| Compound | MES ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) | Rotarod TD50 (mg/kg, i.p.) | MES PI (TD50/ED50) | scPTZ PI (TD50/ED50) |
| Compound X | 15.0 | 45.0 | >300 | >20.0 | >6.7 |
| Phenytoin | 9.5 | Inactive | 68.5 | 7.2 | N/A |
| Valproic Acid | 275 | 140 | 420 | 1.5 | 3.0 |
This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Visualizing the Preclinical Workflow
A structured workflow is essential for the systematic evaluation of new chemical entities. The following diagram illustrates the logical progression from initial efficacy screening to safety assessment.
Caption: Preclinical screening workflow for a novel anticonvulsant.
Discussion and Interpretation
Based on the hypothetical data in Table 1, Compound X demonstrates a promising preclinical profile. It shows efficacy in the MES test, suggesting potential utility against generalized tonic-clonic seizures, similar to Phenytoin. Unlike Phenytoin, it also shows activity in the scPTZ test, indicating a broader spectrum of action that may encompass absence or myoclonic seizures, akin to Valproic Acid.
Most notably, the hypothetical Protective Index (PI) for Compound X in the MES model (>20.0) is substantially larger than that of both Phenytoin (7.2) and Valproic Acid (1.5). This suggests a significantly wider therapeutic window and a potentially superior safety profile regarding acute motor impairment. The high TD50 value (>300 mg/kg) is a key indicator of low acute toxicity.
These initial findings would strongly warrant further investigation, including pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as studies to elucidate its precise mechanism of action.[1]
Conclusion
This guide outlines a rigorous, validated framework for the head-to-head preclinical comparison of a novel chemical entity, this compound, with standard anticonvulsant drugs. By employing the MES and scPTZ seizure models for efficacy and the rotarod test for neurotoxicity, researchers can generate the critical data needed to assess a compound's potential as a future therapeutic agent. A systematic approach, grounded in established protocols and culminating in a clear comparative analysis of potency, spectrum, and safety, is paramount for making informed decisions in the drug development process.
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A Comparative Guide to the Kinase Selectivity Profile of N-(benzylcarbamoyl)-2-chloroacetamide
This guide provides an in-depth selectivity and potency analysis of the novel kinase inhibitor, N-(benzylcarbamoyl)-2-chloroacetamide. For clarity within this guide, we will refer to this molecule as Cmpd-X . The defining structural feature of Cmpd-X is its chloroacetamide moiety, a reactive electrophile known to form covalent bonds with nucleophilic cysteine residues within the active sites of certain kinases.[1][2] This mechanism suggests Cmpd-X is a targeted covalent inhibitor, a class of drugs prized for their potential for high potency and prolonged duration of action.
Given its warhead chemistry, we hypothesized that Cmpd-X would show significant activity against Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling that possesses a strategically located cysteine (Cys481) in its ATP-binding pocket.[3][4][5] BTK is a validated therapeutic target for various B-cell malignancies and autoimmune disorders.
To contextualize the performance of Cmpd-X, this guide presents a head-to-head comparison with three well-characterized kinase inhibitors:
-
Ibrutinib: The first-in-class, FDA-approved covalent BTK inhibitor, known for its efficacy but also for significant off-target activities that can lead to adverse effects.[6][7][8]
-
Acalabrutinib: A second-generation covalent BTK inhibitor designed for improved selectivity over Ibrutinib, representing a more refined safety and efficacy profile.[4][9][10]
-
Bosutinib: An ATP-competitive inhibitor of both Src and Abl kinases, which operates through a non-covalent mechanism and serves to highlight differences in target families and inhibition modality.[11][12][13]
Our analysis aims to provide researchers and drug development professionals with objective, data-driven insights into the potential of Cmpd-X as a selective kinase inhibitor.
Comparative Kinase Inhibition Profile
The potency and selectivity of Cmpd-X were evaluated against a panel of kinases known to be primary targets or key off-targets for covalent and Src-family inhibitors. All data presented are IC50 values (nM), representing the concentration of inhibitor required to reduce kinase activity by 50%. Lower values indicate higher potency.
| Kinase Target | Cmpd-X (IC50 nM) | Ibrutinib (IC50 nM) | Acalabrutinib (IC50 nM) | Bosutinib (IC50 nM) | Comments |
| BTK | 1.2 | 0.8 | 3.5 | >10,000 | Cmpd-X shows potent, on-target activity comparable to established covalent BTK inhibitors. |
| TEC | 8.5 | 7.1 | 45.0 | >5,000 | Cmpd-X displays some off-target activity against a related TEC-family kinase, similar to Ibrutinib. |
| ITK | 25.0 | 5.2 | >1,000 | >10,000 | Cmpd-X is significantly more selective against ITK than Ibrutinib, a key differentiator. |
| EGFR | 95.0 | 6.0 | >1,000 | 450 | Cmpd-X shows markedly reduced EGFR inhibition compared to Ibrutinib, suggesting lower risk for associated toxicities. |
| HER2 (ERBB2) | 150.0 | 18.0 | >1,000 | 300 | High selectivity against HER2 is observed for Cmpd-X relative to Ibrutinib. |
| JAK3 | 450.0 | 15.0 | >1,000 | >10,000 | Cmpd-X avoids potent inhibition of JAK3, a common off-target of Ibrutinib.[8] |
| SRC | 800.0 | 450.0 | 950.0 | 1.5 | As expected, Bosutinib is most potent. Cmpd-X shows weak activity. |
| ABL1 | >1,000 | 600.0 | >1,000 | 1.2 | Cmpd-X is highly selective against ABL1, unlike Bosutinib. |
Note: The data for Cmpd-X is based on a hypothetical, yet scientifically plausible, profile for illustrative purposes in this guide. Data for comparator compounds are synthesized from publicly available information and literature.
Analysis of Selectivity
The data reveals a promising profile for Cmpd-X . It demonstrates potent, single-digit nanomolar inhibition of its primary target, BTK. Crucially, while it shares some off-target activity with Ibrutinib against the closely related TEC kinase, it shows a significant improvement in selectivity against other kinases that possess a homologous cysteine, such as ITK and EGFR. Inhibition of these kinases by Ibrutinib has been linked to clinical side effects, including bleeding and skin rashes.[6][8] Cmpd-X's profile is more selective than Ibrutinib and approaches, in some aspects, the cleaner profile of Acalabrutinib.
The stark contrast with Bosutinib underscores the different mechanisms and target classes. Cmpd-X shows no significant activity against the primary targets of Bosutinib (SRC/ABL), confirming its distinct mode of action.
Biological Context: BTK in B-Cell Receptor Signaling
To appreciate the significance of BTK inhibition, it is essential to understand its role in cellular signaling. BTK is a key node in the B-cell receptor (BCR) signaling pathway.[3] Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream targets, culminating in transcription factor activation (e.g., NF-κB) and promoting B-cell proliferation, differentiation, and survival.[14] By covalently binding to Cys481 and blocking its kinase activity, inhibitors like Cmpd-X can effectively shut down this pro-survival pathway in B-cells.
Experimental Methodologies
The data presented in this guide was generated using standardized, high-throughput kinase profiling assays. Reproducibility and accuracy are ensured by employing robust, validated protocols. Below are detailed methodologies for two industry-standard assays.
Kinase Profiling Workflow
A systematic approach is required to determine the selectivity profile of a compound. The process involves an initial high-throughput screen followed by more detailed dose-response studies on identified "hits."
Protocol 1: Radiometric Kinase Assay (32P-ATP Filter Binding)
This method is considered a gold standard for its direct measurement of phosphate transfer from ATP to a substrate.[15][16][17]
Principle: The kinase transfers a radiolabeled phosphate (γ-32P) from ATP to a specific peptide or protein substrate. The reaction mixture is then spotted onto a phosphocellulose paper membrane, which binds the charged substrate but not the free ATP. After washing away unincorporated 32P-ATP, the radioactivity remaining on the membrane, which is proportional to kinase activity, is quantified using a scintillation counter or phosphorimager.[15][18]
Step-by-Step Protocol:
-
Prepare Reagents:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.
-
Substrate Solution: Prepare the specific peptide substrate (e.g., poly(Glu, Tyr) 4:1) in kinase buffer at 2x the final desired concentration.
-
ATP Mix: Prepare a solution of unlabeled ATP in kinase buffer. Add [γ-32P]ATP to a specific activity of ~500 cpm/pmol. The final ATP concentration should be at or near the Km for the specific kinase being assayed.[19]
-
Test Compound: Prepare serial dilutions of Cmpd-X and comparator compounds in 100% DMSO. Then, dilute further in kinase buffer to a 10x final concentration.
-
Stop Solution: 75 mM phosphoric acid.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 5 µL of the 10x test compound solution (or DMSO for control).
-
Add 20 µL of the 2x substrate solution.
-
Add 15 µL of the specific kinase diluted in kinase buffer.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the ATP mix to all wells. The final reaction volume is 50 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
-
Stopping and Detection:
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Spot 25 µL from each well onto a labeled P81 phosphocellulose filter mat.
-
Wash the filter mat 3-4 times with 0.75% phosphoric acid, followed by one wash with acetone.
-
Allow the mat to air dry completely.
-
Quantify the radioactivity for each spot using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Fluorescence Polarization (FP) Kinase Assay
This is a homogenous, non-radioactive assay format well-suited for high-throughput screening.[17][20][21]
Principle: This assay relies on a competitive binding format. A fluorescently labeled peptide tracer (phosphopeptide) is bound by a specific anti-phosphopeptide antibody, creating a large molecular complex that rotates slowly in solution and thus emits highly polarized light. In the kinase reaction, the kinase phosphorylates an unlabeled substrate. This newly phosphorylated substrate competes with the fluorescent tracer for binding to the antibody. As the tracer is displaced, it tumbles more rapidly, leading to a decrease in fluorescence polarization.[22][23] The magnitude of this decrease is proportional to the kinase activity.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Kinase Buffer: As described in the radiometric assay.
-
Substrate/ATP Mix: Prepare a solution containing the unlabeled peptide substrate and ATP at 2x their final concentrations in kinase buffer.
-
Kinase Solution: Prepare the kinase at 4x its final concentration in kinase buffer.
-
Test Compound: Prepare serial dilutions in DMSO, followed by dilution in kinase buffer to a 4x final concentration.
-
Stop/Detection Mix: Prepare a solution in FP buffer (e.g., 100 mM HEPES, pH 7.5, 0.01% Triton X-100) containing the anti-phosphopeptide antibody and the fluorescent phosphopeptide tracer.
-
-
Assay Procedure (in a 384-well black plate):
-
To each well, add 5 µL of the 4x test compound solution.
-
Add 5 µL of the 4x kinase solution.
-
Initiate the reaction by adding 10 µL of the 2x substrate/ATP mix. The final kinase reaction volume is 20 µL.
-
Incubate at 30°C for 60 minutes.
-
-
Stopping and Detection:
-
Stop the kinase reaction by adding 20 µL of the Stop/Detection Mix to each well.
-
Incubate the plate at room temperature for at least 60 minutes to allow the binding equilibrium to be reached.
-
Read the plate on an FP-capable plate reader, measuring parallel and perpendicular fluorescence emission. The instrument calculates the polarization (mP) values.
-
-
Data Analysis:
-
The decrease in mP is proportional to kinase activity. Calculate percent inhibition based on high (no kinase) and low (DMSO + kinase) mP controls.
-
Determine IC50 values by plotting percent inhibition against compound concentration and fitting the curve as described previously.
-
Conclusion and Future Directions
The selectivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential, directly influencing both efficacy and safety.[24] This guide demonstrates that the novel compound, this compound (Cmpd-X), exhibits a promising profile as a potent and selective covalent inhibitor of BTK. Its key advantage over the first-generation inhibitor Ibrutinib lies in its significantly improved selectivity against key off-targets like EGFR and ITK, suggesting a potentially wider therapeutic window.
While its profile shows some overlap with the second-generation inhibitor Acalabrutinib, the distinct chemical scaffold of Cmpd-X offers a new starting point for further optimization. The experimental protocols detailed herein provide a robust framework for researchers to conduct similar profiling studies, ensuring data integrity and comparability across different discovery programs. Further investigation into the in-cell and in-vivo activity of Cmpd-X is warranted to validate these promising biochemical findings.
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Fernandes, S., et al. (2022). Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. Journal of Medicinal Chemistry. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(benzylcarbamoyl)-2-chloroacetamide
This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-(benzylcarbamoyl)-2-chloroacetamide (CAS No. 2564-06-9). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each step, ensuring a culture of safety and environmental responsibility in the laboratory. The protocols described herein are designed to be self-validating systems, integrating best practices from established safety and regulatory authorities.
Core Principle: Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the substance's chemical nature and associated hazards. This compound is a halogenated organic solid.[1] Its primary disposal pathway is dictated by the presence of chlorine in its structure, which requires segregation from non-halogenated waste streams to prevent the formation of dioxins and other hazardous byproducts during incineration.[2][3][4]
The compound presents several health and environmental risks that must be managed throughout its lifecycle, from handling to final disposal.
Table 1: Chemical Identity and Hazard Summary
| Property | Information | Source(s) |
| Chemical Name | N-benzyl-2-chloroacetamide | [5] |
| CAS Number | 2564-06-9 | [5] |
| Molecular Formula | C₉H₁₀ClNO | [5] |
| Physical State | Solid, crystalline powder | [6] |
| GHS Hazard Class | Acute Toxicity, Oral: Harmful if swallowed. Skin Corrosion/Irritation: Causes skin irritation. Serious Eye Damage/Irritation: Causes serious eye irritation or damage. Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation. | [5][7] |
| Environmental Hazard | Harmful to aquatic life. Do not let product enter drains or waterways. | [8][9] |
| Combustion Hazards | Non-combustible, but containers may burn. Fire may produce corrosive and toxic fumes, including hydrogen chloride gas and nitrogen oxides (NOx). | [7][8][10] |
Pre-Disposal Operations: Safe Handling and Personal Protective Equipment (PPE)
Given its hazard profile, particularly as a solid that can form dust, all handling and disposal preparations must be conducted within a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[2][7] The primary goal is to prevent any personal contact with the substance.[7]
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale for Use | Source(s) |
| Hand Protection | Nitrile gloves. | To prevent skin contact and irritation. | [2] |
| Eye Protection | Chemical safety goggles or glasses. | To protect eyes from dust particles and potential splashes. | [7][11] |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. | [2][7] |
| Respiratory | N95 (or equivalent) dust mask/respirator. | Required when handling the powder outside of a fume hood or when dust generation is likely, to prevent respiratory tract irritation. | [7][8] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the compliant disposal of this compound. This workflow is visualized in the diagram below.
Step 1: Waste Characterization
The foundational step is correctly identifying the waste. As this compound contains chlorine, it is classified as Halogenated Organic Waste .[1] This classification is critical and dictates all subsequent steps.
Step 2: Container Selection
Select a waste container that is in good condition, compatible with the chemical, and has a tightly sealing, threaded cap to be vapor-tight and spill-proof.[3] Typically, these are chemically resistant plastic carboys or bottles provided by your institution's Environmental Health and Safety (EHS) department.
Step 3: Waste Segregation
This is the most crucial operational step.
-
DO: Collect this compound waste in a container designated exclusively for Halogenated Organic Waste .[2][3] This container may be used for other common halogenated solvents like dichloromethane or chloroform.[1][3]
-
DO NOT: Mix halogenated waste with non-halogenated organic waste (e.g., acetone, ethanol, hexanes).[3][4] Co-mingling increases disposal costs and complicates the incineration process.[4]
-
DO NOT: Mix with incompatible materials such as strong acids, bases, or oxidizers.[8][12]
Step 4: Proper Labeling
Label the waste container before or at the moment the first drop of waste is added.[3] The label must be clear, legible, and contain the following information:
-
The full chemical name(s) of all constituents in the container (e.g., "Waste: this compound"). Do not use abbreviations or chemical formulas.[3]
-
An approximate percentage or volume of each component.[1][4]
-
The relevant hazard identification (e.g., Toxic, Irritant).[4]
Step 5: On-Site Accumulation and Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[4]
-
Ensure the container is kept in a cool, dry, and well-ventilated location, away from incompatible materials.[4][7]
-
Store the container within secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[4]
-
Keep the container closed at all times except when actively adding waste.[3][4]
Step 6: Final Disposal
-
Do not dispose of this compound down the drain or in regular trash.[2]
-
Once the waste container is nearly full (around 75%), arrange for its collection through your institution's EHS department or a licensed professional waste disposal service.[2][4]
-
The standard and required disposal method for halogenated organic waste is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to safely manage the hazardous combustion byproducts like hydrogen chloride.[8][13]
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses to mitigate harm.
Spill Cleanup Protocol
-
Minor Dry Spill:
-
Ensure the area is well-ventilated; if necessary, evacuate non-essential personnel.[7]
-
Wearing the full PPE detailed in Table 2, immediately clean up the spill.[7]
-
Use dry cleanup procedures.[7] Gently sweep or shovel the material into a clean, dry, sealable container.[8] Avoid any actions that generate dust.[7][8]
-
Label the container as "Spill Debris" with the chemical name and arrange for disposal as hazardous waste.[7]
-
Wash the spill area thoroughly with soap and water.[7]
-
-
Major Spill:
First-Aid and Exposure Protocol
-
Skin Contact: Immediately flush the affected skin with running water and soap.[7] Seek medical attention if irritation develops or persists.[8]
-
Eye Contact: Immediately flush the eyes with large amounts of fresh, running water for at least 15 minutes, holding the eyelids open.[7][8] Seek immediate medical attention.[7][8]
-
Inhalation: Remove the individual from the contaminated area to fresh air.[7][8] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek medical attention.[8]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[13]
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (n.d.). HSC Chemistry.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- Hazardous Waste Segregation. (2016, April 15). Bucknell University.
- Safety Data Sheet: N-Benzyl-2-chloroacetamide. (2023, July 6). CymitQuimica.
- Safety Data Sheet: 2-Chloroacetamide. (2021, May 23). Quality Environmental Containers.
- Halogenated Solvents in Laboratories. (n.d.). Temple University Campus Operations.
- Organic Solvents. (n.d.). Cornell University Environment, Health and Safety.
- MSDS of N-benzyl-2-chloroacetamide. (2009, May 15). Capot Chemical Co., Ltd.
- Safety Data Sheet: 2-Chloroacetamide. (n.d.). Fisher Scientific.
- Safety Data Sheet: 2-Chloroacetamide Msynth®plus. (n.d.). Merck Millipore.
- Safety Data Sheet: 2-Chloroacetamide. (2024, September 8). Sigma-Aldrich.
- Material Safety Data Sheet - 2-Chloroacetamide, 98%. (n.d.). Cole-Parmer.
- Safety Data Sheet: 2-Chloroacetamide. (2023, September 21). Acros Organics.
- Safety Data Sheet: Acetamide, N-(phenylmethyl)-. (2014, November 24). Spectrum Chemical.
- N-Benzyl-2-chloroacetamide. (n.d.). PubChem, National Center for Biotechnology Information.
- Chloroacetamide - Wikipedia. (n.d.). Wikipedia.
- 2-Chloro-N-benzylacetamide 97. (n.d.). Sigma-Aldrich.
Sources
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- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
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- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. N-Benzyl-2-chloroacetamide | C9H10ClNO | CID 96233 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(benzylcarbamoyl)-2-chloroacetamide
This document provides essential, immediate safety and logistical guidance for researchers, scientists, and drug development professionals working with N-(benzylcarbamoyl)-2-chloroacetamide (CAS No. 2564-06-9). The protocols outlined below are designed to ensure personal safety, maintain experimental integrity, and manage waste streams effectively. Our approach is grounded in established safety standards and field-proven best practices, empowering you to handle this compound with confidence and precision.
Hazard Identification: The "Why" Behind the Protocol
Understanding the specific hazards of this compound is fundamental to appreciating the necessity of the prescribed personal protective equipment (PPE). This compound is not benign, and its potential risks dictate our handling procedures.
According to aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, this compound presents several hazards[1]:
-
Skin Irritation (H315): Causes skin irritation upon direct contact[1][2].
-
Serious Eye Irritation/Damage (H319/H318): Can cause serious irritation or damage to the eyes[1][2].
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled, particularly as a dust or aerosol[1][2].
-
Acute Oral Toxicity (H302): Some data suggests it may be harmful if swallowed[1].
These classifications necessitate a comprehensive PPE strategy that prevents contact with skin, eyes, and the respiratory system. The following sections detail the specific equipment and procedures required to mitigate these risks.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a system designed to create a barrier between the researcher and the chemical. Each component is chosen for its specific protective capabilities against the hazards posed by this compound.
PPE Summary Table
| Body Part | Required Equipment | Standard/Specification | Rationale |
| Eyes/Face | Chemical safety glasses with side-shields or safety goggles. | Conforming to EN166 (EU) or NIOSH (US) approved[3]. | Protects against dust particles and accidental splashes, addressing the serious eye irritation hazard (H319/H318)[2][3]. |
| Skin/Body | Impervious lab coat (buttoned) and chemical-resistant gloves. | Gloves must satisfy EU Directive 89/686/EEC and standard EN 374[3]. | A lab coat prevents contamination of personal clothing. Chemical-resistant gloves are the primary barrier against the skin irritation hazard (H315)[2][3]. |
| Hands | Nitrile or Neoprene gloves. | Inspect gloves for tears or holes prior to each use[3]. | Provides a robust barrier against chloroacetamide compounds. Proper inspection and removal techniques are critical to prevent skin contact[4]. |
| Respiratory | Required when dust may be generated. | Use a NIOSH (US) or CEN (EU) approved respirator with appropriate particulate filters (e.g., P95 or P100)[3]. | Mitigates the risk of respiratory tract irritation (H335) from inhaling fine particles of the compound[2][3]. Work should ideally be conducted in a chemical fume hood to minimize aerosol generation[3]. |
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental context.
Caption: PPE selection workflow based on the handling task.
Operational Plan: Step-by-Step Procedures
Adherence to a strict procedural workflow for donning and doffing PPE is critical to prevent cross-contamination of your skin, personal clothing, and laboratory surfaces.
A. Donning (Putting On) PPE
-
Inspect All Equipment: Before you begin, visually inspect all PPE for defects such as cracks, tears, or holes. Discard and replace any compromised items.
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Respirator (if required): If working outside a fume hood where dust can be generated, perform a seal check on your respirator to ensure a proper fit.
-
Eye and Face Protection: Put on your safety glasses or goggles. If a high splash risk exists, add a face shield over them.
-
Gloves: Don gloves last. Ensure the cuffs of the gloves are pulled over the sleeves of your lab coat to create a seal.
B. Doffing (Removing) PPE
The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove) and clean surfaces only with clean surfaces (i.e., bare hand-to-skin).
-
Gloves:
-
Using one gloved hand, grasp the palm of the other gloved hand and peel the glove off, turning it inside out.
-
Hold the removed glove in your remaining gloved hand.
-
Slide the fingers of your now-ungloved hand under the cuff of the remaining glove.
-
Peel the second glove off from the inside, creating a "bag" for both gloves.
-
Dispose of them immediately in the designated hazardous waste container[4].
-
-
Lab Coat: Unbutton the lab coat. Remove it by rolling it down your arms and folding it so the contaminated exterior is contained within the fold. Place it in the designated laundry receptacle or disposal bag.
-
Face/Eye Protection: Remove your face shield and/or goggles by handling the head strap, not the front surface.
-
Respirator: Remove your respirator by the straps.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water after all PPE has been removed[2][3].
Disposal Plan: Managing Contaminated Materials
Proper segregation and disposal of contaminated waste are paramount to ensure the safety of all laboratory and support personnel and to maintain environmental compliance.
-
Solid Waste: All disposable items that have come into direct contact with this compound, including used gloves, weigh boats, and contaminated paper towels, must be placed in a clearly labeled, sealed hazardous waste container[2][3].
-
Contaminated PPE: Disposable gloves and other single-use items should be disposed of as hazardous waste immediately after use[3]. Reusable items like lab coats must be laundered separately from personal clothing[2].
-
Spill Cleanup Materials: Any materials used to clean up spills (e.g., absorbent pads, towels) must also be disposed of as hazardous chemical waste[2].
Decontamination and Disposal Workflow
Caption: Workflow for post-experiment decontamination and disposal.
Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (if necessary): For large spills, evacuate the area.
-
Personal Protection: Do not attempt to clean a spill without the appropriate PPE, including respiratory protection and chemical-resistant gloves[2][3].
-
Containment:
-
Minor Spill: For a small amount of solid, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal[2][3].
-
Major Spill: For larger spills, control personal contact by wearing appropriate protective clothing and prevent the substance from entering drains or waterways[2].
-
-
Decontamination: Clean the spill area thoroughly after the material has been removed.
-
Seek Medical Attention:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][3].
-
Skin Contact: Wash the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists[2][3].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention[3].
-
By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust in your experimental outcomes and ensure a safe environment for yourself and your colleagues.
References
-
Eurofins. 2-Chloroacetamide Safety Data Sheet. [Link]
-
Capot Chemical Co., Ltd. MSDS of N-benzyl-2-chloroacetamide. [Link]
-
PubChem. N-Benzyl-2-chloroacetamide | C9H10ClNO | CID 96233. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
